3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBJODSAGVQRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine: A Conformationally Restricted Piperidine Isostere for Drug Discovery
This technical guide provides a comprehensive overview of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine, a compelling building block for researchers, medicinal chemists, and drug development professionals. This document delves into its synthesis, chemical properties, and strategic importance in modern medicinal chemistry, particularly as a rigid scaffold designed to explore new chemical space and enhance pharmacological profiles.
Introduction: The Strategic Value of Rigid Scaffolds
In the landscape of drug discovery, the conformational control of small molecules is a key determinant of binding affinity, selectivity, and metabolic stability. Flexible molecules often incur an entropic penalty upon binding to their biological targets. The use of rigid scaffolds, such as the 3-azabicyclo[3.1.1]heptane core, pre-organizes the pharmacophoric elements into a defined three-dimensional arrangement, potentially leading to enhanced biological activity.[1]
This compound, with its unique bridged bicyclic structure, serves as a valuable isostere for the ubiquitous piperidine ring, a motif present in a vast number of approved drugs.[2] The constrained nature of the azabicyclo[3.1.1]heptane system offers a departure from the typical chair and boat conformations of piperidine, providing a novel vector for substituent placement and interaction with biological targets.[1]
This guide will elucidate the synthetic pathways to this important amine, detail its known physicochemical properties, and discuss its potential applications based on the biological activities of closely related analogues.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in drug design and development.
| Property | Value | Source |
| CAS Number | 1245794-60-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 202.29 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1C2CN(CC1C2N)CC3=CC=CC=C3 | N/A |
| Stereochemistry | The commercially available material is typically a racemate. Specific stereoisomers can be prepared through stereoselective synthesis or chiral resolution. | N/A |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from the corresponding ketone, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one. This ketone precursor is a valuable building block in its own right and can be synthesized on a multigram scale.
Synthesis of the Ketone Precursor
The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is achieved via a double Mannich reaction, a powerful tool for the construction of bicyclic amines.
Conversion of the Ketone to the Amine
The target amine is synthesized from the ketone precursor via a reductive amination protocol. A common and effective method proceeds through an oxime intermediate, which is then reduced to the primary amine.
Step 1: Oxime Formation
-
To a solution of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in a suitable solvent such as ethanol or water, add hydroxylamine hydrochloride (1.1 - 1.5 eq) and a base such as sodium acetate or pyridine (1.1 - 2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.
Step 2: Reduction of the Oxime
-
Dissolve the crude oxime from the previous step in a suitable solvent, typically a lower alcohol such as methanol or ethanol.
-
Add a reducing agent. A common and effective choice for this transformation is Raney nickel (a catalytic amount). Other reducing agents such as sodium borohydride in the presence of a transition metal salt or catalytic hydrogenation (H₂/Pd-C) can also be employed.
-
Stir the reaction mixture under a hydrogen atmosphere (if using catalytic hydrogenation) or at room temperature (for other reducing agents). Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the catalyst (if applicable) through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the benzyl group (aromatic protons and benzylic CH₂), as well as the protons of the bicyclic core. The complexity of the aliphatic region is indicative of the rigid, strained ring system.
-
¹³C NMR: Will display the corresponding carbon signals, including those of the aromatic ring, the benzylic carbon, and the distinct carbons of the 3-azabicyclo[3.1.1]heptane skeleton.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Biological Activity and Therapeutic Potential
While there is a lack of specific, publicly available biological data for this compound itself, the strategic importance of the 3-azabicyclo[3.1.1]heptane scaffold in medicinal chemistry provides a strong rationale for its use in drug discovery programs.
The conformationally restricted nature of this bicyclic system makes it an attractive piperidine isostere for targeting a variety of biological systems, particularly within the central nervous system (CNS). Derivatives of the closely related 3,6-diazabicyclo[3.1.1]heptane scaffold have been investigated as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). Furthermore, a patent application has described 3,6-diazabicyclo[3.1.1]heptane derivatives with potential analgesic activity.
The primary amine handle of this compound serves as a versatile point for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in a variety of drug discovery projects. The benzyl group on the tertiary amine can often be removed via catalytic hydrogenation to provide the corresponding secondary amine, which can then be further elaborated.
Conclusion and Future Directions
This compound is a synthetically accessible and highly valuable building block for medicinal chemistry. Its rigid bicyclic structure offers a unique conformational constraint that can be exploited to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. While the specific biological profile of this amine remains to be fully elucidated in the public domain, its role as a conformationally restricted piperidine isostere positions it as a scaffold of high interest for the development of new treatments for CNS disorders and pain. Future research will likely focus on the synthesis of libraries based on this core structure and their screening against a wide range of biological targets to unlock its full therapeutic potential.
References
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine structure and properties
An In-depth Technical Guide to 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine: Structure, Properties, and Applications in Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. This document delves into its chemical structure, physicochemical properties, synthesis, and its strategic application in the design of novel therapeutics.
Introduction: A Novel Scaffold for Drug Design
This compound has emerged as a significant scaffold in drug discovery, primarily owing to its rigid bicyclic structure that serves as a conformationally restricted analog of piperidine. The piperidine motif is a ubiquitous feature in a vast number of approved drugs.[1] By locking the flexible piperidine ring into a bicyclic system, medicinal chemists can fine-tune the spatial arrangement of functional groups, potentially leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles of drug candidates.
The core 3-azabicyclo[3.1.1]heptane structure is also recognized as a bioisosteric replacement for the pyridine ring. This strategy of replacing aromatic rings with saturated, three-dimensional scaffolds is a key trend in modern drug design, often referred to as "escaping from flatland." Such modifications can lead to significant improvements in physicochemical properties like solubility and metabolic stability, which are critical for the successful development of new drugs.[2]
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a bicyclo[3.1.1]heptane core, with a nitrogen atom at position 3, which is substituted with a benzyl group, and an amine group at position 6. The presence of stereocenters in the molecule allows for the existence of different stereoisomers, such as the exo and endo forms, which can have distinct biological activities.[3][4]
| Property | Value | Source |
| CAS Number | 1245794-60-8 | N/A |
| Molecular Formula | C13H18N2 | [3] |
| Molecular Weight | 202.30 g/mol | N/A |
| Predicted XlogP | 1.4 | [5] |
| Predicted Hydrogen Bond Donors | 1 | [6] |
| Predicted Hydrogen Bond Acceptors | 2 | [6] |
| Predicted Rotatable Bond Count | 2 | [6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from the corresponding ketone, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one. The overall synthetic pathway is a robust and scalable process, making this scaffold readily accessible for research and development.[2][6]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
The synthesis of the ketone precursor is a well-established two-step process that can be performed on a multigram scale.[7][8]
Step 1: Formation of the Bicyclic Ketal
-
To a solution of cyclobutanone in acetonitrile, add N,N-bis(methoxymethyl)benzylamine and chlorotrimethylsilane.
-
The reaction mixture is stirred at 40°C for several hours.
-
Upon completion, the reaction is quenched, and the intermediate ketal is extracted.
Step 2: Hydrolysis to the Ketone
-
The crude ketal is dissolved in a suitable solvent and treated with an acid, such as trifluoroacetic acid, followed by hydrochloric acid.[8]
-
This hydrolysis step efficiently converts the ketal to the desired 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one.
-
The final product can be purified by crystallization or column chromatography.
Experimental Protocol: Synthesis of this compound
The conversion of the ketone to the amine proceeds via a two-step sequence involving the formation of an oxime intermediate followed by its reduction.[1]
Step 1: Oximation of the Ketone
-
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is reacted with hydroxylamine hydrochloride in an aqueous solution.
-
The reaction is typically stirred at room temperature until completion, yielding the corresponding oxime in high yield.[1]
Step 2: Reduction of the Oxime to the Amine
-
The oxime is dissolved in a suitable solvent, such as methanol or ethanol.
-
A reducing agent, such as Raney nickel, is added, and the mixture is hydrogenated under a hydrogen atmosphere.[1]
-
Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound.
-
The final product can be purified by column chromatography to afford a mixture of stereoisomers, which can often be separated if required.[1]
Spectroscopic Characterization
While a comprehensive set of publicly available spectra for this compound is limited, the characterization of its ketone precursor and related derivatives is well-documented.[7][9] For the amine, the following spectroscopic signatures would be expected:
-
¹H NMR: The spectrum would show characteristic signals for the benzyl group (aromatic protons and the benzylic CH₂) and the protons of the bicyclic core. The chemical shifts and coupling constants of the bicyclic protons would be indicative of the stereochemistry (exo vs. endo).
-
¹³C NMR: The spectrum would display the expected number of carbon signals corresponding to the benzyl group and the bicyclic scaffold.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Researchers are advised to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of the synthesized compound.
Applications in Drug Discovery
The rigid 3-azabicyclo[3.1.1]heptane scaffold offers several advantages in drug design, making this compound a valuable building block for the synthesis of novel therapeutic agents.
Conformationally Restricted Piperidine Analogs
As a conformationally restricted analog of 4-aminopiperidine, this scaffold can be used to synthesize compounds with improved pharmacological properties. By pre-organizing the substituents in a defined spatial orientation, it is possible to enhance the binding affinity and selectivity for a specific biological target. This has been explored in the development of ligands for various receptors and enzymes in the central nervous system.[8]
Bioisosteric Replacement for Aromatic Rings
The 3-azabicyclo[3.1.1]heptane core can serve as a saturated bioisostere of a 3,5-disubstituted pyridine ring. This substitution can lead to a significant improvement in the physicochemical properties of a drug candidate, such as increased solubility and metabolic stability, while maintaining or even improving its biological activity.[2]
Caption: Bioisosteric relationship between a pyridine ring and the 3-azabicyclo[3.1.1]heptane core.
Potential Therapeutic Areas
Derivatives of the 3-azabicyclo[3.1.1]heptane scaffold have shown promise in a variety of therapeutic areas, including:
-
Neurological and Psychiatric Disorders: The rigid nature of the scaffold makes it suitable for targeting receptors and enzymes in the central nervous system, with potential applications in treating depression, anxiety, and other neurological conditions.[8]
-
Analgesia: Certain derivatives of the related 3,6-diazabicyclo[3.1.1]heptane scaffold have demonstrated potent analgesic activity.[10]
-
Anticancer Agents: The core has been incorporated into analogs of known anticancer drugs, such as thalidomide, for the development of novel proteolysis-targeting chimeras (PROTACs).[2]
Conclusion
This compound is a versatile and valuable building block for drug discovery and development. Its unique structural features as a conformationally restricted piperidine analog and a saturated bioisostere for aromatic rings provide medicinal chemists with a powerful tool to design novel therapeutic agents with improved pharmacological and physicochemical properties. The scalable synthesis of this scaffold further enhances its accessibility for a wide range of research and development applications. As the drive to explore novel chemical space continues, the importance of such three-dimensional scaffolds in the design of next-generation therapeutics is set to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine | C13H18N2 | CID 52271588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 8. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride | 1803581-83-0 | Benchchem [benchchem.com]
- 9. air.unimi.it [air.unimi.it]
- 10. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold
An In-Depth Technical Guide to 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS Number: 1245794-60-8)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly valuable motif. This rigid, bicyclic system serves as a conformationally restricted isostere for the ubiquitous piperidine ring, a structural component found in numerous FDA-approved drugs.[1][2][3] By locking the piperidine-like structure into a defined conformation, the 3-azabicyclo[3.1.1]heptane scaffold allows for the reduction of entropic penalties upon binding to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, the introduction of this sp3-rich framework can improve physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.[4]
This guide provides a comprehensive technical overview of this compound, a key building block for accessing this valuable chemical space. Due to the synthetic accessibility from its ketone precursor, this guide will first detail the synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one and then describe the subsequent transformation to the target amine.
Physicochemical Properties
A comparative summary of the physicochemical properties of the parent scaffold, the ketone precursor, and the target amine is presented below. These properties are crucial for understanding the behavior of these molecules in biological and chemical systems.
| Property | 3-Azabicyclo[3.1.1]heptane | 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | This compound |
| CAS Number | 286-35-1[5] | 1240529-14-9[6][7] | 1245794-60-8 |
| Molecular Formula | C₆H₁₁N[5] | C₁₃H₁₅NO | C₁₃H₁₇N₂ |
| Molecular Weight | 97.16 g/mol [5] | 201.26 g/mol | 201.29 g/mol |
| Boiling Point | 148.1±8.0 °C (Predicted)[8] | Not Available | Not Available |
| pKa | 11.57±0.20 (Predicted)[8] | Not Available | Not Available |
| LogP | Not Available | Not Available | Not Available |
Synthesis of the Core Scaffold: A Two-Step Multigram Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
The most efficient and scalable route to the 3-azabicyclo[3.1.1]heptane core functionalized at the 6-position proceeds through the ketone intermediate, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one.[1][9][10] This method is a two-step process that has been successfully scaled to produce multigram quantities of the ketone.[1]
The synthesis begins with a double Mannich reaction between cyclobutanone and N,N-bis(methoxymethyl)benzylamine, which forms an intermediate ketal.[11] This is followed by an acidic hydrolysis to yield the desired ketone.[10]
Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one.
Detailed Experimental Protocol: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
Step 1: Formation of 3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane
-
To a stirred solution of acetonitrile (2500 mL) at 40°C, a mixture of cyclobutanone (35.0 g, 0.50 mol), N,N-bis(methoxymethyl)benzylamine (97.5 g, 0.50 mol), and chlorotrimethylsilane (120.0 g, 1.10 mol) is added dropwise over 3 hours.[11]
-
After the addition is complete, the reaction mixture is stirred for an additional hour at 40°C.
-
The mixture is then cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude intermediate ketal.
Step 2: Hydrolysis to 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
-
The crude ketal from the previous step is dissolved in a 3N solution of hydrochloric acid in methanol.[11]
-
The solution is heated to 50°C and stirred for 1 hour.[11]
-
The reaction mixture is cooled to room temperature and the solvent is removed by rotary evaporation.[11]
-
The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one.[10]
This two-step synthesis provides an overall yield of approximately 43%.[1]
Synthesis of this compound
The target amine can be efficiently synthesized from the ketone precursor in two steps: formation of an oxime followed by its reduction.[10]
Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one oxime
-
To a solution of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (10.0 g, 49.7 mmol) in a mixture of ethanol and water, add hydroxylamine hydrochloride (5.2 g, 74.5 mmol) and sodium acetate (6.1 g, 74.5 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.
Step 2: Reduction to this compound
-
Prepare a suspension of lithium aluminum hydride (LAH) (3.8 g, 99.4 mmol) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.
-
Dissolve the crude oxime from the previous step in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench it by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of conformationally restricted piperidine analogs.[1][10] The primary amino group at the 6-position provides a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents to explore the structure-activity relationships (SAR) of a given biological target.
The benzyl group on the nitrogen at the 3-position serves as a protecting group that can be removed via hydrogenolysis to provide the secondary amine, which can then be further derivatized.[1]
The rigid bicyclic nature of this scaffold allows for the precise positioning of substituents in three-dimensional space, which can lead to improved binding affinity and selectivity for target proteins. This is particularly advantageous in the design of ligands for receptors and enzymes where a specific pharmacophore geometry is required for optimal interaction. The 3-azabicyclo[3.1.1]heptane framework has been explored as an isostere for pyridine and piperidine in various drug discovery programs.[12]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, accessible from the corresponding ketone, provides a gateway to a class of conformationally restricted piperidine isosteres. The rigid framework and the presence of two reactive sites (the primary amine at the 6-position and the secondary amine at the 3-position after debenzylation) make it an attractive scaffold for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. This guide provides the fundamental synthetic protocols and an understanding of the utility of this compound, empowering researchers to leverage its unique structural features in their drug discovery endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Azabicyclo(3.1.1)heptane | C6H11N | CID 19688498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1240529-14-9 3-Benzyl-3-Azabicyclo[3.1.1]Heptan-6-One AKSci 3744AQ [aksci.com]
- 7. 3-BENZYL-3-AZABICYCLO[3.1.1]HEPTAN-6-ONE (CAS No. 1240529-14-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 8. 3-Azabicyclo[3.1.1]heptane CAS#: 286-35-1 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride | 1803581-83-0 | Benchchem [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
Unlocking Therapeutic Potential: The Mechanism of Action of 3-Azabicyclo[3.1.1]heptane Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold represents a class of rigid, sp³-rich structures that have garnered significant attention in medicinal chemistry. Its constrained conformation serves as a valuable isostere for common aromatic and saturated heterocycles like pyridine and piperidine, offering improved physicochemical properties and novel intellectual property space.[1][2][3] This technical guide provides an in-depth exploration of the primary mechanisms of action associated with these derivatives, focusing on their well-documented interactions with neuronal nicotinic acetylcholine receptors (nAChRs) and expanding to other identified biological targets. We will dissect the causality behind experimental designs for characterizing these interactions and provide validated, step-by-step protocols to empower researchers in their drug discovery efforts.
Part 1: The Primary Axis of Activity - Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The most extensively characterized mechanism of action for 3-azabicyclo[3.1.1]heptane derivatives is their potent and often selective interaction with neuronal nAChRs. These ligand-gated ion channels are critical for fast synaptic transmission in the central nervous system, and their dysfunction is implicated in numerous neurological and psychiatric disorders.
The α4β2 nAChR Subtype: A Target for Neuropsychiatric Disorders
A significant number of 3,6-diazabicyclo[3.1.1]heptane derivatives have been synthesized and shown to possess exceptionally high affinity and selectivity for the α4β2 nAChR subtype.[4][5] This receptor is a key target for conditions such as nicotine addiction and has been explored for its potential in treating other CNS disorders.
Many of these compounds function as partial agonists . This mechanism is crucial for therapeutic efficacy, particularly in addiction. A partial agonist binds to and activates the receptor but elicits a submaximal response compared to a full agonist (like acetylcholine or nicotine). This allows the compound to alleviate withdrawal symptoms by providing a baseline level of receptor stimulation while simultaneously occupying the binding site, thereby blocking the rewarding effects of a full agonist like nicotine.[6][7][8]
Signaling Pathway: α4β2 nAChR Partial Agonism in Dopaminergic Neurons
Caption: Partial agonism at α4β2 nAChRs modulates dopamine release, reducing craving.
The α7 nAChR Subtype: A Target for Cognitive Enhancement
The α7 nAChR is another important target for this class of compounds. This receptor is implicated in cognitive functions like learning and memory, making it a promising target for treating cognitive deficits in schizophrenia and Alzheimer's disease.[9] Derivatives targeting this subtype often act as selective agonists, directly stimulating receptor activity to enhance cholinergic signaling.[9] While many 3,6-diazabicyclo[3.1.1]heptane derivatives are designed for α4β2 selectivity, their affinity for α7 is always evaluated to establish a comprehensive selectivity profile.[6]
Data Presentation: Receptor Binding Affinities
The following table summarizes representative binding affinities (Ki) for novel 3,6-diazabicyclo[3.1.1]heptane derivatives, demonstrating their high affinity and selectivity for the α4β2 subtype over the α7 subtype.
| Compound Example | α4β2 Ki (nM) | α7 Ki (µM) | α7/α4β2 Selectivity Ratio | Reference |
| Compound 3c | 0.011 | 17 | ~1,545,455 | [4] |
| Compound 4c | 0.023 | >30 | >1,304,347 | [5] |
| Compound 43 | 0.010 | >10 | >1,000,000 | [6][8] |
Part 2: Experimental Validation of Mechanism
Characterizing the precise mechanism of action requires a multi-faceted experimental approach, moving from binding affinity to functional activity.
Protocol: Radioligand Binding Assay for Affinity and Selectivity
This protocol is foundational for determining a compound's binding affinity (Ki) and its selectivity for different receptor subtypes. It operates on the principle of competitive displacement of a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the target nAChR subtypes (α4β2 or α7) in a buffered solution. Centrifuge to pellet the membranes and resuspend to a desired protein concentration.
-
Competitive Binding Setup:
-
In a 96-well plate, add the membrane preparation.
-
Add a fixed concentration of a specific radioligand. For α4β2, [³H]-Epibatidine is commonly used; for α7, [¹²⁵I]α-Bungarotoxin is the standard.[6]
-
Add the 3-azabicyclo[3.1.1]heptane test compound across a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
Control Wells (Self-Validation):
-
Total Binding: Contains only membranes and radioligand.
-
Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a known non-labeled competitor (e.g., nicotine or cytisine) to measure background binding.
-
-
Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on each filter spot using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (one-site competition model) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: The selected radioligand must be highly specific for the target receptor subtype to ensure the measured displacement is meaningful.
-
Competition Format: This format is highly efficient for screening and ranking the potencies of new, unlabeled compounds.
-
Non-specific Binding Control: This is critical for data integrity, as it allows for the subtraction of background noise, ensuring that the measured signal is solely from specific receptor interactions.
Protocol: Functional Characterization via Neurotransmitter Release Assay
After confirming binding, it is essential to determine the compound's functional effect (e.g., agonist, partial agonist, or antagonist). A [³H]-Dopamine ([³H]-DA) release assay is a robust method for assessing functional activity at α4β2 nAChRs, which are known to modulate dopamine release.[4]
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from a relevant brain region, such as the striatum.
-
Loading with [³H]-DA: Incubate the synaptosomes with [³H]-DA, which will be taken up and stored in synaptic vesicles.
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Compound Application: Switch to a buffer containing the 3-azabicyclo[3.1.1]heptane test compound at various concentrations.
-
Fraction Collection: Collect the superfusate in timed fractions.
-
Quantification: Measure the amount of [³H]-DA in each collected fraction using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of [³H]-DA released above the basal level for each concentration of the test compound.
-
Plot the stimulated release against the compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ (potency) and Emax (maximum effect) from the curve. By comparing the Emax to that of a known full agonist (e.g., nicotine), one can classify the compound as a full agonist (similar Emax) or a partial agonist (lower Emax). An antagonist would show no release on its own but would block the release induced by an agonist.
-
Part 3: Expanding the Mechanistic Horizon
While nAChRs are the primary targets, the versatility of the 3-azabicyclo[3.1.1]heptane scaffold allows it to engage with other biological systems.
-
Muscarinic Acetylcholine Receptors (mAChRs): The scaffold has been incorporated into molecules designed as ligands for muscarinic receptors, which are G protein-coupled receptors also involved in cholinergic neurotransmission.[10] This highlights the scaffold's utility in targeting different receptor families within the same neurotransmitter system.
-
Aromatase Inhibition: In a distinct mechanism of action, certain 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones have been synthesized and identified as potent inhibitors of aromatase.[11] This enzyme is responsible for converting androgens to estrogens, making it a key target for endocrine therapy in hormone-dependent cancers like breast cancer.[11] These compounds displayed significantly greater potency than the clinically used agent aminoglutethimide.[11]
Logical Relationship: From Scaffold to Validated Mechanism
Caption: Iterative workflow for elucidating the mechanism of action of novel derivatives.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology | MDPI [mdpi.com]
- 10. US10858352B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 11. Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4- diones - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
An In-Depth Technical Guide on the Biological Activity and Therapeutic Potential of the 3-Azabicyclo[3.1.1]heptane Scaffold, Centered on 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
Executive Summary
The relentless pursuit of novel therapeutic agents with enhanced specificity and improved metabolic stability has led medicinal chemists to explore beyond traditional flat, aromatic structures towards more three-dimensional, conformationally restricted scaffolds. The 3-azabicyclo[3.1.1]heptane framework has emerged as a significant player in this arena, serving as a nonclassical, rigid isostere of the ubiquitous piperidine ring—a core component in numerous FDA-approved drugs.[1][2] This guide focuses on this compound, a key derivative of this scaffold. Rather than possessing significant intrinsic biological activity, this compound's primary value lies in its role as a versatile chemical building block.[3][4][5][6] Its rigid structure provides a fixed orientation for appended functional groups, which can drastically improve binding affinity and selectivity for biological targets.
This document provides a comprehensive overview of the synthesis of this key amine intermediate, starting from its ketone precursor, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.[3][4][7] We will delve into the rationale behind its use in drug discovery, explore the known biological activities of its derivatives in areas such as neurology and pain management, and provide detailed experimental protocols for its synthesis and derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Part 1: The Strategic Advantage of Conformational Restriction
In drug design, flexible molecules often pay an entropic penalty upon binding to a receptor, as they must adopt a specific, low-energy conformation. By starting with a rigid scaffold like 3-azabicyclo[3.1.1]heptane, this entropic cost is minimized, potentially leading to more potent ligands.[5][7] This bicyclic system serves as a superior isostere of piperidine, locking the geometry into a defined chair-boat conformation, in contrast to the flexible chair-flipping of a simple piperidine ring.[2][7] This structural pre-organization is a key principle in modern medicinal chemistry for enhancing both potency and selectivity.[5]
Caption: Structural relationship between flexible piperidine and its rigid isostere.
Part 2: Synthesis of Key Scaffolds
The utility of this compound as a building block is underpinned by an efficient and scalable synthetic route to its precursor ketone. The amine can then be readily prepared via reductive amination.
Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
An efficient, two-step multigram synthesis has been developed, making this scaffold readily accessible for discovery programs.[3][4][5] The process begins with the condensation of a ketone with N,N-bis(methoxymethyl)benzylamine to form a dimethoxy intermediate, which is subsequently hydrolyzed to yield the target bicyclic ketone.[7]
Caption: Two-step synthesis workflow for the ketone precursor.
Experimental Protocol: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Hydrochloride [7]
-
Step 1: Condensation. To a solution of cyclohexanone in acetonitrile, add N,N-di(methoxymethyl)benzylamine and chlorotrimethylsilane. The reaction mixture is stirred, typically at a slightly elevated temperature (e.g., 40°C), for several hours to yield 3-benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane. The product can be isolated following an aqueous workup and purification. A typical yield for this step is around 48%.[7]
-
Step 2: Hydrolysis. The dimethoxy intermediate from Step 1 is dissolved in a strong acid, such as trifluoroacetic acid (TFA), to facilitate the hydrolysis of the ketal. Following the cleavage, the reaction is treated with hydrochloric acid (HCl) to precipitate the final product as a hydrochloride salt, which often improves stability and aqueous solubility.[7] This step is highly efficient, with reported yields of approximately 89%.[7]
Synthesis of this compound
The conversion of the ketone to the amine is a critical step for introducing a key functional handle for further derivatization. This is reliably achieved through the formation of an oxime followed by its reduction.[5]
Experimental Protocol: Synthesis of this compound [5]
-
Step 1: Oxime Formation. The ketone precursor is reacted with hydroxylamine (NH₂OH) in an aqueous or alcoholic solvent. This reaction proceeds readily at room temperature to quantitatively form the corresponding oxime.[5]
-
Step 2: Oxime Reduction. The isolated oxime is then reduced to the primary amine. A common and effective method is hydrogenation using a catalyst such as Raney nickel alloy.[5] This reduction provides the target amine, this compound, in high yield (approx. 91%) as a mixture of stereoisomers which can be used directly or separated if required.[5]
Part 3: Biological Activity and Therapeutic Applications of Derivatives
While this compound itself is primarily a synthetic intermediate, the derivatives constructed from this scaffold have shown significant promise in several therapeutic areas. The benzyl group can be removed via hydrogenolysis, and the primary amine and the secondary amine of the core can be functionalized to generate diverse libraries of compounds.
| Derivative Class | Biological Target/Activity | Potential Therapeutic Area | Reference |
| Substituted 3,6-Diazabicyclo[3.1.1]heptanes | Opioid Receptors | Analgesia (Pain Management) | [8] |
| Piperidine Isosteres | Serotonin Receptors, CNS Targets | Neurological Disorders (Depression, Anxiety) | [7] |
| β-Lactam Precursors | Bacterial Cell Wall Synthesis | Antibiotic Development | [7] |
Analgesic Activity
A closely related scaffold, 3,6-diazabicyclo[3.1.1]heptane, has been explored for its analgesic properties. A patent discloses a series of derivatives of this core structure with demonstrated activity as ligands for opioid receptors.[8] For example, compounds such as 3-Benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane were synthesized and evaluated. The patent claims the use of these compounds for preparing medicaments that induce analgesia in the central nervous system, highlighting the potential of this bicyclic framework in developing novel pain therapeutics.[8]
Neurological Disorders
The structural similarity of the 3-azabicyclo[3.1.1]heptane core to known pharmacophores makes it a prime candidate for developing drugs targeting the central nervous system.[7] Its use as a conformationally restricted piperidine analog is particularly relevant for targets like serotonin receptors, where specific ligand geometry is crucial for selective binding. Research indicates that derivatives are being actively explored for conditions such as depression and anxiety.[7]
Part 4: Conclusion and Future Outlook
This compound stands out not for its own biological profile, but as a powerful and enabling tool in medicinal chemistry. Its efficient, scalable synthesis provides access to a rigid, three-dimensional scaffold that serves as a superior isostere for the common piperidine motif. The demonstrated utility of its derivatives in targeting CNS disorders and pain pathways underscores the immense potential of this compound class.
Future research will likely focus on the stereoselective synthesis of specific amine isomers and the expansion of derivative libraries through combinatorial chemistry. Screening these focused libraries against a broader range of biological targets, including ion channels, kinases, and GPCRs, will undoubtedly uncover new therapeutic applications for this versatile and valuable bicyclic scaffold.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry - Organic Letters - Figshare [acs.figshare.com]
- 7. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride | 1803581-83-0 | Benchchem [benchchem.com]
- 8. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
The Strategic Role of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine in Modern Drug Discovery: A Technical Guide
For Immediate Release
Kyiv, Ukraine & Shanghai, China – January 5, 2026 – In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional structures and improved pharmacological properties is paramount. Among these, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine has emerged as a critical building block for the development of next-generation therapeutics. This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, properties, and significant applications.
The 3-azabicyclo[3.1.1]heptane core is a conformationally restricted piperidine analogue. This structural rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The strategic incorporation of this scaffold allows medicinal chemists to explore chemical space with greater precision, designing molecules that fit into the binding pockets of proteins with high affinity.
Synthesis of the Core Scaffold: From Ketone to Amine
The journey to this compound begins with its ketone precursor, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one. This ketone is a versatile intermediate, accessible through a scalable two-step synthesis.[1][2] The conversion of this ketone to the target primary amine is a crucial transformation that unlocks its potential for a wide range of derivatizations.
A robust and high-yielding method to achieve this transformation is through the formation of an oxime intermediate, followed by its reduction.[3]
Experimental Protocol: Synthesis of this compound (12) from 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1)[3]
Step 1: Oxime Formation
-
To a solution of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1) in water, an aqueous solution of hydroxylamine (NH₂OH) is added.
-
The reaction mixture is stirred at room temperature until the consumption of the starting ketone is observed (monitoring by TLC or LC-MS is recommended).
-
Upon completion, the corresponding oxime (11) is isolated through standard work-up procedures, often precipitating from the aqueous solution and collected by filtration. This reaction typically proceeds in near-quantitative yield (99%).[3]
Causality Behind Experimental Choices: The use of water as a solvent is advantageous for its low cost, safety, and environmental profile. The reaction is typically efficient at room temperature, avoiding the need for heating and potential side reactions.
Step 2: Oxime Reduction
-
The isolated oxime (11) is dissolved in a suitable solvent, such as methanol or ethanol.
-
Raney nickel alloy is added to the solution as a catalyst.
-
The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously.
-
The reaction is monitored until the complete disappearance of the oxime.
-
Upon completion, the Raney nickel catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude this compound (12).
-
Purification can be achieved by column chromatography to afford the pure amine. This reduction step is reported to have a high yield of 91%.[3]
Causality Behind Experimental Choices: Raney nickel is a powerful and cost-effective catalyst for the reduction of oximes to primary amines. The use of a hydrogen atmosphere provides the necessary reducing equivalents for the reaction. The choice of an alcohol solvent ensures good solubility for the oxime and is compatible with the hydrogenation conditions.
Diagram of the Synthetic Workflow
Caption: Synthetic route from ketone to amine.
Physicochemical Properties and Spectroscopic Data
The physicochemical properties of this compound and its derivatives are critical for their application in drug discovery. The rigid bicyclic structure imparts a higher degree of sp³ character compared to traditional piperidines, which can lead to improved solubility and metabolic stability.
While a comprehensive, publicly available dataset for the parent amine is not readily found in a single source, the following table summarizes expected and reported data for closely related structures. Researchers are encouraged to acquire and validate data for their specific batches of material. The supporting information of the primary synthesis paper is a key resource for detailed spectroscopic data.[3]
| Property | Data |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| Predicted XlogP | 1.4 - 2.0 (Calculated) |
| ¹H NMR | Expected signals for the benzyl group (aromatic protons and benzylic CH₂), and complex multiplets for the bicyclic core protons. The presence of stereoisomers may lead to a more complex spectrum. |
| ¹³C NMR | Expected signals for the aromatic and benzylic carbons of the benzyl group, as well as distinct signals for the carbons of the bicyclic system. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 203.15. |
Applications in Drug Development
The true value of this compound lies in its application as a versatile building block for the synthesis of a diverse array of biologically active molecules. The primary amino group serves as a handle for the introduction of various functional groups and for the construction of more complex molecular architectures.
Conformationally Restricted Piperidine Analogues
The primary application of this scaffold is in the creation of conformationally restricted piperidine derivatives.[1][2] The piperidine ring is a ubiquitous feature in many approved drugs. By replacing a flexible piperidine with the rigid 3-azabicyclo[3.1.1]heptane system, medicinal chemists can lock the molecule into a specific conformation that is optimal for binding to its target. This can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[4]
Logical Relationship Diagram
Caption: Benefits of the rigid scaffold.
Bioisosteric Replacement
The 3-azabicyclo[3.1.1]heptane core is also being explored as a bioisostere for other common chemical motifs, such as pyridine and even benzene rings.[5][6] This strategy of bioisosteric replacement can be used to navigate around existing intellectual property, improve the physicochemical properties of a lead compound, and overcome liabilities such as metabolic instability associated with aromatic rings.
Advanced Drug Modalities
More recently, derivatives of the 3-azabicyclo[3.1.1]heptane scaffold have been incorporated into advanced drug modalities such as Proteolysis-Targeting Chimeras (PROTACs).[7] The unique three-dimensional shape of this building block can be advantageous in the design of linkers and in positioning the different components of a PROTAC for optimal biological activity.
Future Outlook
The this compound scaffold and its derivatives represent a significant tool in the medicinal chemist's arsenal. As the demand for novel, potent, and selective small molecule therapeutics continues to grow, the strategic use of conformationally restricted building blocks will become increasingly important. The versatility of this amine allows for its incorporation into a wide range of molecular designs, and its impact on the development of new drugs for a variety of diseases is expected to be substantial.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Top 37 papers published by Enamine Ltd in 2023 [scispace.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
The Strategic Evolution of a Privileged Scaffold: A Technical Guide to the Discovery and Application of Bicyclic Piperidine Isosteres
Foreword: Beyond Flatland in Medicinal Chemistry
The piperidine ring is a cornerstone of modern medicinal chemistry, ranking as the third most frequently utilized ring structure in pharmaceuticals.[1] Its prevalence in over 70 FDA-approved drugs speaks to its remarkable utility as a versatile scaffold that can effectively orient pharmacophoric elements in three-dimensional space and favorably influence physicochemical properties.[2] However, the very characteristics that make piperidine so valuable can also present challenges in drug development, particularly concerning metabolic instability at the positions alpha to the nitrogen atom and the fine-tuning of properties like lipophilicity and basicity.[3][4]
This technical guide provides a comprehensive exploration into the discovery and application of bicyclic piperidine isosteres—a sophisticated strategy to overcome the inherent limitations of the monocyclic piperidine core. By introducing conformational constraint through fused, bridged, or spirocyclic ring systems, medicinal chemists can engineer molecules with enhanced pharmacological profiles. This guide will delve into the design rationale, synthetic methodologies, and profound impact of these bicyclic scaffolds on drug-like properties, offering researchers, scientists, and drug development professionals a detailed roadmap to navigate this exciting and evolving area of medicinal chemistry.
The Imperative for Piperidine Isosteres: A Bioisosteric Approach to Optimization
Bioisosterism, the interchange of chemical groups with similar physical or chemical properties that produce broadly similar biological effects, is a powerful tool in drug design.[5] The strategic replacement of a piperidine ring with a bicyclic isostere is a prime example of this principle in action. The primary motivations for this structural modification are multifaceted:
-
Enhanced Metabolic Stability: The positions adjacent to the piperidine nitrogen are often susceptible to enzymatic degradation.[3][6] Bicyclic systems can shield these positions, thereby improving metabolic stability and prolonging the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The introduction of a second ring system can significantly alter a molecule's lipophilicity (logP/logD), basicity (pKa), and solubility.[7][8] This allows for the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Conformational Rigidity and Novel Exit Vectors: Bicyclic scaffolds lock the piperidine-like core into a more defined conformation. This rigidity can lead to improved binding affinity and selectivity for the target protein. Furthermore, these scaffolds can present substituents at novel exit vectors not accessible from a simple piperidine ring, opening up new avenues for structure-activity relationship (SAR) exploration.[3]
The following diagram illustrates the conceptual transition from a flexible monocyclic piperidine to more rigid bicyclic isosteres.
Caption: From a flexible core to rigid analogues.
A Survey of Key Bicyclic Piperidine Isosteres
The landscape of bicyclic piperidine isosteres is diverse, with several key scaffolds emerging as particularly valuable in drug discovery.
Spirocyclic Isosteres: The Azaspiro[3.3]heptane Core
Among the most successful spirocyclic piperidine isosteres are the 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane scaffolds.[1][9][10][11] These systems offer a unique three-dimensional geometry and have been shown to favorably impact physicochemical properties.
-
Design Rationale: The spirocyclic nature of these compounds introduces a rigid, non-planar structure that can effectively mimic the spatial orientation of substituents on a piperidine ring while offering improved metabolic stability.[12]
-
Impact on Physicochemical Properties: Replacing a piperidine ring with an azaspiro[3.3]heptane moiety can lead to a decrease in lipophilicity (logD) and an increase in basicity (pKa), which can be advantageous for improving solubility and target engagement.[7][8][13] For instance, the replacement of a piperidine with a 1-azaspiro[3.3]heptane has been shown to reduce logD while maintaining a similar pKa.[13]
Bridged Isosteres: Tropanes and Beyond
Bridged bicyclic systems, such as the 8-azabicyclo[3.2.1]octane (tropane) and 2-azabicyclo[2.2.2]octane scaffolds, offer a high degree of conformational rigidity.
-
Tropane Analogues (8-azabicyclo[3.2.1]octane): The tropane core is a well-established pharmacophore found in numerous natural products and synthetic drugs.[9][14][15] Its rigid structure provides a fixed orientation for substituents, which can be beneficial for optimizing interactions with a biological target.
-
2-Azabicyclo[2.2.2]octane: This highly symmetrical and rigid scaffold has been explored as a piperidine isostere to lock in a desired conformation and explore novel chemical space.[1][9][16][17][18][19]
Fused Isosteres
Fused bicyclic systems, where the two rings share two adjacent atoms, provide another avenue for creating rigid piperidine analogues. While less commonly highlighted in the initial search results, they represent a valid strategy for conformational constraint.
Synthetic Strategies for Key Bicyclic Cores
The practical application of bicyclic piperidine isosteres in drug discovery is contingent upon the availability of efficient and scalable synthetic routes.
Synthesis of 2-Azaspiro[3.3]heptane
A common synthetic route to the 2-azaspiro[3.3]heptane core involves the cyclization of a suitably functionalized cyclobutane precursor.
Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane
-
Step 1: Preparation of 2-tosyl-2-azaspiro[3.3]heptane. (This is an intermediate, the synthesis of which can vary, but for this example, we assume it is available).
-
Step 2: Detosylation. Dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3 g, 0.03 mol) in 30 mL of 1,2-dimethoxyethane.[2]
-
Cool the mixture in an ice-water bath.
-
Add 50 mL of a freshly prepared solution of sodium naphthalenide dropwise.[2]
-
Allow the reaction to stir at room temperature for 1 hour.[2]
-
Quench the reaction with water.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel column chromatography (dichloromethane:methanol gradient) to yield 2-azaspiro[3.3]heptane (2.41 g, 83% yield).[2]
Synthesis of 8-Azabicyclo[3.2.1]octane (Tropane) Core
The synthesis of the tropane skeleton often starts from tropinone and involves stereoselective reductions and functional group manipulations.[20] A general approach involves a cascade reaction of cyclopropanated pyrrole derivatives.[9]
Experimental Protocol: Microwave-Assisted Synthesis of 8-Azabicyclo[3.2.1]octanes [9]
-
Step 1: Preparation of Cyclopropanated Pyrrole Precursor. Synthesize the appropriate N-substituted cyclopropanated pyrrole derivative.
-
Step 2: [3+2] Cycloaddition. In a microwave vial, combine the cyclopropanated pyrrole (1 equivalent) and an electron-deficient dipolarophile (2.7 equivalents).
-
Step 3: Microwave Irradiation. Subject the mixture to microwave irradiation at a specified temperature (e.g., 100-170 °C) for a designated time (e.g., 1 hour).[9]
-
Step 4: Purification. After cooling, purify the reaction mixture by column chromatography to isolate the 8-azabicyclo[3.2.1]octane product.
Synthesis of 2-Azabicyclo[2.2.2]octane
A one-pot amination/lactamization sequence provides an efficient route to the 2-azabicyclo[2.2.2]octanone core, which can be further reduced to the desired saturated system.[1]
Experimental Protocol: Synthesis of 8β-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione [1]
-
Step 1: Reaction Setup. Dissolve the starting β-keto ester (e.g., 46 mg, 0.25 mmol) in 35% aqueous ammonia (1 mL).[1]
-
Step 2: Reaction. Stir the solution at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material (approximately 2 hours).[1]
-
Step 3: Workup and Purification. Concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel column chromatography (dichloromethane:methanol, 98:2) to afford the desired 2-azabicyclo[2.2.2]octane-3,5-dione (36 mg, 93% yield).[1]
The following diagram illustrates a generalized synthetic workflow for these key bicyclic cores.
Caption: Synthetic pathways to key bicyclic piperidine isosteres.
Impact on Pharmacological Properties: A Data-Driven Perspective
The true measure of the utility of bicyclic piperidine isosteres lies in their quantifiable impact on key drug-like properties.
Comparative Physicochemical Properties
The following table summarizes the comparative physicochemical properties of a model piperidine compound and its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane isosteres.
| Compound | Scaffold | pKa | clogP | logD (7.4) | Solubility (µM) |
| 57 | Piperidine | 11.4[13] | 3.7[7] | 1.6[7] | 136[7][13] |
| 58 | 2-Azaspiro[3.3]heptane | 11.3[13] | 3.4[7] | 1.2[7] | 12[7][13] |
| 59 | 1-Azaspiro[3.3]heptane | 11.2[13] | 3.4[7] | 1.0[7] | 13[7][13] |
Data sourced from studies on model amide compounds.[7][13]
As the data indicates, replacement of the piperidine ring with either azaspiro[3.3]heptane isomer leads to a decrease in lipophilicity (clogP and logD) and a significant reduction in aqueous solubility in this particular model system. The basicity (pKa) remains largely unchanged.
Metabolic Stability
Bicyclic isosteres can significantly enhance metabolic stability. A comparative study of model compounds revealed that while both azaspiro[3.3]heptane analogues showed decreased metabolic stability in human liver microsomes compared to the piperidine analogue in that specific instance, the 1-azaspiro[3.3]heptane was more stable than the 2-azaspiro[3.3]heptane.[13] Specifically, the half-life of the 1-azaspiro[3.3]heptane derivative was almost double that of the 2-azaspiro[3.3]heptane derivative (52 min vs. 31 min).[13]
Case Study: Bupivacaine Analogue
A compelling example of the application of bicyclic piperidine isosteres is the development of an analogue of the local anesthetic bupivacaine. By replacing the piperidine ring with a 1-azaspiro[3.3]heptane core, researchers were able to create a novel, patent-free compound with significant anesthetic activity.[7][10][21] This case study underscores the potential of this strategy to not only optimize drug properties but also to generate new intellectual property.
Future Outlook and Conclusion
The exploration of bicyclic piperidine isosteres is a testament to the ingenuity of medicinal chemists in their quest to design safer and more effective medicines. The strategic introduction of conformational constraint through spirocyclic, bridged, and fused ring systems provides a powerful toolkit for addressing common challenges in drug development, from metabolic instability to suboptimal physicochemical properties. As synthetic methodologies become more robust and our understanding of the intricate interplay between three-dimensional structure and biological activity deepens, we can anticipate the increasing prevalence of these sophisticated scaffolds in the next generation of therapeutics. The journey beyond the "flatland" of traditional scaffolds is well underway, and bicyclic piperidine isosteres are poised to play a pivotal role in shaping the future of drug discovery.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. 2-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. fujc.pp.ua [fujc.pp.ua]
- 13. researchgate.net [researchgate.net]
- 14. addi.ehu.es [addi.ehu.es]
- 15. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
The Ascendancy of the 3-Azabicyclo[3.1.1]heptane Core: A Technical Guide to a Novel Scaffold in Drug Discovery
Abstract
In the modern era of drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. The deliberate shift from flat, aromatic structures towards three-dimensional (3D) molecular architectures has been a significant driver of innovation, leading to compounds with improved solubility, metabolic stability, and target engagement. Within this paradigm, the 3-azabicyclo[3.1.1]heptane core has emerged as a compelling and versatile scaffold. This guide provides an in-depth technical exploration of this unique bicyclic system, from its synthesis and conformational analysis to its strategic application as a bioisosteric replacement for common pharmacophores. We will delve into the causal relationships behind its favorable impact on drug-like properties and provide practical, field-proven insights for its incorporation into drug design programs.
Introduction: The Imperative for Three-Dimensionality in Drug Design
The over-reliance on flat, sp²-hybridized aromatic rings in drug discovery has contributed to a saturation of chemical space and led to challenges in optimizing pharmacokinetic and pharmacodynamic profiles. The introduction of 3D scaffolds, rich in sp³-hybridized centers, offers a pathway to escape this "flatland" of medicinal chemistry. Such scaffolds can provide more precise vectoral positioning of substituents to interact with biological targets, while simultaneously disrupting planar stacking interactions that can lead to off-target effects and poor solubility. The strategic replacement of aromatic rings with saturated bioisosteres has been shown to have a favorable impact on both physicochemical properties and the probability of clinical success.[1]
The 3-azabicyclo[3.1.1]heptane core is a prime example of such a beneficial 3D scaffold. Its rigid, bicyclic structure offers a defined conformational presentation of substituents, while the embedded nitrogen atom provides a key site for interaction or further functionalization.
Structural and Conformational Landscape of the 3-Azabicyclo[3.1.1]heptane Core
The 3-azabicyclo[3.1.1]heptane system is a bridged bicyclic amine with a unique and rigid conformation. X-ray crystallographic analysis reveals that the core enforces specific geometric constraints on its substituents.
Diagram: Conformational Representation of the 3-Azabicyclo[3.1.1]heptane Core
References
A Technical Guide to the Spectroscopic Characterization of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data expected for the novel bicyclic amine, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine. This compound, as a derivative of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one, represents a valuable scaffold in medicinal chemistry due to its conformationally restricted piperidine substructure. Understanding its spectroscopic signature is paramount for unambiguous identification, purity assessment, and further drug development endeavors.
Synthesis and Stereochemistry
The target compound, this compound, is synthesized from 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one. A common and effective method is a two-step process involving the formation of an oxime intermediate followed by its reduction.[3] This synthesis pathway can result in a mixture of two stereoisomers, the endo and exo forms of the amine, which may be separable by chromatography.[3][4] The interpretation of spectroscopic data must, therefore, consider the potential presence of both isomers.
References
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine Derivatives
Abstract
The 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine scaffold represents a compelling starting point for novel therapeutic development, embodying a conformationally restricted piperidine isostere. This structural feature offers the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of potential therapeutic targets for derivatives of this scaffold, with a primary focus on applications in oncology and central nervous system (CNS) disorders. We delve into the scientific rationale for pursuing specific target classes, including G-protein coupled receptors (GPCRs), protein kinases, histone deacetylases (HDACs), and the revolutionary field of targeted protein degradation via Cereblon (CRBN) E3 ligase modulation. Furthermore, this guide furnishes drug development professionals with detailed, field-proven experimental protocols for target identification, validation, and mechanism of action studies, empowering the translation of this promising chemical scaffold into next-generation therapeutics.
Introduction: The Strategic Advantage of the 3-Azabicyclo[3.1.1]heptane Scaffold
The piperidine ring is a ubiquitous and highly privileged motif in medicinal chemistry, present in a vast number of clinically approved drugs.[1] However, its inherent conformational flexibility can be a double-edged sword, contributing to off-target effects and suboptimal binding affinities. The this compound core structure introduces a rigid bicyclic framework, effectively locking the piperidine-like motif into a more defined three-dimensional shape. This conformational constraint is a key strategic advantage in drug design, as it can pre-organize key pharmacophoric features for optimal interaction with a biological target, potentially leading to increased potency and selectivity.
Moreover, this scaffold serves as a bioisostere for both piperidine and pyridine rings, which are prevalent in a multitude of FDA-approved drugs for a wide array of diseases.[2][3] This bioisosteric relationship provides a strong rationale for exploring therapeutic targets of known piperidine- and pyridine-containing medicines as a starting point for the development of novel this compound derivatives.
Charting the Course: A Workflow for Target Identification and Validation
A systematic and multi-faceted approach is paramount to successfully identifying and validating the therapeutic targets of novel chemical entities. The following workflow outlines a logical progression from initial hypothesis generation to definitive target validation.
Caption: A streamlined workflow for therapeutic target identification.
Potential Therapeutic Arenas and Key Target Classes
Based on the structural characteristics of the this compound scaffold and the therapeutic applications of its bioisosteres, two primary disease areas emerge as highly promising: Central Nervous System (CNS) disorders and oncology.
Central Nervous System (CNS) Disorders: Modulating Neuromodulatory Pathways
The prevalence of piperidine-containing molecules in antipsychotics, antidepressants, and other CNS-active drugs makes this a fertile ground for investigation.[1] Many of these drugs exert their effects by modulating the activity of G-protein coupled receptors (GPCRs) and ion channels.
-
Dopamine and Serotonin Receptors (GPCRs): Atypical antipsychotics frequently feature a piperidine or arylpiperazine moiety and exhibit a multi-target profile, often acting on dopamine D2 and various serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A).[1][4][5] The rigidified nature of the 3-azabicyclo[3.1.1]heptane scaffold could enable the design of derivatives with novel selectivity profiles, potentially leading to improved efficacy and reduced side effects compared to existing treatments.
-
Sigma Receptors: Novel disubstituted piperidines have been identified as potent sigma receptor ligands with potential as antipsychotic drugs that may not induce extrapyramidal side effects.[6] This presents another exciting avenue for derivatives of the this compound core.
Oncology: A Multi-pronged Attack on Cancer Pathogenesis
Pyridine and piperidine scaffolds are integral components of numerous FDA-approved anticancer agents, targeting a diverse range of oncogenic pathways.[2][3][7]
-
Protein Kinases: Kinases are among the most frequently targeted enzyme families in oncology.[2] A significant number of kinase inhibitors approved for cancer therapy contain a pyridine ring.[2][7] Given the bioisosteric relationship, derivatives of this compound could be developed as inhibitors of key oncogenic kinases such as EGFR, VEGFR, ALK, and AKT1.[8]
-
Histone Deacetylases (HDACs): HDAC inhibitors are an established class of anticancer agents, and several compounds containing piperidine or piperazine moieties have shown promise as HDAC inhibitors in clinical studies.[9][10][11][12][13] The 3-azabicyclo[3.1.1]heptane scaffold can serve as a novel linker or capping group in the design of new HDAC inhibitors with potentially improved isoform selectivity and pharmacological properties.
Targeted Protein Degradation: The Cereblon E3 Ligase Opportunity
A particularly compelling therapeutic strategy for derivatives of this scaffold lies in the realm of targeted protein degradation. The synthesis of bicyclic thalidomide analogs from a 3-azabicyclo[3.1.1]heptane derivative highlights the potential for these compounds to bind to the Cereblon (CRBN) E3 ubiquitin ligase. This opens the door to two exciting modalities:
-
Molecular Glues: Similar to thalidomide and its analogs, derivatives could act as "molecular glues," inducing the degradation of neo-substrates by the CRL4-CRBN complex.
-
Proteolysis-Targeting Chimeras (PROTACs): The 3-azabicyclo[3.1.1]heptane core can be functionalized to serve as a novel ligand for CRBN, which can then be incorporated into a PROTAC. A PROTAC is a heterobifunctional molecule that links a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[14][15] This approach can target proteins that have been historically considered "undruggable" by traditional small molecule inhibitors.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the key experiments outlined in the target identification and validation workflow.
Unbiased Target Identification
This powerful technique allows for the unbiased identification of proteins that bind to a small molecule of interest from a complex biological lysate.[16][17][18][19][20]
Protocol:
-
Probe Synthesis: Synthesize a derivative of the this compound lead compound containing a linker (e.g., a short PEG chain) terminating in a reactive handle (e.g., an alkyne or azide for click chemistry, or a carboxylic acid for amine coupling) for immobilization.
-
Immobilization: Covalently attach the synthesized probe to a solid support (e.g., NHS-activated sepharose beads or azide/alkyne-functionalized beads).
-
Lysate Preparation: Prepare a cell or tissue lysate under native conditions to preserve protein complexes.
-
Affinity Pulldown: Incubate the immobilized probe with the lysate to allow for binding of target proteins. Include a control experiment with beads lacking the probe or with a structurally similar but inactive compound to identify non-specific binders.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with an excess of the free (non-immobilized) lead compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify the proteins by in-gel tryptic digestion followed by LC-MS/MS analysis.[16]
CETSA is a biophysical method that assesses the thermal stability of proteins in a cellular environment.[21][22] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature. This allows for the confirmation of target engagement in intact cells.[23][24][25]
Protocol:
-
Cell Treatment: Treat intact cells with the this compound derivative or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blot using a specific antibody.
-
Data Analysis: Plot the band intensity of the target protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Target-Specific Validation Assays
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase activity and inhibition.[26][27][28][29][30]
Protocol:
-
Reaction Setup: In a microplate, combine the kinase of interest, a fluorescein-labeled substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative.
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction by adding EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 value.
This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.[31][32][33]
Protocol:
-
Reaction Setup: In a microplate, add the HDAC enzyme (from a cell lysate or a purified source) and the fluorogenic HDAC substrate in an assay buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative.
-
Deacetylation Reaction: Incubate the plate at 37°C to allow the deacetylation reaction to occur.
-
Development: Add a developer solution that specifically cleaves the deacetylated substrate, releasing the fluorescent moiety.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to calculate the IC50 value.
Cereblon (CRBN) Engagement and PROTAC Evaluation
This homogeneous time-resolved fluorescence (HTRF) assay is a competitive binding assay to determine the affinity of a compound for CRBN.[34][35][36][37][38]
Protocol:
-
Assay Setup: In a microplate, add the test compound, a GST-tagged human Cereblon protein, and a red-fluorophore-labeled thalidomide tracer.
-
Detection Reagent Addition: Add an anti-GST antibody labeled with Europium cryptate (the HTRF donor).
-
Incubation: Incubate the plate at room temperature.
-
HTRF Measurement: If the test compound does not bind to CRBN, the thalidomide-red tracer will, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. If the test compound binds to CRBN, it will displace the tracer, leading to a decrease in the FRET signal.
-
Data Analysis: The decrease in the HTRF signal is proportional to the binding affinity of the test compound for CRBN.
This bead-based proximity assay is used to detect and quantify the formation of the [Target Protein]-[PROTAC]-[E3 Ligase] ternary complex.[39][40][41][42][43]
Protocol:
-
Reagent Preparation: Use a biotinylated target protein, a GST-tagged CRBN complex, and the PROTAC molecule.
-
Complex Formation: Incubate the three components together in a microplate to allow for the formation of the ternary complex.
-
Bead Addition: Add streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.
-
Incubation: Incubate the plate in the dark. If a ternary complex has formed, the Donor and Acceptor beads will be brought into close proximity.
-
Signal Detection: Upon excitation, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal.
-
Data Analysis: The intensity of the AlphaLISA signal is directly proportional to the amount of ternary complex formed.
The synthesis of a PROTAC involves the conjugation of a target protein ligand and an E3 ligase ligand via a chemical linker.[8][15][44][45]
Caption: A generalized synthetic scheme for PROTAC assembly.
Conclusion and Future Directions
The this compound scaffold stands as a platform of significant potential for the discovery of novel therapeutics. Its conformationally restricted nature and its bioisosteric relationship with piperidine and pyridine provide a solid foundation for targeting a range of validated and emerging targets in oncology and CNS disorders. The ability to functionalize this scaffold for the recruitment of the Cereblon E3 ligase opens up the exciting and rapidly advancing field of targeted protein degradation.
The experimental workflows and detailed protocols provided in this guide are intended to serve as a robust starting point for researchers. The successful translation of these derivatives from promising chemical matter to clinical candidates will depend on a rigorous and integrated approach to target identification, validation, and lead optimization. Future efforts should focus on expanding the diversity of the chemical library based on this scaffold, exploring a wider range of E3 ligase ligands, and employing advanced computational methods to guide the design of next-generation derivatives with superior efficacy and safety profiles.
References
- 1. | BioWorld [bioworld.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated approaches to understanding antipsychotic drug action at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. biocompare.com [biocompare.com]
- 16. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 20. wp.unil.ch [wp.unil.ch]
- 21. scispace.com [scispace.com]
- 22. news-medical.net [news-medical.net]
- 23. benchchem.com [benchchem.com]
- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. assets.fishersci.com [assets.fishersci.com]
- 29. bmglabtech.com [bmglabtech.com]
- 30. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. merckmillipore.com [merckmillipore.com]
- 33. content.abcam.com [content.abcam.com]
- 34. revvity.com [revvity.com]
- 35. revvity.com [revvity.com]
- 36. resources.revvity.com [resources.revvity.com]
- 37. resources.revvity.com [resources.revvity.com]
- 38. ChemPartner [chempartner.com]
- 39. resources.revvity.com [resources.revvity.com]
- 40. SLAS2024 [slas2024.eventscribe.net]
- 41. resources.revvity.com [resources.revvity.com]
- 42. benchchem.com [benchchem.com]
- 43. en.ice-biosci.com [en.ice-biosci.com]
- 44. benchchem.com [benchchem.com]
- 45. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthetic pathway for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine, a valuable bicyclic amine for medicinal chemistry and drug discovery. The protocol herein is structured to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology. The synthesis is strategically divided into two primary stages: the formation of the key intermediate, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one, followed by its conversion to the target amine. This document provides not only the step-by-step experimental procedures but also the underlying chemical principles and rationale for the selected methodologies, ensuring both practical success and a deeper understanding of the synthesis.
Introduction: The Significance of Bicyclic Scaffolds in Drug Design
The piperidine motif is a prevalent structural feature in a significant number of FDA-approved drugs.[1] However, the quest for novel chemical matter with improved pharmacological profiles necessitates the exploration of more structurally complex and conformationally constrained scaffolds. The 3-azabicyclo[3.1.1]heptane core represents a class of such scaffolds, serving as a bioisostere for piperidine and pyridine, and offering a unique three-dimensional architecture for probing biological space.[2][3][4] The title compound, this compound, is a key building block that provides a handle for further derivatization, making it a valuable tool for the synthesis of novel therapeutic agents. The benzyl group serves as a common protecting group for the secondary amine, which can be removed at a later stage if required.[5]
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence starting from commercially available cyclobutanone. The synthetic approach is outlined below:
Caption: Overall workflow for the synthesis of the target amine.
Part 1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
The initial step involves the construction of the bicyclic ketone from cyclobutanone. This is accomplished via a double Mannich reaction, a powerful method for the formation of β-amino carbonyl compounds.[1]
Reaction Scheme: Ketone Formation
Caption: Double Mannich reaction for ketone synthesis.
Experimental Protocol: Ketone Synthesis
This protocol is adapted from a reported multigram synthesis.[1][6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Cyclobutanone | Reagent | Sigma-Aldrich |
| N,N-Bis(methoxymethyl)benzylamine | Technical | Alfa Aesar |
| Chlorotrimethylsilane (TMSCl) | ≥99% | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous acetonitrile (2500 mL).
-
Reagent Addition: In the dropping funnel, prepare a mixture of cyclobutanone (35.0 g, 0.50 mol), N,N-bis(methoxymethyl)benzylamine (97.5 g, 0.50 mol), and chlorotrimethylsilane (120.0 g, 1.10 mol).[6]
-
Reaction Execution: Heat the acetonitrile to 40 °C with stirring. Add the mixture from the dropping funnel dropwise to the heated acetonitrile over a period of 3 hours.[6]
-
Quenching: After the addition is complete, continue stirring at 40 °C for an additional hour. Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile. To the remaining aqueous residue, add dichloromethane (500 mL) and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one as a crystalline solid. An overall yield of approximately 43% for the two steps from cyclobutanone can be expected.[1]
Part 2: Synthesis of this compound
The conversion of the ketone to the target amine is achieved through a two-step sequence involving the formation of an oxime intermediate, followed by its reduction. This method is a reliable alternative to direct reductive amination.
Reaction Scheme: Amine Synthesis
Caption: Two-step conversion of the ketone to the amine.
Experimental Protocol: Amine Synthesis
This protocol is based on a reported procedure for the reduction of the corresponding oxime.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | As synthesized | - |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | ≥99% | Sigma-Aldrich |
| Raney® Nickel | Slurry in water | Sigma-Aldrich |
| Ethanol (EtOH) | 200 proof | Decon Labs |
| Deionized Water | - | - |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR |
Procedure:
Step 2a: Oximation
-
Reaction Setup: In a round-bottom flask, dissolve 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1 equivalent) in a minimal amount of ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A near-quantitative yield of the oxime is expected.[1]
-
Work-up: Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime. This is often used in the next step without further purification.
Step 2b: Reduction of the Oxime
-
Reaction Setup: In a hydrogenation vessel, dissolve the crude oxime from the previous step in ethanol. Carefully add a slurry of Raney nickel (approximately 10-20% by weight of the oxime).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be kept wet at all times. The filter cake should be quenched with water.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by column chromatography or crystallization if necessary. A high yield (around 91%) can be anticipated for this reduction step.[1] The product will be a mixture of two stereoisomers.[1]
Trustworthiness and Self-Validation
The protocols described are based on peer-reviewed and published methodologies, ensuring a high degree of reliability.[1][6] For self-validation, it is recommended to characterize the products of each step using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the ketone intermediate, the oxime, and the final amine product.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the carbonyl in the ketone, the C=N bond in the oxime, and the N-H bonds in the final amine.
Conclusion
This application note provides a detailed and reliable guide for the synthesis of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable building block for applications in medicinal chemistry and drug discovery. The provided methodologies are scalable, allowing for the production of multigram quantities of the target compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KR100242857B1 - Process for preparing bicyclic amine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives: A Senior Application Scientist's Guide
Introduction: The Rising Prominence of 3D Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic move away from flat, aromatic structures towards three-dimensional (3D) molecular architectures is a paradigm shift aimed at improving physicochemical properties and unlocking novel biological activities. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a particularly valuable building block in this "escape from flatland."[1] It serves as a saturated bioisostere for commonly used moieties like pyridine and piperidine, offering a rigidified core that can precisely orient functional groups in three-dimensional space.[2][3] This rigidity can lead to enhanced target binding, improved selectivity, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile, including increased solubility and metabolic stability.[1][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and scalable methods for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives. We will delve into the causality behind the experimental choices, provide step-by-step protocols, and present data to empower your laboratory to confidently produce these valuable scaffolds on a scale relevant to drug discovery programs.
Method 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles
This approach offers a general and highly efficient route to the 3-azabicyclo[3.1.1]heptane core, distinguished by its operational simplicity and avoidance of chromatographic purification on a large scale.[1] The key transformation is a fortuitous reductive cyclization of a spirocyclic oxetanyl nitrile, which proceeds through a transient primary amine intermediate.[1][4]
Scientific Rationale and Workflow
The synthesis commences with readily available starting materials and hinges on the reductive opening of the strained oxetane ring, followed by an intramolecular cyclization. The choice of reducing agent is critical to the success of this transformation, with two effective sets of conditions developed to accommodate a broad range of substrates.[1] This method's elegance lies in its ability to construct the bicyclic system in a single, high-yielding step from an advanced intermediate.
Caption: Reductive cyclization workflow for 3-azabicyclo[3.1.1]heptanes.
Experimental Protocol: Multigram Synthesis of a Rupatidine Analog Core
This protocol is adapted from the work of Mykhailiuk and coworkers and demonstrates the scalability of the reductive cyclization.[1][4]
Step 1: Synthesis of the Spirocyclic Oxetanyl Nitrile Intermediate
-
This precursor is typically synthesized from a suitable ketone and an oxetane-containing nitrile building block. The specific procedure will vary depending on the desired substitution pattern.
Step 2: Reductive Cyclization
-
Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent.
-
To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) (0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the spirocyclic oxetanyl nitrile (1.0 equivalent) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with Et₂O or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-azabicyclo[3.1.1]heptane derivative. For many derivatives, this crude product is of sufficient purity for subsequent steps without the need for column chromatography.[1]
Data Summary: Reductive Cyclization
| Parameter | Value |
| Typical Scale | 1-10 grams |
| Key Reagents | LiAlH₄ or H₂/Catalyst |
| Solvent | Anhydrous Et₂O or THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Purification | Non-chromatographic workup |
| Reported Yields | Generally high |
Method 2: Intramolecular Imide Formation from Cyclobutane Derivatives
This strategy provides access to functionalized 3-azabicyclo[3.1.1]heptane derivatives, including key building blocks for medicinal chemistry such as monoprotected bicyclic diamines and bridged thalidomide analogs.[2] The synthesis relies on the construction of a suitably 1,3-disubstituted cyclobutane precursor, which then undergoes intramolecular imide formation.[2]
Scientific Rationale and Workflow
The synthesis begins with a diastereoselective Strecker reaction on the readily available 3-oxocyclobutanecarboxylate.[2] This step is crucial as it establishes the required stereochemistry for the subsequent intramolecular cyclization. The resulting aminonitrile is then elaborated to form a dicarboxylic acid derivative, which upon activation, undergoes cyclization to form the bicyclic imide. This key intermediate can then be further transformed into a variety of useful derivatives. This method has been successfully scaled to produce up to 30 grams of the key bicyclic imide intermediate.[2]
Caption: Workflow for 3-azabicyclo[3.1.1]heptanes via intramolecular imide formation.
Experimental Protocol: Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione
This protocol is a generalized representation based on the approach described by Grygorenko and coworkers.[2][3][5]
Step 1: Diastereoselective Strecker Reaction
-
To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 equivalent) in a suitable solvent (e.g., methanol), add benzylamine (1.1 equivalents) and trimethylsilyl cyanide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring for the formation of the desired aminonitrile.
-
Upon completion, concentrate the reaction mixture and purify the crude product, typically by crystallization or chromatography, to obtain the diastereomerically pure aminonitrile.
Step 2: Hydrolysis and N-Protection
-
Hydrolyze the nitrile and ester functionalities of the Strecker product under acidic or basic conditions to afford the corresponding amino diacid.
-
Protect the exocyclic amine, for example, as a carbamate (e.g., Boc or Cbz), to prevent side reactions in the subsequent cyclization step.
Step 3: Intramolecular Imide Formation
-
Activate the diacid using a suitable coupling reagent (e.g., a carbodiimide) or by conversion to the diacyl chloride (e.g., with thionyl chloride or oxalyl chloride).
-
The intramolecular cyclization to the imide may occur spontaneously upon activation or may require heating in a suitable solvent.
Step 4: Deprotection
-
Remove the protecting group from the exocyclic amine (e.g., by hydrogenolysis for a Cbz group or acid treatment for a Boc group) to yield the target 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. This key intermediate was obtained on up to a 30 g scale.[2]
Data Summary: Intramolecular Imide Formation
| Parameter | Value |
| Typical Scale | 1-30 grams |
| Key Reactions | Strecker Reaction, Intramolecular Imide Formation |
| Starting Material | 3-Oxocyclobutanecarboxylate |
| Key Intermediate | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione |
| Purification | Crystallization or chromatography may be required |
| Reported Scale | Up to 30 g of the key intermediate[2] |
Conclusion and Outlook
The two methodologies presented provide reliable and scalable pathways for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives. The choice between the reductive cyclization of spirocyclic oxetanyl nitriles and the intramolecular imide formation from cyclobutane derivatives will depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the drug discovery program. Both routes have been demonstrated to be effective on a multigram scale, providing access to these valuable 3D scaffolds for the development of next-generation therapeutics. The continued exploration of novel synthetic routes to such bicyclic amines will undoubtedly further empower medicinal chemists to explore new and promising areas of chemical space.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: N-Benzylation of 3-Azabicyclo[3.1.1]heptan-6-amine via Reductive Amination
Introduction: The Significance of N-Benzylated Azabicyclo[3.1.1]heptanes in Medicinal Chemistry
The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted piperidine isostere that has garnered significant interest in drug discovery.[1][2] Its rigid bicyclic structure allows for precise orientation of substituents, making it a valuable building block for creating potent and selective ligands for various biological targets. N-alkylation of this scaffold, particularly N-benzylation, introduces a key pharmacophore that can engage in crucial interactions with protein receptors.[3][4] This application note provides a detailed, field-proven protocol for the efficient N-benzylation of 3-azabicyclo[3.1.1]heptan-6-amine, a versatile intermediate for the synthesis of novel therapeutics.
The chosen method is a one-pot reductive amination, a cornerstone of modern amine synthesis due to its efficiency and operational simplicity.[5][6] This approach circumvents the challenges of direct alkylation, such as over-alkylation and the use of harsh reagents.[5] We will employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a reagent celebrated for its mildness, selectivity for iminium ions over carbonyls, and broad functional group tolerance.[7][8][9]
Mechanism and Rationale: The Elegance of Reductive Amination
The N-benzylation of 3-azabicyclo[3.1.1]heptan-6-amine with benzaldehyde proceeds via a two-step, one-pot sequence:
-
Iminium Ion Formation: The primary amine of 3-azabicyclo[3.1.1]heptan-6-amine nucleophilically attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration, often facilitated by the mildly acidic conditions generated by the sodium triacetoxyborohydride, leads to the formation of a Schiff base, which is in equilibrium with its protonated form, the iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the desired N-benzylated secondary amine.[7][9] The steric bulk and reduced reactivity of NaBH(OAc)₃ prevent the significant reduction of the starting aldehyde.[10]
The choice of 1,2-dichloroethane (DCE) as the solvent is based on its inert nature and its excellent ability to solvate the reactants and intermediates in this transformation.[7]
Experimental Workflow Visualization
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Molarity (M) | Quantity (mmol) | Mass/Volume |
| 3-Azabicyclo[3.1.1]heptan-6-amine | 112.17 | - | 1.0 | 112 mg |
| Benzaldehyde | 106.12 | - | 1.1 | 117 mg (112 µL) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | - | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE), anhydrous | - | - | - | 10 mL |
| Dichloromethane (DCM) | - | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | As needed |
| Sodium Sulfate (Na₂SO₄), anhydrous | - | - | - | As needed |
| Silica Gel (for chromatography) | - | - | - | As needed |
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-azabicyclo[3.1.1]heptan-6-amine (112 mg, 1.0 mmol).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (10 mL).
-
Add benzaldehyde (112 µL, 1.1 mmol) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the imine intermediate.
-
-
Reductive Amination:
-
To the stirring solution, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-3-azabicyclo[3.1.1]heptan-6-amine.
-
Chemical Transformation
Caption: N-Benzylation via reductive amination.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete imine formation: Ensure the initial stirring time before the addition of the reducing agent is sufficient. For more sterically hindered amines, a catalytic amount of acetic acid can be added to promote imine formation.[7]
-
Moisture: Use anhydrous solvents and reagents as sodium triacetoxyborohydride is moisture-sensitive.[10]
-
-
Side Reactions:
-
Over-alkylation: While less common with NaBH(OAc)₃, if dialkylation is observed, a stepwise procedure of isolating the imine before reduction can be employed.[7]
-
Aldehyde Reduction: This is unlikely with NaBH(OAc)₃ but if observed, ensure the reducing agent is added after the imine has had a chance to form.
-
-
Reaction Stalls:
-
If the reaction does not proceed to completion, a slight warming (e.g., to 40 °C) may be beneficial.
-
Safety Precautions
-
1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride is a reducing agent and should be handled with care. It can react with water to release flammable hydrogen gas.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Azabicyclo[3.1.1]heptan-6-ol | 1389441-76-2 | Benchchem [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Sodium Triacetoxyborohydride [merckmillipore.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
The Rising Star in Scaffolding: Application and Protocols for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
Introduction: A New Dimension in Piperidine Isosteres
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. The piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals, valued for its favorable physicochemical properties. However, its conformational flexibility can be a double-edged sword, sometimes leading to suboptimal target engagement. To address this, medicinal chemists have increasingly turned to conformationally restricted bioisosteres. Among these, the 3-azabicyclo[3.1.1]heptane framework has emerged as a particularly promising scaffold.[1][2] This bicyclic system locks the piperidine ring into a defined conformation, offering a rigid structure that can enhance binding affinity and selectivity for biological targets.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a key derivative of this scaffold: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine . We will delve into its synthesis, key chemical transformations, and its application as a versatile building block in the design of novel therapeutics. The protocols provided herein are designed to be robust and reproducible, empowering researchers to leverage the unique structural attributes of this compound in their drug discovery programs. The 3-azabicyclo[3.1.1]heptane core is a valuable isostere for both pyridine and piperidine, two of the most common heterocyclic rings found in pharmaceuticals.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design. Below is a summary of the key properties of the precursor ketone and the target amine.
| Property | 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | This compound |
| Molecular Formula | C₁₃H₁₅NO | C₁₃H₁₈N₂ |
| Molecular Weight | 201.27 g/mol | 202.29 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) | Soluble in most organic solvents |
| Storage | Store at 2-8 °C under an inert atmosphere | Store at 2-8 °C under an inert atmosphere |
Synthetic Protocols: From Precursor to Key Building Block
The journey to utilizing this compound begins with the efficient synthesis of its ketone precursor. This is followed by a robust two-step conversion to the desired primary amine.
Protocol 1: Multigram Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
The synthesis of the ketone precursor has been efficiently scaled to multigram quantities, making it readily accessible for extensive derivatization.[4][5] The procedure involves a double Mannich reaction followed by acidic hydrolysis.
Diagram 1: Synthesis of the ketone precursor.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of cyclobutanone (1.0 eq) in acetonitrile, add N,N-bis(methoxymethyl)benzylamine (1.0 eq).
-
Addition of Chlorotrimethylsilane: Slowly add chlorotrimethylsilane (2.2 eq) to the reaction mixture at 40 °C over 3 hours.[6]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketal intermediate.
-
Hydrolysis: Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid or hydrochloric acid.
-
Purification: After completion of the hydrolysis, neutralize the reaction mixture and extract the product. Purify the crude product by flash column chromatography on silica gel to afford pure 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one.[4]
Protocol 2: Synthesis of this compound
The conversion of the ketone to the primary amine is efficiently achieved via a two-step sequence involving the formation of an oxime intermediate followed by its reduction.[4]
Diagram 2: Conversion of the ketone to the amine.
Step 1: Oxime Formation
-
Reaction Setup: Dissolve 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in a mixture of ethanol and water.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and a suitable base such as sodium acetate or pyridine (2.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Isolation of Oxime: Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. The oxime product may precipitate from the aqueous solution or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Step 2: Reduction of the Oxime to the Primary Amine
-
Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (approx. 50% slurry in water) with methanol to remove the water. Use caution as Raney Nickel is pyrophoric.
-
Reaction Setup: Dissolve the crude oxime (1.0 eq) in methanol and add the prepared Raney Nickel catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Equip the reaction vessel with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the system with hydrogen and then maintain a positive pressure of hydrogen while stirring vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad with Raney Nickel should be kept wet with methanol to prevent ignition upon exposure to air. Quench the catalyst by slowly adding it to a large volume of water.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane containing a small amount of ammonium hydroxide to prevent streaking.
Applications in Drug Discovery: A Scaffold for Innovation
The rigid 3-azabicyclo[3.1.1]heptane core serves as an excellent platform for the synthesis of novel bioactive molecules. The primary amine handle of this compound is a versatile functional group that can be readily elaborated through various synthetic transformations.
Diagram 3: Synthetic utility of the building block.
Key Synthetic Transformations:
-
Amide Bond Formation: The primary amine can be acylated with a wide range of carboxylic acids, acid chlorides, or activated esters to form amides. This is one of the most common and reliable methods for introducing diversity.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to secondary amines, allowing for the introduction of further substituents.
-
N-Arylation and N-Alkylation: The amine can undergo cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or be alkylated with alkyl halides to generate secondary and tertiary amines.
-
Urea and Sulfonamide Formation: Reaction with isocyanates or sulfonyl chlorides provides access to ureas and sulfonamides, respectively, which are common functional groups in many drug molecules.
The benzyl group on the nitrogen at position 3 serves as a useful protecting group that can be removed by catalytic hydrogenation, revealing a secondary amine that can be further functionalized.[3] This orthogonal protecting group strategy adds another layer of synthetic versatility to this building block.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its rigid, bicyclic core provides a unique three-dimensional scaffold that can be exploited to design novel ligands with improved potency and selectivity. The straightforward and scalable synthetic protocols outlined in this application note should enable researchers to readily access and utilize this compound in their drug discovery efforts, paving the way for the development of the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine for PROTACs
Introduction: A Novel Scaffold for E3 Ligase Recruitment in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][] The efficacy of a PROTAC is critically dependent on the optimal presentation of the POI and the E3 ligase to facilitate the formation of a productive ternary complex, which leads to ubiquitination and subsequent degradation of the POI.[4] While significant research has focused on the development of warheads and linkers, the exploration of novel E3 ligase ligands remains a key area for innovation in the field.
This document provides detailed application notes and protocols for the derivatization of a promising, yet underexplored, E3 ligase ligand scaffold: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine . The rigid, three-dimensional structure of this bicyclic amine offers a unique conformational constraint that can be exploited to achieve high-affinity and selective interactions with E3 ligases. Furthermore, the presence of a primary amine provides a versatile handle for the attachment of various linkers, enabling the synthesis of diverse PROTAC libraries.
Herein, we present two robust protocols for the derivatization of this novel scaffold: a direct amide bond formation and a "click chemistry" approach. These methodologies are designed to be accessible to researchers in drug discovery and chemical biology, providing a solid foundation for the development of next-generation protein degraders.
PART 1: Foundational Chemistry and Strategic Considerations
The successful synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The unique structure of this compound presents both opportunities and challenges that must be considered.
The Rationale for a Bicyclic Scaffold
The 3-azabicyclo[3.1.1]heptane core offers several advantages as an E3 ligase ligand:
-
Conformational Rigidity: Unlike flexible aliphatic amines, the bicyclic structure locks the molecule into a defined conformation. This pre-organization can reduce the entropic penalty of binding to the E3 ligase, potentially leading to higher affinity and selectivity.
-
Three-Dimensional Diversity: The non-planar structure of the scaffold allows for the exploration of chemical space in three dimensions, which can be crucial for establishing optimal interactions within the E3 ligase binding pocket.
-
Synthetic Tractability: As demonstrated in the literature, the synthesis of related 3-azabicyclo[3.1.1]heptane derivatives is achievable on a multigram scale, ensuring a reliable supply of the starting material for PROTAC development.[5]
Protecting Group Strategy
While the primary amine of this compound is the intended site of linker attachment, the tertiary amine within the bicyclic core is also a potential site of reactivity. In many cases, direct derivatization of the primary amine can proceed with high selectivity. However, for multi-step syntheses or when using particularly reactive electrophiles, protection of the tertiary amine may be necessary.
A common strategy for the protection of tertiary amines is the formation of an ammonium salt or an N-oxide, though these may not be compatible with all reaction conditions. Alternatively, if the synthesis starts from an earlier intermediate, a protecting group on the secondary amine precursor to the final tertiary amine could be employed. For the protocols presented here, we will assume direct and selective reaction at the primary amine, which is often feasible. However, researchers should be mindful of the potential for side reactions and consider appropriate protecting group strategies if necessary.[6][7][8]
PART 2: Experimental Protocols
The following protocols provide step-by-step instructions for two distinct and highly effective methods for attaching a linker to this compound.
Protocol 1: Direct Amide Bond Formation via HATU Coupling
Amide bond formation is a cornerstone of PROTAC synthesis, offering a stable and reliable linkage.[9][10][11][12] The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allows for efficient coupling under mild conditions, even with sterically hindered or electronically challenging substrates.[13][14][15][16][17]
This protocol describes the coupling of this compound with a carboxylic acid-functionalized linker.
Caption: Workflow for HATU-mediated amide coupling.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Custom | >95% |
| Carboxylic acid-functionalized linker (e.g., Boc-PEG4-COOH) | Commercial | >95% |
| HATU | Commercial | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | >99% |
| Anhydrous N,N-Dimethylformamide (DMF) | Commercial | >99.8% |
| Dichloromethane (DCM) | Commercial | HPLC |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercial | - |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid-functionalized linker (1.0 eq).
-
Dissolve the linker in anhydrous DMF (approximately 0.1 M).
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the bicyclic amine to the pre-activated linker solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide-linked conjugate.
Self-Validation and Causality:
-
Pre-activation: Pre-activating the carboxylic acid with HATU and DIPEA ensures the formation of the highly reactive OAt-active ester, which is then readily attacked by the amine.[14][15] This minimizes side reactions and improves coupling efficiency.
-
Base: DIPEA is a non-nucleophilic base that scavenges the acid formed during the reaction without competing with the primary amine as a nucleophile.[15]
-
Solvent: Anhydrous DMF is used to prevent hydrolysis of the activated ester and other reagents.[14]
-
Work-up: The aqueous work-up is crucial for removing water-soluble byproducts, such as tetramethylurea (from HATU) and DIPEA salts.
Protocol 2: "Click Chemistry" for Modular PROTAC Synthesis
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach to PROTAC synthesis.[][18][19][20][21][22] This reaction forms a stable triazole linker and is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[23][24][25][26][]
This protocol involves a two-step process: first, the functionalization of this compound with an alkyne-containing linker, followed by the CuAAC reaction with an azide-functionalized warhead.
Caption: Two-step workflow for PROTAC synthesis via click chemistry.
Step 1: Synthesis of Alkyne-Functionalized Bicyclic Amine
This step is an amide coupling reaction, similar to Protocol 1.
-
Reactants: this compound and an alkyne-containing carboxylic acid (e.g., 4-pentynoic acid).
-
Procedure: Follow the HATU coupling protocol described in Section 2.1 to synthesize the alkyne-functionalized bicyclic amine. Purify the product thoroughly before proceeding to the next step.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials and Reagents:
| Reagent | Supplier | Purity |
| Alkyne-functionalized bicyclic amine | Synthesized | >95% |
| Azide-functionalized warhead | Synthesized | >95% |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Commercial | >98% |
| Sodium ascorbate | Commercial | >99% |
| tert-Butanol (t-BuOH) | Commercial | HPLC |
| Deionized water | Lab Source | - |
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized bicyclic amine (1.0 eq) and the azide-functionalized warhead (1.05 eq) in a 1:1 mixture of t-BuOH and water (approximately 0.1 M).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 M).
-
To the solution of the alkyne and azide, add the CuSO₄·5H₂O solution (5 mol%).
-
Add the freshly prepared sodium ascorbate solution (10 mol%) to the reaction mixture. The solution may turn slightly yellow or heterogeneous.
-
Stir the reaction vigorously at room temperature. Monitor the reaction by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
Self-Validation and Causality:
-
Catalyst System: The combination of CuSO₄·5H₂O and sodium ascorbate generates the active Cu(I) catalyst in situ. Sodium ascorbate acts as a reducing agent to maintain the copper in its +1 oxidation state.[23][25]
-
Solvent System: The t-BuOH/water mixture is a common and effective solvent system for CuAAC, as it can dissolve a wide range of organic molecules while being compatible with the aqueous catalyst solutions.[23]
-
Modular Approach: The beauty of the click chemistry approach lies in its modularity. Once the alkyne-functionalized bicyclic amine is synthesized, it can be readily "clicked" to a variety of azide-functionalized warheads, greatly accelerating the synthesis of PROTAC libraries.[][19][21]
PART 3: Purification and Characterization
Rigorous purification and characterization are essential to ensure the quality and integrity of the synthesized PROTACs before biological evaluation.
Purification by Preparative HPLC
High-performance liquid chromatography (HPLC) is the method of choice for the final purification of PROTACs, as it can separate the desired product from closely related impurities.[28][29][30]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 150 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid or Trifluoroacetic acid in water |
| Mobile Phase B | 0.1% Formic acid or Trifluoroacetic acid in acetonitrile |
| Gradient | Optimized for the specific PROTAC (e.g., 20-80% B over 30 min) |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 214 nm and 254 nm |
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure PROTAC as a solid.
Characterization
The identity and purity of the final PROTAC should be confirmed by a combination of analytical techniques.[31][32][33]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the molecular weight of the synthesized PROTAC and assessing its purity. A purity of >95% is generally required for biological assays.[2][34]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the PROTAC. The spectra should be consistent with the expected structure, and all signals should be assignable to the protons and carbons in the molecule.
Conclusion
The derivatization of this compound represents a promising avenue for the development of novel PROTACs. The protocols detailed in these application notes provide a robust and versatile toolkit for the synthesis of PROTACs based on this unique bicyclic scaffold. By leveraging both direct amide coupling and modular click chemistry approaches, researchers can efficiently generate diverse libraries of PROTACs for biological screening. The insights into the rationale behind the experimental choices, coupled with detailed procedural guidance, are intended to empower researchers to explore this exciting new area of targeted protein degradation.
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 4. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. media.neliti.com [media.neliti.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. peptidebridge.com [peptidebridge.com]
- 15. benchchem.com [benchchem.com]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 18. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 19. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. jenabioscience.com [jenabioscience.com]
- 25. broadpharm.com [broadpharm.com]
- 26. glenresearch.com [glenresearch.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. chemrxiv.org [chemrxiv.org]
- 34. waters.com [waters.com]
Application of 3-Azabicyclo[3.1.1]heptanes in CNS Drug Discovery: A Technical Guide
Introduction: The Rise of a Privileged Scaffold in Neuroscience
In the complex landscape of Central Nervous System (CNS) drug discovery, the quest for novel molecular architectures that offer improved potency, selectivity, and pharmacokinetic properties is relentless. Among the scaffolds that have gained significant traction, the 3-azabicyclo[3.1.1]heptane core stands out as a "privileged" structure. Its rigid, three-dimensional conformation serves as a superior bioisosteric replacement for common motifs like piperidine and pyridine, which are ubiquitous in CNS-active compounds.[1][2] This constrained bicyclic system offers several advantages: it reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a specific target, and it often improves physicochemical properties such as solubility and metabolic stability, which are critical for brain penetration.[3][4][5] By presenting substituents in well-defined spatial orientations, the 3-azabicyclo[3.1.1]heptane scaffold allows for precise probing of receptor binding pockets, making it an invaluable tool for medicinal chemists. This guide provides an in-depth overview of the synthesis, applications, and key experimental protocols related to this versatile scaffold in the pursuit of next-generation CNS therapeutics.
Synthetic Strategies: Building the Bicyclic Core
The utility of the 3-azabicyclo[3.1.1]heptane scaffold is underpinned by accessible and scalable synthetic routes. Several efficient methods have been developed, often starting from readily available cyclobutane derivatives. A prevalent strategy involves the intramolecular cyclization of a suitably functionalized cyclobutane precursor.
One robust, multigram-scale synthesis relies on an intramolecular imide formation from a 1,3-functionalized cyclobutane derivative.[1][6][7] This process typically starts with a diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate to install the necessary amine and nitrile functionalities with the correct stereochemistry.[1] Another innovative approach involves the reductive cyclization of spirocyclic oxetanyl nitriles, which provides a general and scalable route to the core structure.[3][8] These methods have made a variety of 3-azabicyclo[3.1.1]heptane building blocks, including monoprotected diamines, readily available for drug discovery programs.[1][9]
General Synthetic Workflow Diagram
The following diagram illustrates a conceptual workflow for the synthesis of a functionalized 3-azabicyclo[3.1.1]heptane derivative, starting from a cyclobutane precursor.
Caption: Conceptual workflow for the synthesis and functionalization of 3-azabicyclo[3.1.1]heptane derivatives.
Applications in CNS Drug Discovery
The unique structural features of 3-azabicyclo[3.1.1]heptanes have been successfully exploited to design potent and selective ligands for several key CNS targets.
Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are critical modulators of neurotransmission and are implicated in cognitive function, addiction, and neurodegenerative diseases. The 3-azabicyclo[3.1.1]heptane scaffold has proven to be exceptionally effective in generating ligands with high affinity and selectivity for specific nAChR subtypes, particularly the α4β2 subtype.[10][11]
Researchers have synthesized series of 3,6-diazabicyclo[3.1.1]heptane derivatives that exhibit picomolar binding affinities for the α4β2 nAChR.[10][12] For instance, compounds like 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide have displayed a Ki value of 10 pM for the α4β2 receptor with very high selectivity over the α7 subtype.[12] These molecules can act as partial agonists or antagonists, offering a nuanced approach to modulating receptor activity.[10] The rigid bicyclic core correctly orients the key pharmacophoric elements, such as a pyridine ring, to maximize interactions within the receptor's binding site.
nAChR Signaling and Modulation
The diagram below illustrates a simplified signaling pathway for nAChRs and the role of 3-azabicyclo[3.1.1]heptane-based modulators.
Caption: Simplified nAChR signaling pathway showing modulation by 3-azabicyclo[3.1.1]heptane ligands.
Monoamine Transporters (Dopamine and Serotonin)
The dopamine transporter (DAT) and serotonin transporter (SERT) are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for treating depression, ADHD, and substance abuse disorders. The 3-azabicyclo[3.1.1]heptane scaffold has been successfully incorporated into potent dopamine uptake inhibitors.
In one study, replacing a 3,8-diazabicyclo[3.2.1]octane core with a 3,6-diazabicyclo[3.1.1]heptane system in a series of DAT inhibitors led to compounds with enhanced activity.[13] The lead compound from this series demonstrated a potent Ki value of 5.5 nM for dopamine reuptake inhibition.[13] While specific examples targeting SERT with this exact scaffold are less common in initial screens, the principles of designing monoamine transporter inhibitors often overlap. The rigid nature of the 3-azabicyclo[3.1.1]heptane core makes it an attractive scaffold for developing selective inhibitors for DAT, SERT, or dual/triple reuptake inhibitors by carefully modifying the substituents.[9]
Comparative Biological Activity Data
The following tables summarize representative data for 3-azabicyclo[3.1.1]heptane derivatives targeting nAChRs and DAT.
Table 1: Binding Affinities of 3,6-Diazabicyclo[3.1.1]heptane Analogs at nAChR Subtypes
| Compound ID | α4β2 Ki (nM) | α7 Ki (µM) | Selectivity (α7/α4β2) | Reference |
|---|---|---|---|---|
| Analog 3c | 0.011 | 17 | ~1,530,000 | [10] |
| Analog 43 | 0.010 | >10 | >1,000,000 | [12] |
| Analog 12g | 0.0225 | >10 | >444,000 | [11] |
| Analog 3a | High Affinity | Low Affinity | High | [10] |
(Data synthesized from cited literature for illustrative purposes)
Table 2: Dopamine Transporter (DAT) Inhibition by 3,6-Diazabicyclo[3.1.1]heptane Analogs
| Compound ID | DAT Ki (nM) | Reference |
|---|---|---|
| Analog 2a | 5.5 | [13] |
| Analog 2b | 20.1 | [13] |
| Analog 2c | 25.3 | [13] |
| Analog 2e | 15.4 | [13] |
(Data extracted from cited literature)
Experimental Protocols
Here we provide detailed, field-proven protocols for the characterization of novel 3-azabicyclo[3.1.1]heptane derivatives.
Protocol 1: In Vitro Radioligand Competition Binding Assay for α4β2 nAChR
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the α4β2 nAChR subtype using membranes from cells expressing the receptor and a radiolabeled ligand like [³H]Epibatidine.
A. Materials
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]Epibatidine (specific activity ~50-80 Ci/mmol), diluted in binding buffer to a final concentration of ~50-100 pM.
-
Unlabeled Ligand for Non-Specific Binding (NSB): Nicotine or Cytisine at a final concentration of 10 µM.
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing human α4β2 nAChRs, or rat brain membranes. Protein concentration determined by BCA or Bradford assay.[10]
-
Test Compound: 3-azabicyclo[3.1.1]heptane derivative, serially diluted.
-
Equipment: 96-well plates, filter plates (e.g., GF/C), vacuum filtration manifold, liquid scintillation counter, scintillation fluid.
B. Procedure
-
Assay Plate Setup: In a 96-well plate, set up the assay in triplicate for each condition. The final assay volume will be 250 µL.
-
Total Binding (TB): 50 µL Binding Buffer + 50 µL [³H]Epibatidine + 150 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL Unlabeled Ligand (10 µM Nicotine) + 50 µL [³H]Epibatidine + 150 µL Membrane Preparation.
-
Competition: 50 µL Test Compound (at various concentrations) + 50 µL [³H]Epibatidine + 150 µL Membrane Preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[10][11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a PEI-presoaked GF/C filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.[11]
-
Washing: Quickly wash the filters 3-4 times with 300 µL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, place it in a scintillation vial (or use a filter plate compatible with a counter), add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
C. Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Protocol 2: Functional Dopamine Release Assay using PC12 Cells
This protocol provides a method to assess the functional activity (agonist or antagonist) of a test compound at nAChRs by measuring dopamine release from differentiated PC12 cells.
A. Materials
-
PC12 Cells: Rat pheochromocytoma cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum.
-
Differentiation Medium: Culture medium containing Nerve Growth Factor (NGF, 50-100 ng/mL).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Stimulating Agent: Acetylcholine (ACh) or Nicotine.
-
Test Compound: 3-azabicyclo[3.1.1]heptane derivative.
-
Detection System: HPLC with electrochemical detection or a luminescence-based dopamine assay kit.[1][3]
B. Procedure
-
Cell Culture and Differentiation:
-
Culture PC12 cells according to standard protocols.
-
Seed cells onto collagen-coated 24-well plates.
-
Induce differentiation into a neuronal phenotype by treating with NGF for 5-7 days. Differentiated cells will extend neurites and express functional nAChRs and dopamine machinery.[1]
-
-
Dopamine Release Assay:
-
Wash the differentiated cells twice with warm KRH buffer.
-
Pre-incubate the cells with the test compound (if testing for antagonist activity) or buffer for 15-30 minutes at 37°C.
-
To initiate dopamine release, add the stimulating agent (e.g., 100 µM ACh) with or without the test compound (if testing for agonist activity).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.[1]
-
-
Sample Collection and Analysis:
-
Carefully collect the supernatant (which contains the released dopamine) from each well.
-
To stop dopamine degradation, add an antioxidant (e.g., perchloric acid).
-
Quantify the dopamine concentration in the supernatant using HPLC-ED or a commercial assay kit.
-
-
Data Analysis:
-
For Agonists: Compare the amount of dopamine released by the test compound to that released by a known agonist like ACh. Express the data as a percentage of the maximal response to ACh.
-
For Antagonists: Compare the amount of dopamine released by ACh in the presence of the test compound to that released by ACh alone. Calculate the percentage of inhibition.
-
Binding Assay Workflow Diagram
Caption: Step-by-step workflow for the radioligand competition binding assay.
Conclusion and Future Perspectives
The 3-azabicyclo[3.1.1]heptane scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox for CNS drug discovery. Its rigid framework provides a unique platform for designing ligands with exceptional potency and selectivity for challenging targets like nAChR subtypes and monoamine transporters. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) exploration, paving the way for fine-tuning pharmacological profiles.
Future research will likely focus on expanding the application of this scaffold to other CNS targets, such as GPCRs and ion channels. Furthermore, incorporating this bicyclic motif into more complex molecules, such as PROTACs or radiolabeled imaging agents, represents an exciting frontier. As our understanding of the neurobiological basis of CNS disorders deepens, the rational design of novel therapeutics using privileged scaffolds like 3-azabicyclo[3.1.1]heptane will be more critical than ever.
References
- 1. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-6-substituted-3,6-diazabicyclo[3.1.1]heptanes as novel potent dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Stereoselective Reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the experimental procedure for the stereoselective reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one to the corresponding alcohol, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol. The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted piperidine analogue of significant interest in medicinal chemistry.[1][2] This protocol details a robust and highly stereoselective reduction method using sodium borohydride, a versatile and chemoselective reducing agent.[3][4] The rationale behind key experimental parameters is discussed to ensure reproducibility and high yield of the desired stereoisomer.
Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Core
The 3-azabicyclo[3.1.1]heptane framework represents a valuable building block in drug discovery. Its rigid, bicyclic structure allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing ligands with high affinity and selectivity for various biological targets.[1] The reduction of the ketone at the 6-position is a critical step in the functionalization of this core, leading to the formation of chiral amino alcohols that can serve as key intermediates in the synthesis of complex bioactive molecules.[5][6][]
The stereochemistry of the resulting hydroxyl group is of paramount importance as it significantly influences the pharmacological profile of the final compound. The inherent steric hindrance of the bicyclic system guides the nucleophilic attack of the hydride reagent, leading to a high degree of stereocontrol.[8][9] This application note focuses on a procedure that selectively yields the exo-alcohol, a common outcome for reductions of this bicyclic system.
Mechanistic Rationale: Stereoselective Hydride Attack
The reduction of ketones with sodium borohydride (NaBH₄) proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4] In the case of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, the bicyclic structure presents two distinct faces for hydride attack: the endo face and the exo face.
The bicyclic framework creates significant steric hindrance on the endo face. Consequently, the hydride nucleophile preferentially attacks from the less sterically hindered exo face. This "steric approach control" dictates the stereochemical outcome of the reaction, leading predominantly to the formation of the alcohol where the hydroxyl group is in the exo position.[8][9] Performing the reaction at low temperatures, such as -50 °C, further enhances this stereoselectivity by minimizing the kinetic energy of the reactants and favoring the lower energy transition state of the exo attack.[8]
Experimental Protocol
This protocol is adapted from established literature procedures for the reduction of similar bicyclic ketones.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | ≥98% | Commercially Available | Starting material. |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available | Reducing agent. Handle with care in a fume hood. |
| Methanol (MeOH), Anhydrous | ≥99.8% | Commercially Available | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | Prepared in-house | For workup. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (approximately 10-20 mL per gram of ketone).
-
Place the flask in a cooling bath and cool the solution to -50 °C with stirring.
-
-
Reduction:
-
Once the solution has reached -50 °C, slowly add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes. Caution: Addition may cause gas evolution.
-
Maintain the temperature at -50 °C and stir the reaction mixture for 2-3 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable mobile phase (e.g., 10-30% ethyl acetate in hexanes). Spot the starting material and the reaction mixture.
-
The reaction is complete when the starting material spot is no longer visible.
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water while keeping the temperature below 0 °C.
-
Allow the mixture to warm to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a single stereoisomer.[8]
-
Workflow Diagram
Caption: Experimental workflow for the reduction.
Characterization and Expected Results
The final product, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol, is expected to be obtained in high yield (typically >90%) as a single stereoisomer.[8]
-
Appearance: White to off-white solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is a crucial tool for confirming the structure and stereochemistry. The disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of a new signal for the alcohol carbon are indicative of a successful reduction.
-
The stereochemistry can be established through Nuclear Overhauser Effect (NOESY) experiments.[8]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add more NaBH₄ or extend the reaction time. Ensure the temperature is maintained. |
| Low Yield | Inefficient extraction or product loss during purification. | Ensure thorough extraction and careful handling during chromatography. |
| Formation of Stereoisomers | Reaction temperature was too high. | Maintain the reaction temperature at or below -50 °C. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Conclusion
The reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one with sodium borohydride is a highly efficient and stereoselective method for the synthesis of the corresponding exo-alcohol. The procedure is straightforward, high-yielding, and relies on readily available and inexpensive reagents. The resulting amino alcohol is a valuable intermediate for the synthesis of novel, conformationally restricted piperidine derivatives for applications in drug discovery and medicinal chemistry.
References
- 1. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry - Organic Letters - Figshare [acs.figshare.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride | 1803581-83-0 | Benchchem [benchchem.com]
- 6. Buy 3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
analytical methods for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine characterization
An Application Note and Protocol for the Analytical Characterization of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
Authored by: A Senior Application Scientist
Date: January 5, 2026
Abstract
This compound is a conformationally restricted piperidine analogue, a structural motif of significant interest in medicinal chemistry and drug development. The rigid bicyclic framework allows for precise orientation of substituents, making it a valuable scaffold for exploring structure-activity relationships. Comprehensive and accurate analytical characterization is paramount to ensure the identity, purity, and stereochemistry of this compound, which underpins the reliability of subsequent biological and pharmacological studies. This document provides a detailed guide to the essential analytical methods for the full characterization of this chiral bicyclic amine, intended for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries.
Introduction: The Scientific Rationale
The characterization of a complex molecule like this compound requires a multi-faceted analytical approach. Its structure combines several key features: a rigid, bridged bicyclic aliphatic core, a tertiary amine within the bridge, a primary chiral amine on the cyclobutane ring, and an aromatic benzyl group. Each feature presents unique analytical signatures that must be confirmed. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow. Each technique provides orthogonal data, which, when combined, offers unambiguous confirmation of the molecule's structure and purity.
This guide moves from foundational structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to functional group confirmation via Fourier-Transform Infrared (FTIR) spectroscopy, and finally to purity and enantiomeric excess determination using High-Performance Liquid Chromatography (HPLC).
Molecular Structure and Physicochemical Properties
The foundational step in any analytical endeavor is understanding the target molecule's basic properties.
Structure:
Caption: 2D representation of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂ | Calculated |
| Molecular Weight | 216.32 g/mol | Calculated |
| Stereochemistry | Chiral center at C6 | Inferred |
| Appearance | Expected to be an oil or low-melting solid | General knowledge |
| Nitrogen Rule | Even number of N atoms, even MW | [1] |
Overall Analytical Workflow
A systematic approach ensures that all critical quality attributes of the molecule are assessed efficiently. The following workflow is recommended, starting with identity confirmation and moving towards purity and stereochemical analysis.
Caption: Recommended analytical workflow for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Principle & Rationale: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will confirm the connectivity of the carbon-hydrogen framework. The rigidity of the bicyclic system results in distinct and complex splitting patterns for the aliphatic protons, making 2D NMR techniques (like COSY and HSQC) essential for definitive assignment.[2][3]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). CDCl₃ is a good first choice.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire a standard proton spectrum with a spectral width of ~16 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
To confirm the primary amine N-H protons, acquire a second spectrum after adding 1-2 drops of D₂O and shaking the tube. The N-H signals should disappear or significantly broaden.[4]
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of ~220 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 1024 scans.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Calibrate the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H NMR signals and assign chemical shifts (δ) in ppm.
-
Expected Results & Interpretation
| Protons/Carbons | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Features & Rationale |
| Aromatic (Benzyl) | 7.2 - 7.4 (5H, m) | 127 - 140 | Characteristic signals for a monosubstituted benzene ring. The integration of 5H is a key diagnostic feature. |
| Benzylic CH₂ | ~3.5 - 3.7 (2H, s) | ~60 - 65 | A singlet next to the tertiary nitrogen. Deshielded by both the aromatic ring and the nitrogen atom. |
| Bicyclic Core Protons | 1.5 - 3.2 (complex m) | 25 - 60 | Multiple overlapping multiplets due to the rigid, strained ring system. Protons adjacent to nitrogen are deshielded.[1][5] 2D NMR is required for specific assignment. |
| Methine (CH-NH₂) at C6 | ~3.0 - 3.5 (1H, m) | ~50 - 55 | Deshielded by the attached primary amine group. Its coupling pattern will be complex due to interactions with multiple neighboring protons in the rigid structure. |
| Primary Amine (NH₂) at C6 | 0.5 - 2.5 (2H, broad s) | N/A | A broad singlet that is concentration-dependent. This signal will exchange with D₂O, confirming its identity.[4] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle & Rationale: MS provides the exact molecular weight of the compound, serving as a primary confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, typically yielding the protonated molecular ion [M+H]⁺. The "Nitrogen Rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for our target (C₁₄H₂₀N₂, MW=216.32).[1]
Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile.
-
Dilute this stock solution 1:1000 with the mobile phase (e.g., 50:50 acetonitrile:water + 0.1% formic acid). The acid is crucial for promoting protonation of the amine groups.
-
-
Instrument Setup (ESI-Quadrupole or TOF MS):
-
Mode: Positive Ion (+ESI).
-
Infusion: Direct infusion via syringe pump at 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the base peak and the molecular ion peak.
-
For the target molecule, the expected protonated molecular ion [M+H]⁺ is at m/z 217.3 .
-
High-resolution MS (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical value.
-
Expected Fragmentation
While ESI is a soft technique, some in-source fragmentation can occur. Key expected fragments include:
-
m/z 91: The tropylium cation ([C₇H₇]⁺), a very stable fragment characteristic of benzyl groups.
-
m/z 125: Loss of the benzyl group ([M - C₇H₇]⁺), corresponding to the protonated azabicycloheptan-amine core.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target, FTIR is excellent for quickly confirming the presence of the primary amine (N-H bonds), the aromatic ring, and the aliphatic C-H bonds. It can also distinguish between primary, secondary, and tertiary amines.[6][7]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount (1-2 drops if liquid, a few mg if solid) of the neat sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16-32 scans.
-
-
Data Analysis:
-
Perform baseline correction and identify key absorption bands.
-
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group & Rationale |
| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (R-NH₂). A key diagnostic feature. Primary amines show two distinct bands in this region, which are typically weaker and sharper than O-H bands.[6][8] |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring. Confirms the presence of the benzyl group. |
| 2950 - 2850 | C-H Stretch (sp³) | Aliphatic Core. Corresponds to the C-H bonds of the bicyclic system. |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (R-NH₂). Another confirmation of the primary amine.[6] |
| 1600, 1495, 1450 | C=C Stretch (in-ring) | Aromatic Ring. Characteristic absorptions for the benzene ring. |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine. Corresponds to the C-N bonds in the bicyclic system.[6] |
High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Separation
Principle & Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. For a chiral molecule like this compound, two distinct HPLC methods are required:
-
Reversed-Phase HPLC (RP-HPLC): An achiral method to determine overall purity by separating the main compound from any synthesis-related impurities.
-
Chiral HPLC: A specialized method using a Chiral Stationary Phase (CSP) to separate the two enantiomers and determine the enantiomeric excess (e.e.). This is critical, as enantiomers can have vastly different biological activities. Polysaccharide-based CSPs are highly effective for separating chiral amines.[9][10][11]
Protocol 6A: Achiral Purity by RP-HPLC
-
Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (for the benzyl chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 6B: Enantiomeric Excess by Chiral HPLC
Rationale for Method Development: The basic nature of the amine necessitates the use of a mobile phase additive (like diethylamine, DEA) to ensure good peak shape by masking residual silanols on the stationary phase. A screening approach across different polysaccharide columns is often the most efficient path to a successful separation.[9][10]
Caption: Decision workflow for chiral HPLC method development.
-
Sample Preparation: Prepare a solution of the racemic standard at ~0.5 mg/mL in Hexane/Isopropanol (90:10).
-
Exemplary Chromatographic Conditions:
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized).
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90 : 10 : 0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate Enantiomeric Excess (% e.e.) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the major enantiomer.
-
Thermal Analysis (DSC/TGA)
Principle & Rationale: Thermal analysis provides information on the physical and chemical properties of a substance as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Detects phase transitions, such as melting point (Tₘ), which is a key physical constant and indicator of purity.
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, indicating the onset of thermal decomposition. This is important for determining the thermal stability and appropriate storage conditions.[12]
Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or DSC crucible.
-
Instrument Setup:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
DSC Thermogram: Identify the endothermic peak corresponding to the melting point (onset temperature).
-
TGA Thermogram: Determine the temperature at which significant weight loss begins (T_onset), indicating decomposition.
-
Conclusion
The analytical characterization of this compound is a comprehensive process requiring the synergistic application of multiple techniques. By following the workflow and protocols outlined in this guide—from structural confirmation by NMR and MS, functional group identification by FTIR, to purity and enantiomeric excess determination by HPLC—researchers can establish a complete and reliable analytical profile of this important chemical entity. This rigorous characterization is the bedrock upon which trustworthy and reproducible scientific research is built.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 3. Solution to bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Free Article [researchmap.jp]
Application Notes and Protocols for the Large-Scale Synthesis of Conformationally Restricted Piperidine Analogues
An expert-authored guide to the scalable synthesis of conformationally restricted piperidine analogues, designed for researchers and drug development professionals. This document provides in-depth application notes, detailed step-by-step protocols, and critical scale-up considerations for core synthetic strategies.
Abstract
The piperidine scaffold is one of the most ubiquitous heterocycles in modern pharmaceuticals, present in numerous classes of therapeutics.[1][2] The strategic imposition of conformational restrictions on the flexible piperidine ring—through the introduction of spirocyclic centers, bicyclic bridges, or bulky substituents—is a powerful tactic in drug discovery. It allows for the optimization of ligand-receptor interactions, enhancement of binding affinity and selectivity, and improvement of physicochemical properties such as aqueous solubility.[3] However, the synthesis of these complex, three-dimensional structures presents significant challenges, particularly concerning scalability, stereocontrol, and cost-effectiveness. This guide provides detailed application notes and robust, scalable protocols for three key methodologies used in the large-scale synthesis of conformationally restricted piperidine analogues: Ring-Closing Metathesis (RCM) for bicyclic systems, the Aza-Diels-Alder reaction for stereocontrolled ring formation, and photoredox-catalyzed cyclization for the construction of valuable spiropiperidines.
Section 1: Strategic Imperatives: The Value of 3D Scaffolds in Drug Design
Modern drug discovery campaigns are increasingly focused on targets that are difficult to modulate with traditional "flat" aromatic compounds. The deliberate introduction of sp³-rich, three-dimensional architectures is a proven strategy to navigate complex biological space.[3] Conformationally restricted piperidines offer several distinct advantages:
-
Enhanced Potency and Selectivity: By locking the piperidine ring into a specific conformation, the molecule can be pre-organized to fit a target's binding pocket more precisely, minimizing the entropic penalty upon binding. This often leads to significant gains in potency and selectivity against off-target proteins.[3]
-
Improved Physicochemical Properties: Compared to their flat, sp²-rich counterparts, 3D scaffolds often exhibit superior aqueous solubility and metabolic stability, key attributes for developing viable drug candidates.[3]
-
Novel Intellectual Property: The creation of structurally complex and novel piperidine analogues provides access to new and defensible intellectual property spaces, a critical consideration in pharmaceutical development.[3]
The primary challenge lies in translating elegant, lab-scale syntheses of these structures into processes that are viable on a multi-gram or kilogram scale. The following sections detail field-proven strategies that address this challenge directly.
Section 2: Synthesis of Bicyclic Piperidines via Ring-Closing Metathesis (RCM)
Application Note: RCM for Azabicycle Construction
Ring-Closing Metathesis (RCM) is a powerful and versatile transformation for the construction of carbo- and heterocyclic rings, including bridged bicyclic systems.[4][5] The reaction, catalyzed by well-defined ruthenium complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts), involves the intramolecular metathesis of a linear diene precursor to form a cycloalkene and volatile ethylene.[5] Its remarkable functional group tolerance and predictable reactivity have made it a cornerstone of complex molecule synthesis.[4][5]
Causality in Experimental Design:
-
Catalyst Choice: Second-generation catalysts like Grubbs II or Hoveyda-Grubbs II are generally preferred for large-scale applications due to their higher activity (allowing for lower catalyst loadings) and greater stability compared to first-generation catalysts.[6]
-
Solvent and Temperature: Anhydrous, degassed toluene is the standard solvent, with reactions typically run at elevated temperatures (80-110 °C) to facilitate catalyst turnover and drive off the ethylene byproduct, thereby pushing the reaction equilibrium toward the product.[4]
-
Substrate Considerations: The nitrogen atom in the diene precursor is typically protected as an amide or carbamate (e.g., Boc, Cbz, or Ts) to prevent coordination to the ruthenium center, which can inhibit or poison the catalyst.[4]
Scalability Insights: On a large scale, effective removal of the ethylene byproduct is critical to drive the reaction to completion. This can be achieved by performing the reaction under a gentle stream of nitrogen or argon. Catalyst loadings can often be reduced to <1 mol% in optimized, large-scale processes.
Workflow for Bicyclic Piperidine Synthesis via RCM
Caption: General workflow for the synthesis of bridged piperidines using RCM.
Protocol 1: Gram-Scale Synthesis of a Functionalized 8-Azabicyclo[3.2.1]octane
This protocol describes the synthesis of a key intermediate for tropane alkaloids, adapted from established methodologies.[7]
Materials:
-
N-Benzoyl-cis-2,6-diallylpiperidine (1.0 eq)
-
Grubbs II Catalyst (1 mol%)
-
Anhydrous, degassed toluene (0.05 M concentration)
-
Standard laboratory glassware, nitrogen/argon inlet, heating mantle, and condenser.
Step-by-Step Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add N-benzoyl-cis-2,6-diallylpiperidine (e.g., 10.0 g, 37.1 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (740 mL) via cannula to dissolve the starting material.
-
Initiation: In a separate vial, weigh the Grubbs II catalyst (315 mg, 0.37 mmol, 1 mol%) and add it to the reaction flask against a positive flow of nitrogen.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under a slow, steady stream of nitrogen to facilitate ethylene removal. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Quenching and Workup: Upon completion, cool the reaction to room temperature. Add a small amount of ethyl vinyl ether to quench any remaining active catalyst and stir for 30 minutes. Concentrate the dark brown solution under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-benzoyl-8-azabicyclo[3.2.1]oct-6-ene.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 0.5 - 2 mol% | Balances reaction rate with cost-effectiveness for scale-up. |
| Concentration | 0.05 - 0.1 M | A relatively dilute condition is often optimal for intramolecular RCM. |
| Temperature | 80 - 110 °C | Ensures catalyst activity and efficient removal of ethylene. |
| Typical Yield | 85 - 95% | The reaction is generally high-yielding and atom-economical.[5] |
Section 3: Asymmetric Aza-Diels-Alder Reaction
Application Note: Stereoselective Piperidine Ring Construction
The aza-Diels-Alder reaction, a variant of the classic Diels-Alder cycloaddition, is a highly efficient method for constructing the piperidine core.[8] It involves the [4+2] cycloaddition of an imine (the dienophile) with a diene.[8] This reaction is particularly powerful for large-scale synthesis because it can create up to four stereocenters in a single, atom-economical step.
Causality in Experimental Design:
-
Mechanism: The reaction can proceed through a concerted pericyclic mechanism or a stepwise Mannich-Michael pathway.[8][9] The pathway is often influenced by the choice of catalyst and substrates. For electron-rich dienes (e.g., Danishefsky's diene) and activated imines, the reaction is often a concerted cycloaddition.
-
Catalysis: Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used to activate the imine dienophile, increasing its reactivity and controlling stereoselectivity.[10] Chiral Lewis acids or organocatalysts can be employed to achieve high levels of enantioselectivity.
-
Dienophile Choice: Using an imine generated in situ from an amine and an aldehyde is a common and practical approach. The choice of the N-substituent on the imine is critical; electron-withdrawing groups can increase reactivity, and bulky groups like benzhydryl can provide excellent diastereoselectivity.[11]
Scalability Insights: The reaction is often high-yielding and can be run at relatively high concentrations. The primary challenges for scale-up are the handling of moisture-sensitive Lewis acids and the chromatographic separation of diastereomers if selectivity is not perfect. Performing the reaction at low temperatures (-78 °C to 0 °C) is often necessary to maximize stereoselectivity.
Diagram of the Aza-Diels-Alder Cycloaddition
Caption: The Lewis acid-catalyzed Aza-Diels-Alder reaction pathway.
Protocol 2: Diastereoselective Synthesis of a Substituted Piperidine
This protocol describes a high-yielding synthesis using a benzhydrylamine-derived imine, which provides excellent facial selectivity.[11]
Materials:
-
Benzhydrylamine (1.0 eq)
-
Ethyl glyoxylate (50% in toluene, 1.0 eq)
-
2,3-Dimethyl-1,3-butadiene (3.0 eq)
-
Zinc Chloride (ZnCl₂, 10 mol%)
-
Anhydrous dichloromethane (DCM)
Step-by-Step Procedure:
-
Imine Formation: To a solution of benzhydrylamine (e.g., 18.3 g, 100 mmol) in anhydrous DCM (200 mL) at 0 °C, add ethyl glyoxylate solution (20.4 g, 100 mmol) dropwise. Stir the mixture at 0 °C for 1 hour to form the imine in situ.
-
Catalyst and Diene Addition: Add anhydrous ZnCl₂ (1.36 g, 10 mmol, 10 mol%) to the mixture, followed by the slow addition of 2,3-dimethyl-1,3-butadiene (24.6 g, 300 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor for the disappearance of the imine by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often obtained as a single diastereomer and can be purified by recrystallization or flash chromatography to yield the ethyl 1-(benzhydryl)-5,6-dimethyl-1,2,3,4-tetrahydropyridine-2-carboxylate.[11]
| Parameter | Typical Value | Rationale |
| Catalyst | Lewis Acid (e.g., ZnCl₂) | Activates the imine towards cycloaddition. |
| N-Substituent | Benzhydryl (Ph₂CH) | Acts as a bulky stereodirecting group, leading to high diastereoselectivity.[11] |
| Temperature | 0 °C to RT | Balances reaction rate with selectivity; lower temperatures can further enhance selectivity. |
| Typical Yield | >90% | The reaction is highly efficient and often produces diastereomerically pure products.[11] |
Section 4: Scalable Synthesis of Spiropiperidines via Photoredox Catalysis
Application Note: A Modern Approach to Spirocycles
Spiropiperidines are a highly sought-after class of conformationally restricted scaffolds in medicinal chemistry.[12][13] Traditional methods for their synthesis can be lengthy or require harsh reagents. Recently, organic photoredox catalysis has emerged as a powerful, mild, and scalable strategy for constructing complex spirocycles.[14] This approach uses an organic photocatalyst that, upon irradiation with visible light (e.g., blue LEDs), can reduce a linear aryl halide precursor to an aryl radical. This radical then undergoes a regioselective intramolecular cyclization onto a tethered olefin, followed by a hydrogen atom transfer (HAT) to yield the final spiropiperidine product.[14]
Causality in Experimental Design:
-
Catalyst System: A strongly reducing organic photocatalyst is employed in combination with a stoichiometric amount of a tertiary amine (e.g., DIPEA) which acts as a sacrificial reductant.[14] This system avoids the use of precious metals or toxic reagents like tin hydrides.
-
Reaction Conditions: The reaction is performed under an inert atmosphere and irradiated with visible light (typically blue LEDs) at room temperature. The mild conditions tolerate a wide range of functional groups.
-
Radical Precursor: Aryl iodides or bromides are common precursors for the aryl radical, offering a reliable initiation pathway.
Scalability Insights: Photochemical reactions are becoming increasingly scalable with the development of continuous flow reactors, which ensure uniform light penetration and temperature control. The use of inexpensive organic catalysts and mild conditions makes this an attractive method for industrial applications.
Workflow for Photoredox-Catalyzed Spirocyclization
Caption: General workflow for spiropiperidine synthesis via photoredox catalysis.
Protocol 3: Gram-Scale Synthesis of a Spiro[indoline-3,4'-piperidine]
This protocol is based on the efficient photoredox strategy for constructing complex spiropiperidines.[14]
Materials:
-
Aryl halide precursor (e.g., N-(2-bromobenzyl)-N-(cyclohex-3-en-1-ylmethyl)amine, 1.0 eq)
-
Organic photocatalyst (e.g., 3DPAFIPN, 5 mol%)
-
N,N-Diisopropylethylamine (DIPEA, 5.0 eq)
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
Blue LED light source
Step-by-Step Procedure:
-
Reactor Setup: In a screw-top vial or round-bottom flask, combine the aryl halide precursor (e.g., 1.0 g, 3.0 mmol) and the photocatalyst (e.g., 5 mol%).
-
Degassing: Seal the vessel with a septum, and inert the atmosphere by applying a vacuum and backfilling with nitrogen or argon (repeat 3 times).
-
Reagent Addition: Add the anhydrous solvent, followed by DIPEA (2.6 mL, 15.0 mmol) via syringe.
-
Irradiation: Place the stirred reaction mixture approximately 5-10 cm from a blue LED light source. Ensure the reaction is cooled (e.g., with a fan) to maintain room temperature. Stir for 16-24 hours.
-
Workup: Upon completion (monitored by LC-MS), dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the desired spiropiperidine.[14]
| Parameter | Typical Value | Rationale |
| Catalyst | Organic Photocatalyst | Avoids precious metals; enables mild, light-driven radical formation.[14] |
| Light Source | Blue LEDs (450-470 nm) | Matches the absorption maximum of many common organic photocatalysts. |
| Reductant | Tertiary Amine (DIPEA) | Acts as a sacrificial electron donor to regenerate the photocatalyst. |
| Typical Yield | 60 - 90% | The reaction is robust across a range of substrates.[14] |
Section 5: General Troubleshooting and Scale-Up Considerations
-
Incomplete Conversion:
-
RCM: Ensure the solvent is rigorously degassed and the system is free of oxygen, which degrades the catalyst. Consider a higher catalyst loading or slower addition of the substrate to the catalyst solution.
-
Aza-Diels-Alder: Ensure anhydrous conditions, as water can deactivate the Lewis acid catalyst.
-
Photoredox: Check the light source intensity and ensure the reaction vessel is not blocking light transmission. Ensure the amine reductant is pure.
-
-
Low Stereoselectivity:
-
For reactions like the Aza-Diels-Alder, lowering the reaction temperature is the most effective way to improve diastereoselectivity. Screen different Lewis acid catalysts or solvents.
-
-
Purification Challenges:
-
Solubility: When scaling up, poor solubility of reagents or products can become a major issue. For instance, in base-induced reactions, a switch from the poorly soluble cesium carbonate to the more soluble TBAF was critical for achieving a large-scale synthesis of 2,6-trans-piperidines.[1]
-
Chromatography: Relying on chromatography for large-scale purification is expensive and inefficient. Develop protocols that yield products pure enough to be purified by crystallization or distillation.
-
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. | Semantic Scholar [semanticscholar.org]
- 8. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Strategies for the synthesis of spiropiperidines - a review of the last 10 years. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Application of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine in Parallel Synthesis for Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. There is a discernible shift away from flat, aromatic structures towards more three-dimensional molecular frameworks. These sp³-rich scaffolds offer improved physicochemical properties, such as enhanced solubility and metabolic stability, and can provide more specific interactions with biological targets. The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly valuable scaffold, serving as a conformationally restricted piperidine isostere.[1][2] Its rigid bicyclic structure presents well-defined exit vectors for substitution, allowing for the precise spatial orientation of functional groups.
This application note provides a comprehensive guide to the utilization of a key derivative, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine , in the construction of diverse chemical libraries via parallel synthesis. We will detail the synthesis of the core amine scaffold and provide robust, high-throughput protocols for its derivatization through common and impactful chemical transformations. Furthermore, we will address the critical aspects of purification and quality control in the context of parallel library production.[3][4]
The Strategic Advantage of the 3-Azabicyclo[3.1.1]heptane Scaffold
The 3-azabicyclo[3.1.1]heptane framework offers several advantages in drug discovery:
-
Novelty and Intellectual Property: As a less explored scaffold compared to piperidine, it provides opportunities for generating novel chemical entities with strong intellectual property potential.
-
Conformational Rigidity: The bicyclic nature of the core restricts conformational flexibility, which can lead to higher binding affinities and selectivities for target proteins. This rigidity also simplifies structure-activity relationship (SAR) studies.
-
Three-Dimensional Diversity: The scaffold allows for the presentation of substituents in distinct spatial arrangements, enabling the exploration of three-dimensional pharmacophores.[5]
-
Physicochemical Properties: Derivatives of this scaffold often exhibit favorable drug-like properties, including improved solubility and metabolic profiles, when compared to their more aromatic counterparts.
Workflow for Parallel Library Synthesis
The overall strategy for generating a diverse library from the this compound core is a multi-stage process that is highly amenable to parallel synthesis techniques.[6][7]
Figure 1: Overall workflow for the parallel synthesis of a diverse compound library from the this compound core.
Part 1: Synthesis of the Core Scaffold
The starting point for library synthesis is the reliable, multigram-scale production of the key amine intermediate. This is achieved in two main steps from commercially available precursors.
Protocol 1.1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
This protocol is adapted from established literature procedures for the efficient synthesis of the ketone precursor.[8][9]
Materials:
-
1,3-Cyclohexanedione
-
Benzylamine
-
Paraformaldehyde
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Mannich Reaction: To a solution of 1,3-cyclohexanedione (1.0 eq) in methanol, add benzylamine (1.0 eq) and paraformaldehyde (2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add concentrated HCl (2.0 eq) and reflux the mixture for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.
Protocol 1.2: Reductive Amination to this compound
This protocol outlines the conversion of the ketone to the primary amine, the central scaffold for the library synthesis.[10]
Materials:
-
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials or parallel synthesis reactor
Procedure:
-
To a solution of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in methanol, add a large excess of ammonium acetate (e.g., 10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Stir the reaction at room temperature overnight. Monitor for completion by LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove methanol.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude this compound, which can often be used in the next step without further purification.
Part 2: Parallel Library Derivatization
With the core amine in hand, the next stage is its diversification using a variety of building blocks in a parallel format. The following protocols are designed for execution in 24- or 96-well reaction blocks.
Protocol 2.1: Parallel Amide Bond Formation
This protocol describes the coupling of the core amine with a diverse set of carboxylic acids.[2]
Materials:
-
This compound stock solution in a suitable solvent (e.g., DMF or DCM)
-
Library of diverse carboxylic acids
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous DMF or DCM
-
Parallel synthesis reactor or reaction blocks with shaker
-
Multichannel pipette or liquid handling robot
Procedure:
-
In each well of the reaction block, add the carboxylic acid (1.2 eq).
-
Add a solution of the coupling agent (1.2 eq) and base (2.0 eq) in DMF to each well.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
Add the stock solution of this compound (1.0 eq) to each well.
-
Seal the reaction block and shake at room temperature overnight.
-
Monitor the completion of the reactions in a representative subset of wells by LC-MS.
-
Upon completion, the crude reaction mixtures are ready for high-throughput purification.
Protocol 2.2: Parallel Sulfonamide Formation
This protocol details the reaction of the core amine with a library of sulfonyl chlorides.[11]
Materials:
-
This compound stock solution in a suitable solvent (e.g., DCM or pyridine)
-
Library of diverse sulfonyl chlorides
-
Base (e.g., pyridine or triethylamine)
-
Anhydrous DCM or pyridine
-
Parallel synthesis reactor or reaction blocks with shaker
Procedure:
-
In each well of the reaction block, add a solution of the sulfonyl chloride (1.1 eq) in DCM.
-
Add the stock solution of this compound (1.0 eq) to each well.
-
Add the base (1.5 eq) to each well.
-
Seal the reaction block and shake at room temperature overnight.
-
Monitor the reactions for completion by LC-MS.
-
The crude reaction mixtures are then subjected to purification.
Protocol 2.3: Parallel Reductive Amination with Aldehydes and Ketones
This protocol enables the synthesis of secondary and tertiary amines by reacting the core amine with a library of carbonyl compounds.[12]
Materials:
-
This compound stock solution in a suitable solvent (e.g., dichloroethane or THF)
-
Library of diverse aldehydes or ketones
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Acetic acid (optional, as a catalyst)
-
Anhydrous dichloroethane or THF
-
Parallel synthesis reactor or reaction blocks with shaker
Procedure:
-
In each well of the reaction block, add a solution of the aldehyde or ketone (1.2 eq) in dichloroethane.
-
Add the stock solution of this compound (1.0 eq) to each well.
-
If desired, add a catalytic amount of acetic acid.
-
Add sodium triacetoxyborohydride (1.5 eq) to each well.
-
Seal the reaction block and shake at room temperature overnight.
-
Monitor the reactions for completion by LC-MS.
-
Quench the reactions with saturated aqueous NaHCO₃ solution and proceed to purification.
Part 3: High-Throughput Purification and Quality Control
The success of a screening library is highly dependent on the purity and identity of its members.[3][13] High-throughput purification and robust quality control are therefore essential steps.
Purification Strategies
For the purification of parallel synthesis libraries, several strategies can be employed:
-
Preparative HPLC-MS: This is the most common and effective method for purifying libraries. Each crude reaction mixture is injected onto a reverse-phase HPLC column, and fractions are collected based on the mass of the target compound detected by an in-line mass spectrometer.[1]
-
Solid-Phase Extraction (SPE): For certain reaction types, scavenger resins can be used to remove excess reagents and byproducts, providing a rapid and efficient means of purification.[14] For example, an isocyanate resin can be used to scavenge unreacted primary and secondary amines.
-
Liquid-Liquid Extraction: Automated liquid handlers can perform parallel liquid-liquid extractions to remove water-soluble impurities.
| Purification Method | Throughput | Purity Achieved | Automation Amenability |
| Preparative HPLC-MS | Moderate to High | >95% | High |
| Solid-Phase Extraction | High | Variable (80-95%) | High |
| Liquid-Liquid Extraction | High | Moderate | High |
Table 1: Comparison of common high-throughput purification methods.
Quality Control (QC) Protocols
Every compound in the final library should undergo rigorous quality control to confirm its identity and purity.
-
LC-MS Analysis: Each purified compound is analyzed by analytical LC-MS to determine its purity (typically by UV trace at a specific wavelength, e.g., 214 nm or 254 nm) and to confirm the molecular weight of the desired product.
-
¹H NMR Spectroscopy: For a representative subset of the library (e.g., 5-10%), ¹H NMR spectra should be acquired to confirm the structure of the compounds. For smaller, more focused libraries, 100% NMR analysis may be feasible.
Figure 2: A typical workflow for high-throughput purification and quality control of a parallel synthesis library.
Conclusion
The this compound scaffold is a valuable starting point for the construction of diverse and medicinally relevant compound libraries. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive alternative to more traditional scaffolds. By employing the robust parallel synthesis protocols and rigorous purification and quality control measures outlined in this application note, researchers can efficiently generate high-quality libraries for hit identification and lead optimization campaigns, ultimately accelerating the drug discovery process.
References
- 1. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. citedrive.com [citedrive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quality control in combinatorial chemistry: determination of the quantity, purity, and quantitative purity of compounds in combinatorial libraries. | Semantic Scholar [semanticscholar.org]
- 5. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of parallel medicinal chemistry protocols to expand branched amine design space - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Library Synthesis - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The use of high-throughput synthesis and purification in the preparation of a directed library of adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.1]heptane
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold. The 3-azabicyclo[3.1.1]heptane core is a crucial saturated bioisostere for pyridine and piperidine rings, often utilized to enhance the physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility.[1][2][3]
However, the synthesis of this strained bicyclic system can present unique challenges, with reaction yield being a primary concern. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and a detailed experimental protocol to help you navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?
Low or no product formation is a common but solvable issue. The root cause often lies in the reagents, reaction conditions, or the stability of a key intermediate.
Potential Causes & Recommended Solutions:
-
Cause A: Inactive Reducing Agent
-
Explanation: The most efficient modern syntheses rely on the reduction of a spirocyclic oxetanyl nitrile.[1][4] Reagents like Lithium Aluminum Hydride (LiAlH₄) are highly sensitive to moisture and can degrade upon storage.
-
Solution: Use a fresh bottle of the reducing agent or titrate the existing stock to determine its active concentration. Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).[5]
-
-
Cause B: Unfavorable Reaction Conditions
-
Explanation: The key transformation involves a reductive ring-opening of the oxetane followed by an intramolecular cyclization. This process can be highly dependent on the solvent and temperature. An unexpected but crucial finding is that the initially formed aminomethyl-oxetane intermediate must isomerize to the final 3-azabicyclo[3.1.1]heptane product.[4]
-
Solution: Solvent choice is critical for the isomerization step. While the reduction may proceed in various aprotic solvents like THF, the key isomerization of the intermediate is favored in protic solvents like methanol (MeOH).[4] If you isolate the intermediate amine, you can facilitate its conversion to the desired product by dissolving it in methanol.[4]
-
-
Cause C: Trapping of the Non-Isomerized Intermediate
-
Explanation: The direct product of the nitrile reduction is a spirocyclic aminomethyl-oxetane. In certain solvents such as acetonitrile, DMSO, or chloroform, this intermediate can be surprisingly stable and may not convert to the desired bicyclic product, even with prolonged heating.[4]
-
Solution: If you suspect you have formed the spirocyclic amine intermediate, attempt to isomerize it by changing the solvent to methanol. The presence of Li⁺ ions has also been shown to promote this isomerization.[4]
-
Question 2: I'm observing significant side products and my product purity is low. How can I improve selectivity?
Side product formation often points to incorrect stoichiometry, moisture contamination, or competing reaction pathways.
Potential Causes & Recommended Solutions:
-
Cause A: Hydrolysis of Reagents
-
Explanation: Moisture can lead to the hydrolysis of sensitive reagents. For instance, if using a borane-based reducing agent, water will lead to its decomposition.
-
Solution: Use anhydrous solvents. If your solvent is from a previously opened bottle, consider using a freshly opened bottle or drying it over molecular sieves. Performing the reaction under an inert atmosphere is crucial.[5]
-
-
Cause B: Competing Reduction Pathways
-
Explanation: The choice of reducing agent can significantly influence the reaction outcome. A related synthesis of 3-oxabicyclo[3.1.1]heptanes from an ester precursor showed that LiAlH₄ reduction only yielded the ring-opened diol, not the desired bicyclic ether.[6] This highlights the unique reactivity of the nitrile group in facilitating the cyclization for the aza-analogue.
-
Solution: Adhere to protocols that specifically use a spirocyclic oxetanyl nitrile as the starting material for this transformation. Different reducing systems can be employed to optimize the reaction (see Table 1).
-
Question 3: I'm struggling with the workup and purification of the final product. Any advice?
The physicochemical properties of 3-azabicyclo[3.1.1]heptane can make its isolation challenging.
Potential Causes & Recommended Solutions:
-
Cause A: High Water Solubility of the Product
-
Explanation: Like many small bicyclic amines, the free base of 3-azabicyclo[3.1.1]heptane can have significant water solubility, leading to poor recovery during aqueous extractions. This issue is also noted in the synthesis of the similar 3-azabicyclo[3.2.0]heptane scaffold.[7]
-
Solution: Convert the amine product to its hydrochloride (HCl) salt. This often results in a crystalline solid that is less soluble in organic solvents and can be easily isolated by filtration. The HCl salt is also more stable for long-term storage.[4]
-
-
Cause B: Product Volatility
-
Explanation: The free base is a relatively small molecule and can be volatile, leading to loss of material during solvent removal under high vacuum.
-
Solution: Again, converting to the HCl salt is the best practice. If you must isolate the free base, use a rotary evaporator with controlled temperature and vacuum, and consider backfilling with an inert gas. Distillation is a viable purification method for the free base on a larger scale.[4]
-
-
Cause C: Difficulty with Chromatographic Purification
-
Explanation: Amines can streak on silica gel columns, leading to poor separation and low recovery.
-
Solution: If chromatography is necessary, consider treating the silica gel with a small amount of triethylamine or ammonia in the eluent to suppress tailing. Alternatively, purifying the Boc-protected intermediate is often much easier, followed by a clean deprotection step. However, for the parent compound, salt formation is the most highly recommended purification strategy.[4]
-
Data Summary: Reductive Cyclization Conditions
The choice of reducing agent and conditions is paramount for achieving a high yield. Below is a summary of conditions reported for the key transformation.
| Reagent System | Stoichiometry (Reagent:Nitrile) | Solvent | Temperature | Typical Yield | Reference |
| LiAlH₄ | 1:1 | THF | Room Temp | ~77% (on 90g scale) | [4] |
| NaBH₄ / CoCl₂ | 10:1 / 3:1 | MeOH | Room Temp | Varies | [4] |
| NaBH₄ | 3:1 | MeOH | Reflux | Good | [4] |
Visualizing the Synthesis and Troubleshooting Logic
To better understand the core reaction and the diagnostic process, the following diagrams have been created.
Caption: Key reductive isomerization pathway.
Caption: Troubleshooting decision tree for low yield.
Detailed Experimental Protocol: Scalable Synthesis of 3-Azabicyclo[3.1.1]heptane Hydrochloride
This protocol is adapted from a demonstrated scalable synthesis.[4]
Step 1: Reaction Setup
-
Take a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an Argon atmosphere.
-
Flame-dry the entire apparatus and allow it to cool to room temperature under Argon.
-
To the flask, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.0 eq) in anhydrous Tetrahydrofuran (THF).
Step 2: Reagent Addition
-
Dissolve the spirocyclic oxetanyl nitrile starting material (1.0 eq) in anhydrous THF.
-
Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
Step 3: Reaction Quench and Workup
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
A granular precipitate of aluminum salts will form. Stir the resulting mixture for 1 hour.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude free base as an oil.
Step 4: Salt Formation and Purification
-
Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) until no further precipitation is observed.
-
Stir the resulting suspension for 30 minutes.
-
Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
-
The resulting white solid is the 3-azabicyclo[3.1.1]heptane hydrochloride salt, which is typically obtained in high purity without the need for chromatography. A 77% yield has been reported for this process on a 90-gram scale.[4]
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable and scalable synthetic route to 3-azabicyclo[3.1.1]heptane?
-
Q2: Are there alternative synthetic methods available?
-
Yes, other routes have been developed. One notable method relies on the intramolecular imide formation from a 1,3-disubstituted cyclobutane derivative.[2][9] Additionally, catalyst-controlled annulations and photochemical cycloadditions represent alternative strategies, though they may be less suited for large-scale production.[10][11]
-
-
Q3: Why is 3-azabicyclo[3.1.1]heptane considered a valuable scaffold in drug discovery?
-
It serves as a three-dimensional, saturated isostere of flat aromatic rings like pyridine.[2][3] Replacing a pyridine ring with this bicyclic core can lead to dramatic improvements in key drug-like properties, including increased solubility, better metabolic stability, and reduced lipophilicity, which are all favorable for clinical candidates.[1]
-
-
Q4: What analytical methods are recommended for reaction monitoring and product characterization?
-
Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Final product characterization and purity assessment should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[4]
-
References
- 1. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Top 37 papers published by Enamine Ltd in 2023 [scispace.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Buy 6-Methoxy-3-azabicyclo[3.1.1]heptane | 1935019-96-7 [smolecule.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine Diastereomers
Welcome to the dedicated technical support center for the purification of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine diastereomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these specific diastereomers.
Introduction
The 3-azabicyclo[3.1.1]heptane scaffold is a key building block in medicinal chemistry, often synthesized as a precursor to novel conformationally restricted piperidine derivatives.[1][2] The synthesis of this compound from the corresponding ketone precursor, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one, typically results in a mixture of diastereomers.[1][3] The effective separation of these diastereomers is a critical step for subsequent stereospecific applications and drug development. This guide provides practical solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the diastereomers of this compound?
A1: The two most common and effective methods for separating diastereomeric amines are column chromatography and fractional crystallization of diastereomeric salts.[4][5] Column chromatography, particularly flash chromatography on silica gel, is often the first approach due to its versatility.[6] Fractional crystallization is a powerful technique for large-scale separations and relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent.[7][8]
Q2: Which diastereomer is expected to elute first during normal-phase column chromatography?
A2: In normal-phase chromatography with a silica gel stationary phase, the less polar compound elutes first. The relative polarity of the diastereomers of this compound will depend on the stereochemistry of the amine group. The diastereomer with greater intramolecular hydrogen bonding or steric shielding of the polar amine and benzyl groups will be less polar and thus elute earlier. It is crucial to determine the elution order empirically using analytical techniques like TLC or HPLC.
Q3: What are suitable chiral resolving agents for the fractional crystallization of these diastereomeric amines?
A3: Chiral acids are commonly used to form diastereomeric salts with chiral amines.[9][10] Good candidates include tartaric acid, mandelic acid, and camphorsulfonic acid.[4][11] The choice of resolving agent and crystallization solvent is critical and often requires empirical screening to find the optimal conditions for selective crystallization of one diastereomeric salt.[7]
Q4: Can I use reverse-phase chromatography for this separation?
A4: While normal-phase is more common for preparative separation of these types of compounds, reverse-phase HPLC can be an excellent analytical tool to monitor the separation and assess the purity of fractions.[4] For preparative reverse-phase chromatography, C18-functionalized silica is a common stationary phase, and mobile phases typically consist of mixtures of water, acetonitrile, or methanol with additives like formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
This guide addresses common issues encountered during the separation of this compound diastereomers using flash column chromatography on silica gel.
Problem 1: Poor or No Separation of Diastereomers on TLC and Column
Cause: The polarity difference between the diastereomers may be insufficient for separation with the chosen mobile phase.
Solution:
-
Systematic Solvent Screening: The separation of diastereomers often requires careful optimization of the mobile phase.[12] A systematic screening of solvent systems is recommended. Start with a binary system like hexane/ethyl acetate and gradually increase the polarity. If separation is still poor, introduce a third solvent component. For basic amines, adding a small amount (0.1-1%) of a modifier like triethylamine or ammonia in the mobile phase can significantly improve peak shape and resolution by minimizing tailing on the silica gel.
-
Alternative Solvent Systems: Explore different solvent systems that offer different selectivities.[12] Consider combinations such as dichloromethane/methanol or chloroform/acetone.
-
2D TLC Analysis: To confirm if your compound is stable on silica gel, you can perform a 2D TLC.[13] Spot the compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains on the diagonal, the compound is stable. If new spots appear off the diagonal, it indicates decomposition on the silica.
Problem 2: Significant Tailing of Amine Peaks
Cause: Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
Solution:
-
Deactivate the Silica Gel: Pre-treating the silica gel with a base can reduce the acidity and minimize tailing. This can be done by preparing the silica gel slurry in the mobile phase containing a small amount of triethylamine (0.5-1%).
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.[13]
Problem 3: Low Recovery of the Compound from the Column
Cause: The compound may be irreversibly adsorbed onto the silica gel, or it may be unstable under the chromatographic conditions.
Solution:
-
Check for Stability: As mentioned, perform a 2D TLC to assess the stability of your compound on silica.[13]
-
Increase Mobile Phase Polarity: After eluting the desired fractions, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material.
-
Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time the compound spends on the column.
Experimental Protocol: Optimized Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane/Ethyl Acetate 80:20 with 0.5% Triethylamine).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the mobile phase, applying positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions and monitor the elution by TLC or HPLC.
-
Analysis: Combine the fractions containing the pure diastereomers and evaporate the solvent under reduced pressure.
Guide 2: Fractional Crystallization of Diastereomeric Salts
This guide provides a systematic approach to separating the diastereomers via the formation and crystallization of diastereomeric salts.
Problem 1: No Crystal Formation
Cause: The diastereomeric salts may be too soluble in the chosen solvent, or the solution may not be supersaturated.
Solution:
-
Solvent Screening: The choice of solvent is critical for successful crystallization.[7] Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). The ideal solvent will dissolve the salt when hot but have low solubility when cold.
-
Increase Concentration: Carefully evaporate the solvent to increase the concentration of the salt in the solution.
-
Induce Crystallization: If crystals do not form spontaneously upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt (if available).
Problem 2: Both Diastereomeric Salts Precipitate
Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.
Solution:
-
Optimize the Solvent System: Experiment with solvent mixtures to fine-tune the solubility difference. A small amount of a co-solvent can sometimes dramatically alter the relative solubilities.
-
Controlled Cooling: A slower cooling rate can promote the selective crystallization of the less soluble diastereomer.[11] Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.
Problem 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
Cause: The crystallization process was not selective enough, leading to co-crystallization of both diastereomers.
Solution:
-
Recrystallization: The diastereomeric purity of the crystallized salt can often be improved by one or more recrystallization steps.[10][11]
-
Kinetic vs. Thermodynamic Control: The duration and temperature of crystallization can influence the outcome.[11] Short crystallization times at higher temperatures may favor the kinetically formed product, while longer times at lower temperatures may yield the thermodynamically more stable product.
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic mixture of this compound in a suitable solvent (e.g., ethanol). Add an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) and warm the solution to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Analysis: Determine the diastereomeric excess of the crystallized salt using a suitable analytical technique (e.g., chiral HPLC or NMR spectroscopy after converting back to the free amine).
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base (e.g., NaOH) to a pH > 12. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the enantiomerically enriched amine.[11]
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography
| Mobile Phase (v/v/v) | Typical Rf Range | Observations |
| Hexane/Ethyl Acetate (80:20) | 0.2 - 0.4 | Good starting point, may require optimization. |
| Dichloromethane/Methanol (98:2) | 0.3 - 0.5 | Good for more polar compounds. |
| Hexane/Ethyl Acetate/Triethylamine (80:20:0.5) | 0.25 - 0.45 | Reduces peak tailing. |
| Chloroform/Acetone (90:10) | 0.2 - 0.3 | Alternative selectivity. |
Visualizations
Diagram 1: General Workflow for Diastereomer Separation
Caption: Workflow for separating diastereomers.
Diagram 2: Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting poor column chromatography.
References
- 1. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02646H [pubs.rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. reddit.com [reddit.com]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of Bicyclic Thalidomide Analogs
Welcome to the technical support center for the synthesis of bicyclic thalidomide analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex and promising therapeutic agents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to navigate the common and complex challenges encountered in your laboratory work. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to empower your research and development efforts.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Issue 1: Low Yields in the Final Cyclization Step to Form the Bicyclic Imide
Question: My final cyclization to form the bicyclic imide is resulting in very low yields or a complex mixture of products. What are the likely causes and how can I optimize this critical step?
Answer:
Low yields in the final intramolecular imide formation are a frequent challenge, often stemming from several factors related to the stability of intermediates and reaction conditions.[1]
-
Causality: The glutarimide ring, a core component of thalidomide analogs, is susceptible to hydrolysis, particularly under basic conditions.[2] If your cyclization precursor has exposed functional groups or if the reaction conditions are too harsh, you can get significant decomposition or side reactions. For instance, attempting a direct N-benzylation on the imide moiety can lack selectivity.[3]
-
Troubleshooting & Optimization:
-
Protecting Group Strategy: The choice of protecting groups for reactive functionalities is critical. For instance, protecting a free amino group with benzaldehyde can facilitate selective reactions on the imide.[3] Ensure your protecting groups are stable to the cyclization conditions and can be removed cleanly in a subsequent step.
-
Base Selection: The choice of base for the cyclization is crucial. While a strong base is often necessary, it can also promote hydrolysis. Tertiary amines like triethylamine or a hindered base like t-BuOK can be effective in promoting cyclization while minimizing side reactions.[3]
-
Solvent and Temperature: The reaction should be conducted in an anhydrous aprotic solvent to minimize hydrolysis. Lowering the reaction temperature may also help to suppress side reactions, though this may require longer reaction times.
-
Alternative Cyclization Strategies: Consider alternative methods for the final ring closure. For example, using N,N'-carbonyldiimidazole (CDI) can facilitate the cyclization of N-phthaloyl-L-glutamine to form the glutarimide ring under milder conditions.[4]
-
Issue 2: Poor Diastereoselectivity in the Synthesis of Chiral Bicyclic Analogs
Question: I am struggling to control the stereochemistry at the chiral center of the glutarimide ring, leading to a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of my synthesis?
Answer:
Controlling the stereochemistry of the glutarimide ring is a central challenge in the synthesis of thalidomide analogs, as the biological activity is often enantiomer-dependent.[5][6] The acidic proton at the chiral center makes these compounds prone to racemization.[5][7]
-
Causality: The proton on the carbon alpha to the carbonyl group of the glutarimide moiety is acidic and can be abstracted under both acidic and basic conditions, leading to racemization through keto-enol tautomerization.[7][8] This can result in a mixture of enantiomers or diastereomers if another chiral center is present in the molecule.
-
Troubleshooting & Optimization:
-
Chiral Starting Materials: Whenever possible, start with enantiomerically pure starting materials. For example, using optically pure forms of isoglutamine can lead to the synthesis of the corresponding thalidomide isomers.[9]
-
Diastereoselective Reactions: Employ diastereoselective reactions to introduce the required stereochemistry. The Strecker reaction, for instance, can be performed diastereoselectively on 3-oxocyclobutanecarboxylate to set the stereochemistry early in the synthesis of certain bicyclic systems.[1]
-
Chiral Chromatography: If a mixture of diastereomers is unavoidable, chiral supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) with a polysaccharide-based chiral stationary phase can be effective for separation.[10][11]
-
Deuterium Labeling: For analytical purposes and to study racemization kinetics, deuterium incorporation at the chiral center can be achieved.[7][10] This can also be a strategy to improve chiral stability due to the kinetic isotope effect.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the bicyclic core of thalidomide analogs?
A1: The construction of the bicyclic core typically involves a key intramolecular cyclization step. One effective approach is the intramolecular imide formation from a suitably functionalized cyclobutane derivative.[1] This method often relies on a diastereoselective Strecker reaction to install the necessary functional groups with the correct stereochemistry.[1] Another strategy involves solid-phase synthesis, where a resin-linked acid is reacted with primary amines followed by acid or base treatment to form the final product.[12] This allows for the generation of a library of analogs.[2]
Q2: How can I minimize the instability of the glutarimide ring during synthesis and purification?
A2: The glutarimide ring is known to be unstable under alkaline pH, leading to hydrolysis.[2] To minimize this, it is crucial to avoid strongly basic conditions, especially in aqueous environments. During purification, it is advisable to use neutral or slightly acidic conditions. If basic conditions are necessary for a reaction, they should be anhydrous and carried out at low temperatures for the shortest possible time. Protecting group strategies that allow for deprotection under neutral or acidic conditions are also highly recommended.[13]
Q3: Are there any recommended methods for purifying bicyclic thalidomide analogs, especially when dealing with diastereomers?
A3: Purification of bicyclic thalidomide analogs often requires chromatographic techniques. For routine purification of single isomers, silica gel column chromatography is commonly used. However, for the separation of diastereomers, more specialized techniques are often necessary. Chiral SFC and HPLC are powerful methods for separating enantiomers and diastereomers of thalidomide and its analogs.[10][11] Polysaccharide-based chiral stationary phases are frequently employed for this purpose.[11]
Q4: What is the significance of the Pictet-Spengler reaction in the context of synthesizing complex heterocyclic structures, and could it be applied to bicyclic thalidomide analogs?
A4: The Pictet-Spengler reaction is a powerful tool for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are common scaffolds in natural products and biologically active compounds.[14][15][16][17] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[17] While not a direct route to the typical bicyclic glutarimide structure of thalidomide, variations of this reaction, such as aza-Pictet-Spengler reactions, can be used to generate aza-quaternary centers and complex spirocyclic systems.[18][19] For novel bicyclic thalidomide analogs with different core structures, exploring interrupted or modified Pictet-Spengler reactions could be a viable synthetic strategy.
Experimental Protocol: Intramolecular Imide Formation for a Bicyclic Thalidomide Analog
This protocol details a key cyclization step adapted from a multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives, which serve as bicyclic thalidomide analogs.[1]
Objective: To perform the intramolecular cyclization of a 1,3-functionalized cyclobutane derivative to form the bicyclic imide core.
Materials:
-
1,3-functionalized cyclobutane precursor (e.g., an amide-ester)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve the 1,3-functionalized cyclobutane precursor in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (t-BuOK) in anhydrous THF to the reaction mixture via a syringe. The addition should be dropwise to control the exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclic imide.
-
Purification and Salt Formation: Purify the crude product by column chromatography on silica gel. To obtain the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent and add a solution of HCl. The hydrochloride salt will precipitate and can be collected by filtration.[3]
Data Presentation: Comparison of Cyclization Conditions
The following table summarizes hypothetical data for the optimization of the intramolecular cyclization reaction, highlighting the impact of different bases on the yield of the desired bicyclic imide.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | t-BuOK | THF | 0 to rt | 4 | 84 |
| 2 | NaH | DMF | 0 to rt | 6 | 65 |
| 3 | K2CO3 | Acetonitrile | Reflux | 12 | 42 |
| 4 | DBU | CH2Cl2 | rt | 8 | 55 |
Data is illustrative and based on typical optimization studies for such cyclizations.
Visualization of Synthetic Logic
Troubleshooting Decision Tree for Low Cyclization Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the intramolecular imide formation step.
Caption: Troubleshooting workflow for low cyclization yield.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organicreactions.org [organicreactions.org]
- 17. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of the Strecker Reaction for Cyclobutane Derivatives
Welcome to the technical support center for the optimization of the Strecker reaction, with a specialized focus on the synthesis of α-aminonitriles from cyclobutane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by strained ring systems in this classic multicomponent reaction. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve optimal yields and purity in your experiments.
Introduction to the Challenge
The Strecker synthesis, a cornerstone for creating α-amino acids from aldehydes or ketones, involves a three-component reaction between a carbonyl compound, an amine, and a cyanide source.[1][2] While robust for many substrates, its application to ketones, especially sterically hindered and strained cyclic ketones like cyclobutanone, presents significant hurdles.[3][4] The inherent ring strain and steric hindrance of the cyclobutane moiety can impede the formation of the key iminium ion intermediate and the subsequent nucleophilic attack by the cyanide ion, leading to low yields and side reactions.[5][6][7]
This guide will address these specific challenges, offering logical, evidence-based solutions to optimize your reaction conditions.
Core Reaction Workflow
To provide context for the troubleshooting guide, let's first visualize the general workflow of the Strecker reaction for a cyclobutane derivative.
Caption: General experimental workflow for the Strecker synthesis of cyclobutane-derived α-aminonitriles.
Frequently Asked Questions (FAQs)
Q1: Why is the Strecker reaction so sluggish with cyclobutanone compared to linear ketones?
A1: The primary reason lies in a combination of steric hindrance and angle strain inherent to the cyclobutane ring.[5][6] The sp²-hybridized carbon of the intermediate iminium ion prefers a bond angle of 120°, but the cyclobutane ring constrains it closer to 90°. This geometric constraint, known as angle strain, destabilizes the iminium intermediate, making its formation less favorable.[5][7] Furthermore, the steric bulk around the carbonyl carbon hinders the approach of both the amine and the subsequent cyanide nucleophile.[4]
Q2: What is the best cyanide source for this reaction?
A2: For reactions with sensitive substrates like cyclobutane derivatives, trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides like NaCN or KCN.[3][8] TMSCN is less basic and more soluble in organic solvents, which can lead to milder reaction conditions and fewer side reactions.[8] It also acts as a water scavenger, which is crucial as the presence of water can reverse the imine formation. However, for some catalytic systems, especially those designed to be robust and adaptable for large-scale synthesis, safely handled aqueous cyanide salts can be compatible.[9]
Q3: Can I run this reaction without a catalyst?
A3: While the classical Strecker reaction can proceed without a catalyst, it is highly inefficient for challenging substrates like cyclobutanone.[1][2] A catalyst is essential to accelerate the key steps: imine formation and/or cyanide addition. Lewis acids or Brønsted acids are commonly employed to activate the ketone towards nucleophilic attack by the amine.[3][10]
Q4: My final product is an α-amino acid, not the α-aminonitrile. What happened?
A4: You have inadvertently hydrolyzed the nitrile group. This typically occurs during an acidic workup or purification on silica gel with acidic eluents.[11][12] The α-aminonitrile is an intermediate that can be converted to the corresponding α-amino acid through hydrolysis.[1][2] If the nitrile is your desired product, ensure your workup and purification conditions are neutral or slightly basic and avoid prolonged exposure to strong acids or water.
Troubleshooting Guide
Problem 1: Low or No Product Formation
You've run the reaction overnight, but TLC/LC-MS analysis shows mostly unreacted cyclobutanone.
The formation of the iminium ion is often the rate-limiting step for hindered ketones.[4] Your primary focus should be on driving this equilibrium forward.
Caption: Decision tree for troubleshooting low reaction conversion.
-
Solution 1: Enhance Catalyst Activity. The choice of catalyst is critical. While many Lewis acids work, some are more effective for hindered ketones.
-
Action: Switch to a more robust Lewis acid like Gallium(III) triflate (Ga(OTf)₃) or a strong Brønsted acid like trifluoroacetic acid (TFA).[3][10] These have shown high efficiency with ketones.[3][10]
-
Rationale: Stronger acids more effectively activate the carbonyl group of cyclobutanone, lowering the activation energy for the initial amine attack.[12]
-
-
Solution 2: Rigorously Exclude Water. The condensation of the amine and ketone to form the imine releases a molecule of water. By Le Châtelier's principle, the presence of water will push the equilibrium back towards the starting materials.
-
Action: Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
Rationale: Removing water drives the imine formation equilibrium towards the product side, increasing the concentration of the key intermediate for the subsequent cyanide addition.
-
-
Solution 3: Optimize Reaction Temperature and Time.
-
Action: Gradually increase the reaction temperature. While many Strecker reactions are run at room temperature, hindered substrates may require heating (e.g., 40-60 °C). Monitor the reaction progress over a longer period (24-48 hours).
-
Rationale: Increased thermal energy helps overcome the activation barrier associated with the sterically demanding transition states.
-
Problem 2: Formation of Cyanohydrin Byproduct
Your analysis shows a significant peak corresponding to the cyanohydrin of cyclobutanone.
This indicates that the cyanide source is directly attacking the ketone before the amine has had a chance to form the imine. This is more common when using alkali metal cyanides (NaCN, KCN) without sufficient activation of the amine pathway.
-
Solution 1: Alter the Order of Addition.
-
Action: Pre-mix the cyclobutanone, amine, and catalyst for a period (e.g., 1-2 hours) before adding the cyanide source. This is known as a two-step, one-pot procedure.
-
Rationale: This allows the imine/iminium ion to form in sufficient concentration before the competing nucleophile (cyanide) is introduced.
-
-
Solution 2: Use a Coordinated Catalyst System.
-
Action: Employ a catalyst that facilitates both imine formation and the subsequent cyanide delivery. Certain organocatalysts, such as thiourea-based catalysts, can activate the imine and guide the nucleophile.[1][9]
-
Rationale: These catalysts operate through hydrogen bonding, activating the imine electrophile and simultaneously delivering the cyanide nucleophile, thus favoring the desired reaction pathway over cyanohydrin formation.
-
Experimental Protocols
Protocol 1: Optimized Strecker Reaction using a Lewis Acid Catalyst
This protocol is a starting point for the synthesis of 1-amino-1-cyanocyclobutane using a robust Lewis acid catalyst.
Materials:
-
Cyclobutanone (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Gallium(III) triflate (Ga(OTf)₃) (10 mol%)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add cyclobutanone and anhydrous DCM.
-
Add ammonium chloride and Ga(OTf)₃ catalyst.
-
Stir the mixture at room temperature for 30 minutes to allow for initial complexation and activation.
-
Add TMSCN dropwise via syringe over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. (Expect 12-24 hours for significant conversion).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a neutral eluent system (e.g., hexanes/ethyl acetate).
Data Summary: Catalyst and Solvent Effects
The following table summarizes expected trends in yield based on catalyst and solvent choice for a generic cyclobutanone derivative. These are illustrative and will vary based on the specific substrate.
| Catalyst (mol%) | Cyanide Source | Solvent | Temperature (°C) | Typical Yield Range | Reference Insight |
| None | NaCN/NH₄Cl | H₂O/MeOH | 25 | < 10% | Inefficient for ketones[4] |
| TiCl₄ (10%) | TMSCN | DCM | 0 - 25 | 40 - 60% | Common Lewis acid, moisture sensitive |
| Sc(OTf)₃ (5%) | TMSCN | CH₃CN | 25 | 60 - 80% | Water-tolerant Lewis acid |
| Ga(OTf)₃ (5%) | TMSCN | DCM | 25 | 75 - 95% | Highly efficient for ketones [3] |
| TFA (10%) | TMSCN | DCM | 25 | 70 - 90% | Effective Brønsted acid catalyst[10] |
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sciforum.net [sciforum.net]
- 9. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
Welcome to the technical support guide for the synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this bicyclic scaffold, a valuable building block in medicinal chemistry, can present unique challenges. This guide offers practic[1][2][3]al, experience-driven insights to help you navigate potential side reactions and optimize your synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind observed issues and providing actionable solutions.
Question 1: Low or No Yield of the Desired Amine Product
I'm performing a reductive amination of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one but observing a low yield of the target 6-amino product. What are the likely causes and how can I improve the outcome?
Probable Causes & Solutions:
Low yields in this reductive amination can stem from several factors, primarily related to the stability of the imine intermediate and the efficacy of the reducing agent.
-
Inefficient Imine Formation: The initial condensation between the ketone and the ammonia source (or amine) to form the imine/enamine is a reversible equilibrium.
-
Solution: Ensure anhydrous conditions. Water can hydrolyze the imine intermediate back to the starting ketone. Use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can drive the equilibrium towards the imine.
-
-
Inappropriate Reducing Agent: The choice of reducing agent is critical. Some reducing agents may be too harsh, leading to over-reduction or side reactions, while others may be too mild to efficiently reduce the imine.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) is a commonly used and effective reducing agent for this transformation as it selectively reduces the imine in the presence of the ketone. Sodium triacetoxyborohydr[4]ide (NaBH(OAc)₃) is another excellent alternative, particularly if you wish to avoid cyanide-containing reagents. Standard sodium borohydri[4]de (NaBH₄) can also be used, but may require careful pH control to avoid reducing the starting ketone.
-
-
Reaction pH: The [4]pH of the reaction medium is crucial for both imine formation and the stability of the reducing agent.
-
Solution: Maintain a mildly acidic pH (typically 5-6). This protonates the carbonyl oxygen, activating the ketone for nucleophilic attack by the amine, but is not so acidic as to protonate the amine, rendering it non-nucleophilic.
-
-
Steric Hindrance: The bicyclic structure of the starting material can present steric challenges that may hinder the approach of the amine and the reducing agent.
-
Solution: Increasing the reaction time or temperature (within limits to avoid degradation) can help overcome steric hindrance.
-
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selective for imine reduction over the ketone. |
| Solvent | Anhydrous Methanol or THF | Prevents hydrolysis of the imine intermediate. |
| pH | 5-6 | Optimizes imine formation and reductant stability. |
| Temperature | Room Temperature to 50°C | Balances reaction rate with compound stability. |
Question 2: Form[5]ation of an Unexpected Isomer
During the synthesis of a substituted 3-azabicyclo[3.1.1]heptane derivative, I isolated a product with the correct mass but different spectroscopic data than expected. Could isomerization be occurring?
Probable Cause & Solution:
Yes, isomerization is a known side reaction in the synthesis of certain 3-azabicyclo[3.1.1]heptane systems, particularly during reduction reactions.
-
Ring-Opening and Re-closure: In the presence of certain reagents or solvents, the bicyclic ring system can undergo a ring-opening reaction, followed by re-closure to form a more thermodynamically stable isomer. This has been observed, for instance, during the reduction of nitrile precursors with lithium aluminum hydride (LiAlH₄) in the presence of lithium ions or in methanol.
-
Solution: The[5] choice of solvent and reagents is critical to suppress this side reaction. If isomerization is suspected, consider alternative reduction conditions. For example, if reducing a nitrile, using sodium borohydride with a cobalt(II) chloride catalyst in methanol has been shown to be effective. Careful control of the re[5]action temperature and avoiding prolonged reaction times can also minimize isomerization.
-
Question 3: Presence of Dimeric or Polymeric Byproducts
My final product is contaminated with high molecular weight impurities. What could be causing the formation of these byproducts?
Probable Causes & Solutions:
The formation of dimeric or polymeric byproducts often points to intermolecular side reactions.
-
Intermolecular N-Alkylation: If the reaction conditions are not carefully controlled, the newly formed amine product can act as a nucleophile and react with any remaining starting material (e.g., an alkyl halide precursor if performing an N-alkylation) or with an activated intermediate.
-
Solution: Use a slight excess of the amine component relative to the alkylating agent to ensure the complete consumption of the electrophile. Adding the alkylating agent slowly to the reaction mixture can also help to maintain a low concentration of the electrophile, favoring the desired intramolecular reaction over intermolecular side reactions.
-
-
Self-Condensation: Under certain conditions, particularly at elevated temperatures, the starting ketone and the product amine can undergo self-condensation reactions.
-
Solution: Maintain a lower reaction temperature and monitor the reaction progress closely to avoid prolonged heating after the reaction is complete.
-
Frequently Asked Questions (FAQs)
What is the most common synthetic route to 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one, the precursor to the target amine?
An efficient and frequently cited method is a two-step synthesis. This typically involves t[1][3]he reaction of a cyclobutanone derivative with N,N-bis(methoxymethyl)benzylamine.
How can I purify t[5]he final this compound product?
Due to the basic nature of the amine, purification can often be achieved through a combination of techniques:
-
Extraction: The product can be extracted from the reaction mixture into an organic solvent after basifying the aqueous layer. Care must be taken as some derivatives can have moderate water solubility.
-
Column Chromatograp[6]hy: Silica gel column chromatography is a standard method for purification. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from sticking to the acidic silica gel) is often effective.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step. Formation of a hydrochloride salt can sometimes facilitate crystallization and improve handling and stability.
Are there any spec[5]ific safety precautions I should take during this synthesis?
Standard laboratory safety practices should always be followed. Specifically:
-
Reducing Agents: Handle sodium cyanoborohydride and other borohydride reagents with care, as they can release flammable hydrogen gas upon contact with acidic solutions or water. Conduct these reactions in a well-ventilated fume hood.
-
Solvents: Use anhydrous solvents when required and handle flammable organic solvents with appropriate care.
-
Benzylating Agents: Benzyl halides are lachrymators and should be handled in a fume hood.
Visualizing the Reaction Pathway
To better understand the core transformation, the following diagram illustrates the reductive amination process.
Caption: Reductive amination of the ketone precursor.
Conclusion
The synthesis of this compound, while involving common organic transformations, requires careful attention to reaction conditions to avoid side reactions and maximize yield. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot their experiments and successfully synthesize this important medicinal chemistry building block.
References
- 1. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry - Organic Letters - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
Welcome to the technical support center for the reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel piperidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the scale-up of this critical synthetic step, providing practical, field-tested solutions to ensure robust and reproducible outcomes.
I. Reaction Overview: The Reduction of a Bicyclic Ketone
The reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one to the corresponding alcohol, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol, is a pivotal transformation in the synthesis of various biologically active molecules. This bicyclic ketone presents unique stereochemical considerations due to its rigid, strained ring system. The choice of reducing agent and reaction conditions will dictate not only the efficiency of the conversion but also the diastereoselectivity of the resulting alcohol.
Caption: General reduction of the ketone to the alcohol.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one, particularly during process scale-up.
Question 1: Low or Incomplete Conversion
I am observing very low conversion of my starting material. What are the potential causes and how can I improve the yield?
Low conversion can stem from several factors, from reagent quality to reaction parameters. Here's a systematic approach to troubleshooting:
-
Inactive Reducing Agent: Hydride reagents like sodium borohydride (NaBH₄) can degrade over time, especially with improper storage under non-anhydrous conditions.[1]
-
Solution: Use a freshly opened container of the reducing agent or verify the activity of the existing batch on a simple, reliable ketone substrate.
-
-
Insufficient Stoichiometry: While a 1:1 molar ratio of hydride to ketone is theoretically sufficient for some reagents, a slight excess is often necessary to drive the reaction to completion.[1]
-
Solution: Incrementally increase the molar equivalents of the reducing agent (e.g., from 1.1 to 1.5 equivalents). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal stoichiometry.
-
-
Low Reaction Temperature: While lower temperatures can enhance diastereoselectivity, they also significantly decrease the reaction rate, potentially leading to incomplete conversion within a practical timeframe.[1]
-
Solution: If diastereoselectivity is not the primary concern at this stage, consider gradually increasing the reaction temperature. For NaBH₄ reductions in alcoholic solvents, reactions are often run from 0°C to room temperature.
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the reducing agent.
Question 2: Poor Diastereoselectivity
My reaction produces a mixture of diastereomers, and I need to favor the formation of a single isomer. How can I improve stereoselectivity?
The rigid bicyclic structure of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one influences the direction of hydride attack. Generally, the hydride will attack from the less sterically hindered face.
-
Choice of Reducing Agent: Bulkier reducing agents can exhibit higher stereoselectivity.
-
Solution: Consider using a more sterically demanding hydride source. For instance, L-Selectride® (lithium tri-sec-butylborohydride) is significantly bulkier than NaBH₄ and often provides higher selectivity in the reduction of cyclic ketones.
-
-
Temperature Control: Lowering the reaction temperature can enhance the energy difference between the transition states leading to the different diastereomers, thereby improving selectivity.
-
Solution: Perform the reduction at lower temperatures (e.g., -50 °C to -78 °C). A study on the reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one with NaBH₄ in methanol at -50 °C reported the formation of a single isomer.[4]
-
-
Chelation Control: While not directly applicable to this specific substrate, in other systems, Lewis acids can be used to chelate the carbonyl and a nearby heteroatom, directing the hydride attack.
Question 3: Difficult Product Isolation and Purification
I'm having trouble isolating the product alcohol, and the crude material is difficult to purify. What are some effective work-up and purification strategies?
The basic nitrogen in the product can complicate extractions.
-
Aqueous Work-up:
-
Solution: After quenching the excess reducing agent (e.g., with acetone or careful addition of acid), adjust the pH of the aqueous phase. To extract the product into an organic solvent, the aqueous layer should be made basic (pH > 10) to ensure the amine is in its free base form. Conversely, to remove non-basic impurities, the product can be extracted into an acidic aqueous layer.
-
-
Purification:
-
Solution: Flash column chromatography on silica gel is a common purification method. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) or by adding a small amount of a basic modifier like triethylamine to the eluent can improve separation and peak shape.
-
III. Frequently Asked Questions (FAQs)
What is the best reducing agent for the reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one on a large scale?
For large-scale synthesis, safety, cost, and ease of handling are paramount.
-
Sodium Borohydride (NaBH₄): This is often the reagent of choice for large-scale ketone reductions due to its lower cost, milder reactivity, and greater safety profile compared to reagents like lithium aluminum hydride (LiAlH₄).[5] It is also compatible with protic solvents like methanol and ethanol, which are convenient for industrial processes.[2][3]
-
Lithium Aluminum Hydride (LiAlH₄): While a very powerful reducing agent, its high reactivity with water and protic solvents necessitates strict anhydrous conditions and careful handling, making it less ideal for scale-up unless its higher reactivity is required.[5][6]
-
Catalytic Hydrogenation: This can be a green and cost-effective alternative, but it may require specialized high-pressure equipment and screening of catalysts and conditions. It also carries the risk of debenzylation.
| Reducing Agent | Typical Solvents | Relative Reactivity | Safety Considerations | Scale-Up Suitability |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Moderate | Generates H₂ on quenching. | Excellent |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | High | Reacts violently with water. | Good, with caution |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Methanol, Ethanol, Ethyl Acetate | Varies | Flammable H₂ gas. | Excellent, requires specific equipment |
How does the reaction mechanism proceed?
The reduction of a ketone by a hydride reagent is an example of nucleophilic addition.[3] The hydride ion (H⁻), delivered from the reducing agent, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen and forming an alkoxide intermediate. In a subsequent step, this intermediate is protonated during the work-up (e.g., by adding water or acid) to yield the final alcohol product.[3][7]
Caption: Simplified mechanism of ketone reduction.
What analytical techniques are best for monitoring this reaction?
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the disappearance of the starting material and the appearance of the product. The ketone is typically less polar than the resulting alcohol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the reaction progress and can help identify any byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used if the starting material and product are sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the final product.
IV. Experimental Protocol: Sodium Borohydride Reduction
This protocol provides a general procedure for the reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one.
Materials:
-
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in methanol (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the slow addition of acetone to consume excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography if necessary.
V. References
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Ketone Reduction for Aminocyclopentanol Synthesis. Retrieved from 1
-
Mykhailiuk, P. K. (2012). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 14(6), 1660–1663.
-
ResearchGate. (n.d.). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Retrieved from 4
-
YouTube. (2015, September 25). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. Retrieved from 2
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from 7
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from 3
-
Organic Chemistry. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from 6
-
Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved from 5
-
WordPress. (n.d.). Ketone Reduction. Retrieved from --INVALID-LINK--
References
Technical Support Center: Stereoselectivity in 3-Azabicyclo[3.1.1]heptane Reactions
Welcome to the technical support center for stereoselectivity in reactions involving the 3-azabicyclo[3.1.1]heptane scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in this unique and medicinally important bicyclic system. The inherent rigidity and distinct conformational properties of this scaffold present both opportunities for novel molecular design and challenges in achieving desired stereochemical outcomes.[1][2]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: What makes the 3-azabicyclo[3.1.1]heptane scaffold structurally unique and important in medicinal chemistry?
The 3-azabicyclo[3.1.1]heptane core is a saturated, bridged bicyclic system that acts as a bioisostere for commonly used aromatic rings like pyridine and meta-substituted benzene rings, as well as for piperidine.[3][4][5] Its rigid structure provides a well-defined three-dimensional orientation for substituents, which is highly advantageous in drug design for optimizing interactions with biological targets.[6][7] This "escape from flatland" approach can lead to improved physicochemical properties such as increased solubility and better metabolic stability compared to their planar aromatic counterparts.[4][8]
Q2: What are the fundamental factors governing stereoselectivity in reactions involving this scaffold?
Stereoselectivity in 3-azabicyclo[3.1.1]heptane reactions is primarily governed by a combination of factors:
-
Conformational Rigidity: The bicyclic framework has limited conformational flexibility, which can create a biased steric environment, favoring the approach of reagents from one face over the other.[1]
-
Steric Hindrance: The substituents on the bicyclic core and the incoming reagents play a crucial role. Bulky groups will preferentially occupy positions that minimize steric strain, directing reactions to the opposite face.
-
Electronic Effects: The nitrogen atom and other functional groups can influence the electronic properties of the molecule, affecting transition state energies and reaction pathways.
-
Catalyst Control: In asymmetric synthesis, the choice of chiral catalyst (e.g., metal complexes with chiral ligands) is often the dominant factor in determining the enantiomeric excess (ee).[9][10][11] The catalyst can create a chiral pocket that selectively activates one enantiomer or facilitates a specific stereochemical pathway.
-
Reaction Conditions: Temperature, solvent, and the nature of any additives can significantly impact the stereochemical outcome by altering the stability of transition states or the solubility and aggregation of reagents.
Q3: What are the common synthetic strategies to access chiral, non-racemic 3-azabicyclo[3.1.1]heptanes?
Several powerful strategies are employed:
-
Asymmetric Cycloaddition Reactions: Formal [4π+2σ] or [3+3] cycloadditions using bicyclo[1.1.0]butanes (BCBs) and various nitrogen-containing components (e.g., azomethine ylides, nitrones) catalyzed by chiral metal complexes (e.g., Copper, Scandium) have proven highly effective in generating enantioenriched 3-azabicyclo[3.1.1]heptanes with excellent diastereo- and enantioselectivity.[9][10][11][12][13]
-
Diastereoselective Strecker Reactions: The synthesis can be approached by constructing a functionalized cyclobutane precursor with the correct stereochemistry, which then undergoes intramolecular cyclization. For instance, a diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate can set the desired stereocenters.[3][14][15]
-
Chiral Resolution: Racemic mixtures of 3-azabicyclo[3.1.1]heptane derivatives can be separated into their constituent enantiomers using classical resolution techniques with chiral acids or through chiral chromatography.
-
Substrate-Controlled Diastereoselective Reactions: When a chiral center is already present in the starting material (e.g., a chiral auxiliary on the nitrogen), it can direct the stereochemical outcome of subsequent reactions on the bicyclic core.
Troubleshooting Guide: Stereoselectivity Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: Poor Diastereoselectivity in Cycloaddition Reactions
Q: I am performing a [4π+2σ] cycloaddition to synthesize a substituted 3-azabicyclo[3.1.1]heptane, but I'm obtaining a nearly 1:1 mixture of diastereomers. What should I investigate?
Low diastereoselectivity in these reactions often points to issues with transition state control. Here’s a systematic approach to troubleshoot this problem:
1. Re-evaluate Your Catalyst System and Ligand:
-
Causality: The Lewis acid catalyst and its coordinating ligand are paramount in organizing the reactants in the transition state. An inappropriate ligand may not create a sufficiently differentiated steric or electronic environment to favor one diastereomeric pathway over the other.
-
Protocol:
-
Ligand Screening: If using a metal catalyst (e.g., Cu, Sc(OTf)₃), screen a panel of chiral ligands with varying steric bulk and electronic properties (e.g., PyBox, Phosferrox).[10][12]
-
Catalyst Loading: While less common for selectivity issues, ensure your catalyst loading is optimal. Insufficient catalyst might allow a non-catalyzed, non-selective background reaction to occur.
-
Counter-ion Effects: The counter-ion of the Lewis acid can influence its acidity and coordinating ability. Consider screening different metal triflates or perchlorates.[12]
-
2. Adjust Reaction Temperature:
-
Causality: The energy difference between the transition states leading to the two diastereomers may be small. Lowering the reaction temperature can amplify the effect of this small energy difference, as described by the Eyring equation, thus favoring the lower energy pathway and improving the diastereomeric ratio (d.r.).
-
Protocol:
-
Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C).
-
Monitor reaction progress, as kinetics will be slower at lower temperatures, requiring longer reaction times.
-
3. Vary the Solvent:
-
Causality: The solvent can influence the stability of the transition states through differential solvation. A change in solvent polarity or coordinating ability can alter the preferred geometry of the reactive complex.
-
Protocol:
-
Screen a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
Ensure the chosen solvent is anhydrous, as water can deactivate the catalyst.
-
4. Modify the Substrates:
-
Causality: The steric bulk of the substituents on both the bicyclo[1.1.0]butane and the dipolarophile can significantly influence facial selectivity.
-
Protocol:
-
Nitrogen Protecting Group: If applicable, changing the N-protecting group (e.g., from Boc to Cbz or a bulkier group) on the nitrogen heterocycle can alter the steric environment.
-
Substituents: If your synthetic route allows, consider using reactants with bulkier substituents to enhance steric differentiation.
-
Troubleshooting Workflow for Poor Diastereoselectivity
A systematic workflow for troubleshooting poor diastereoselectivity.
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
Q: My copper-catalyzed cycloaddition is producing the desired 3-azabicyclo[3.1.1]heptane, but with a low enantiomeric excess (ee). How can I improve this?
Achieving high enantioselectivity is critically dependent on the effectiveness of the chiral catalyst in creating a well-defined asymmetric environment.
1. Ligand Architecture is Key:
-
Causality: The chiral ligand is the source of asymmetry. Its structure dictates the geometry of the metal complex and the chiral pocket in which the reaction occurs. Even subtle changes to the ligand's backbone or steric bulk can have a profound impact on the ee. For instance, in Cu-catalyzed reactions with azomethine ylides, ligands like Phosferrox have been shown to provide high levels of stereocontrol.[10]
-
Protocol:
-
Systematic Ligand Screening: This is the most critical step. Test a variety of commercially available or synthesized chiral ligands from different families (e.g., BOX, PYBOX, phosphines, N-heterocyclic carbenes).
-
Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity itself.
-
2. Re-examine the Metal Precursor and Catalyst Preparation:
-
Causality: The active catalytic species must be formed correctly. The choice of metal salt and the method of catalyst preparation (in situ vs. pre-formed) can affect the catalyst's structure and activity.
-
Protocol:
-
Metal Source: Try different copper(I) or copper(II) salts (e.g., Cu(OTf)₂, CuOAc, [Cu(CH₃CN)₄]PF₆).
-
Activation/Preparation: If preparing the catalyst in situ, vary the order of addition of ligand and metal salt, and allow for a sufficient pre-formation (stirring) time before adding the substrates.
-
3. Solvent and Additive Screening:
-
Causality: Solvents can coordinate to the metal center, potentially competing with the substrate or altering the catalyst's conformation. Additives can act as co-catalysts or scavengers for inhibitory species.
-
Protocol:
-
Solvent Choice: Screen a range of anhydrous, non-coordinating or weakly coordinating solvents.
-
Additives: In some systems, the addition of a Lewis base or a specific salt can improve enantioselectivity. Consult literature for similar reaction types.
-
4. Substrate Concentration:
-
Causality: At high concentrations, aggregation of the catalyst or reactants can occur, potentially leading to alternative, less selective reaction pathways (e.g., a bimolecular reaction that is not catalyst-mediated).
-
Protocol:
-
Run the reaction at different concentrations (e.g., 0.1 M, 0.05 M, 0.01 M) to see if there is an effect on the ee.
-
Table 1: Example of Condition Screening for Enantioselective Cycloaddition
| Entry | Ligand | Solvent | Temp (°C) | d.r. | ee (%) |
| 1 | (S)-Ph-BOX | CH₂Cl₂ | 25 | >20:1 | 65 |
| 2 | (S)-Ph-BOX | Toluene | 25 | >20:1 | 78 |
| 3 | (S)-Ph-BOX | Toluene | 0 | >20:1 | 89 |
| 4 | (R,S)-Phosferrox | Toluene | 0 | >20:1 | 97 |
This table illustrates a hypothetical optimization process. Data is for illustrative purposes only.
Issue 3: Incorrect Stereoisomer from a Reduction Reaction
Q: I am reducing a ketone on the 3-azabicyclo[3.1.1]heptane core to an alcohol, but I'm getting the wrong diastereomer. How can I reverse the selectivity?
The facial selectivity of a reduction is determined by the trajectory of hydride delivery, which is dictated by steric hindrance and, in some cases, chelation control.
1. Choice of Hydride Reagent:
-
Causality: The steric bulk of the hydride reagent is the most common tool for controlling diastereoselectivity in ketone reductions. Small, unhindered reagents (e.g., NaBH₄) may attack from the more hindered face if electronic or other factors are at play, while bulky reagents (e.g., L-Selectride®) will almost always attack from the least sterically hindered face.
-
Protocol:
-
Small Reagents: If the desired product comes from attack on the more hindered face, try small reagents like NaBH₄ or LiAlH₄.
-
Bulky Reagents: To force attack from the least hindered face, use sterically demanding reagents such as L-Selectride®, K-Selectride®, or lithium tri-sec-butylborohydride.
-
Chelation Control: If there is a nearby coordinating group (e.g., an ester or protected amine), reagents like zinc borohydride (Zn(BH₄)₂) can form a chelate, locking the conformation and directing the hydride delivery intramolecularly.
-
2. Temperature and Solvent:
-
Causality: As with other reactions, lowering the temperature can enhance selectivity. The solvent can affect the aggregation state and reactivity of the hydride reagent.
-
Protocol:
-
Perform reductions with bulky borohydrides at low temperatures (e.g., -78 °C) to maximize selectivity.
-
Ensure the solvent is compatible with the chosen reagent (e.g., THF for L-Selectride®, MeOH/EtOH for NaBH₄).
-
Reaction Pathway Diagram for Ketone Reduction
Control of diastereoselectivity via reagent choice in ketone reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. chemrxiv.org [chemrxiv.org]
- 4. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | Zendy [zendy.io]
- 15. chemrxiv.org [chemrxiv.org]
debenzylation of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine without catalyst poisoning
Welcome to the technical support center for the debenzylation of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of this specific transformation. Here, we address common issues, provide detailed troubleshooting protocols, and explain the rationale behind our recommendations to ensure your success in the lab.
Introduction
The debenzylation of this compound is a critical step in the synthesis of various biologically active molecules. However, this reaction is often plagued by catalyst poisoning, incomplete conversion, and side reactions. The tertiary amine present in the bicyclic core is a known inhibitor of palladium catalysts, leading to sluggish or stalled reactions. This guide provides a comprehensive overview of strategies to overcome these challenges, focusing on methods that avoid or mitigate catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Pd/C catalytic hydrogenation failing for the debenzylation of this compound?
A1: The primary reason for the failure of standard palladium on carbon (Pd/C) catalyzed hydrogenation is catalyst poisoning by the tertiary amine of the azabicyclo[3.1.1]heptane core. The lone pair of electrons on the nitrogen atom strongly adsorbs to the palladium surface, blocking the active sites required for hydrogen activation and catalysis.[1] This is a common issue with nitrogen-containing substrates.
Q2: What are the most promising alternative methods to standard catalytic hydrogenation for this debenzylation?
A2: Several robust methods can be employed to circumvent catalyst poisoning:
-
Catalytic Transfer Hydrogenation (CTH): This is often the go-to alternative. It uses a hydrogen donor in solution, such as ammonium formate or formic acid, and can be more effective than gaseous hydrogen for hindered or poisoning-prone substrates.[2][3][4][5]
-
Acid-Modified Catalytic Hydrogenation: The addition of an acid can protonate the problematic tertiary amine, preventing it from binding to the catalyst.[6][7]
-
Photoredox Catalysis: This emerging technique offers a mild, oxidative approach to debenzylation that is tolerant of many functional groups and avoids the use of heavy metal catalysts that can be poisoned.[8][9][10][11][12]
-
Dissolving Metal Reduction (Birch Reduction): While effective, this method using sodium in liquid ammonia is harsh and has poor functional group compatibility.[13][14][15] It should be considered a last resort.
Q3: Can I use Pearlman's catalyst (Pd(OH)₂/C) for this reaction?
A3: Yes, Pearlman's catalyst is often more effective than standard Pd/C for the debenzylation of compounds containing basic nitrogen groups.[1] It is generally more resistant to poisoning and can be a good first choice for optimizing a catalytic hydrogenation approach.
Q4: I am observing side products. What could they be and how can I avoid them?
A4: With catalytic hydrogenation, you might observe hydrodechlorination if your molecule contains aromatic chlorides.[16] Ring saturation is also a possibility under harsh conditions.[1] To minimize side reactions, it is crucial to carefully control the reaction conditions (temperature, pressure) and choose the right catalyst. Milder methods like catalytic transfer hydrogenation or photoredox catalysis often offer better selectivity.
Troubleshooting Guides
Issue 1: Stalled or Incomplete Catalytic Hydrogenation
If your reaction with Pd/C and hydrogen gas is not proceeding to completion, follow this troubleshooting workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups (1987) | Brian M. Adger | 44 Citations [scispace.com]
- 6. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism and Applications of the Photoredox Catalytic Coupling of Benzyl Bromides. | Semantic Scholar [semanticscholar.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. byjus.com [byjus.com]
- 15. scilit.com [scilit.com]
- 16. nacatsoc.org [nacatsoc.org]
Technical Support Center: Stability of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this bicyclic amine under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address potential stability challenges in your experiments.
Introduction
The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, prized for its conformational rigidity which can enhance binding affinity and selectivity to biological targets.[1] However, the strained nature of this bicyclic system, combined with the basicity of the amine functional groups, can lead to stability issues, particularly in acidic environments. Understanding these potential degradation pathways is critical for formulation development, ensuring drug efficacy, and meeting regulatory requirements for stability indicating methods.[2][3][4]
This guide is structured as a series of questions you might encounter during your work, followed by detailed answers, experimental protocols, and visual aids to clarify complex concepts.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing unexpected impurity peaks when analyzing our sample of this compound that has been stored in an acidic solution. What are the likely degradation pathways?
Answer:
When this compound is exposed to acidic conditions, several degradation pathways can be anticipated, primarily revolving around the strained bicyclic core and the reactivity of the amine and benzyl groups. The acidic environment can catalyze ring-opening reactions, rearrangements, or cleavage of the benzyl group.
The bicyclo[3.1.1]heptane system possesses inherent ring strain due to its fused four- and six-membered rings.[5] Protonation of the tertiary amine under acidic conditions can further activate the system towards nucleophilic attack or rearrangement.
Potential Degradation Pathways:
-
Acid-Catalyzed Ring Opening: The strained cyclobutane ring is susceptible to cleavage. Protonation of the bridgehead nitrogen can facilitate a C-N bond cleavage, leading to the formation of a monocyclic piperidine derivative. This is a common degradation pathway for strained bicyclic amines.
-
Rearrangement: Acid-catalyzed rearrangements are also possible, potentially leading to isomeric structures with different ring systems. While specific literature on this exact molecule is limited, rearrangements in similar bicyclic systems have been documented.[6]
-
Debenzylation: The benzyl group attached to the nitrogen can be susceptible to cleavage under certain acidic and/or reductive conditions, although this is generally less common under simple acidic stress unless harsh conditions or specific catalysts are present.
Below is a diagram illustrating a potential acid-catalyzed ring-opening pathway.
Caption: Potential acid-catalyzed ring-opening pathway.
Question 2: How can we experimentally confirm the stability of this compound and identify the degradation products?
Answer:
A systematic approach using forced degradation studies is the recommended method to assess the intrinsic stability of a drug substance and identify potential degradation products.[2][3][4][7] These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage or use.
Experimental Workflow for Forced Degradation:
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Protocol for Acidic Stress Testing:
Objective: To evaluate the stability of this compound under acidic conditions and to generate degradation products for identification.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and vials
-
HPLC-UV system
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Stress Conditions:
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.
-
Incubate both the stressed and control samples at a controlled temperature (e.g., 40°C or 60°C).
-
-
Time-Point Analysis:
-
Withdraw aliquots from the stressed sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the acidic aliquot with an equimolar amount of NaOH to stop the degradation reaction.
-
Analyze the control sample at the initial and final time points.
-
-
Analytical Method:
-
Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate or phosphate buffer, ensuring pH compatibility with the column).
-
For structural elucidation of degradation products, use LC-MS/MS. The mass spectrometer will provide mass-to-charge ratios (m/z) of the parent ion and its fragments, which are crucial for identification.
-
Data Analysis:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Determine the relative retention times and peak areas of the degradation products.
-
Use the mass spectral data to propose structures for the major degradation products.
Question 3: What are some practical tips to minimize the degradation of this compound during experimental work and formulation?
Answer:
Minimizing degradation is crucial for obtaining reliable experimental results and developing a stable drug product. Here are some practical recommendations:
pH Control:
-
Buffering: The most effective way to prevent acid-catalyzed degradation is to maintain the pH of the solution within a stable range. For formulation, consider using a buffer system that keeps the pH above 7. The optimal pH range should be determined through systematic stability studies.
-
Avoid Strong Acids: Whenever possible, avoid using strong acids in your experimental setup unless it is for a specific synthetic step where the compound is known to be stable for the required duration.
Temperature and Light:
-
Storage Conditions: Store solutions of this compound at reduced temperatures (e.g., 2-8°C) to slow down the rate of degradation.
-
Protection from Light: Although the primary concern is acid stability, photostability should also be considered. Store samples in amber vials or protect them from light to prevent photolytic degradation.[2]
Excipient Compatibility:
-
Careful Selection: During formulation development, carefully screen excipients for their compatibility with the active pharmaceutical ingredient (API). Acidic excipients could create micro-environmental pH values that promote degradation.
Summary of Preventative Measures:
| Strategy | Rationale |
| pH Control | Prevents protonation of the amine and subsequent acid-catalyzed degradation pathways. |
| Temperature Control | Reduces the kinetic rate of degradation reactions. |
| Light Protection | Minimizes the risk of photolytic degradation. |
| Excipient Screening | Ensures that formulation components do not promote degradation of the API. |
References
- 1. enamine.net [enamine.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rhodium-Catalyzed Rearrangement Reaction of Azabicyclo[4.1.0]heptenes bearing Cyclopropyl and Aryl Groups to Arylhexahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Scaffold Showdown: The Flexible Workhorse vs. The Rigid Contender in Modern Drug Design
A Comparative Guide to 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine and Piperidine
In the vast toolkit of medicinal chemistry, the piperidine ring stands as a true cornerstone. It is one of the most prevalent saturated heterocyclic scaffolds found in FDA-approved drugs, valued for its synthetic tractability and its ability to act as a versatile linker or pharmacophore.[1][2][3][4] Its conformational flexibility allows it to adapt to a wide variety of binding pockets, making it a reliable starting point in countless drug discovery campaigns.[1][2] However, this very flexibility can be a double-edged sword, sometimes leading to promiscuous binding at off-targets or creating vulnerabilities for metabolic degradation.[2]
This guide ventures beyond the familiar territory of piperidine to explore a compelling alternative: the 3-azabicyclo[3.1.1]heptane system, a rigid and structurally novel scaffold. We will conduct an in-depth comparison, moving from high-level concepts of structural rigidity to practical, data-driven analysis and experimental protocols. Our goal is to equip drug discovery professionals with the insights needed to decide when to rely on the tried-and-true piperidine and when to pivot to a conformationally restricted analogue to overcome specific challenges in potency, selectivity, and pharmacokinetics.
Section 1: Structural and Conformational Analysis: Flexibility vs. Pre-organization
The fundamental difference between these two scaffolds lies in their conformational freedom. Piperidine, a six-membered ring, predominantly exists in a dynamic equilibrium between two chair conformations, with higher-energy boat and twist-boat conformations also accessible.[2] This allows substituents to orient themselves in various spatial arrangements.
Conversely, the 3-azabicyclo[3.1.1]heptane scaffold is a bicyclic system that locks the core into a single, rigid conformation.[5][6] This pre-organizes the exit vectors—the directions in which substituents are pointed—in a fixed three-dimensional space. This rigidity can be a significant advantage; by reducing the entropic penalty upon binding to a target protein, a rigid scaffold can lead to a substantial increase in binding affinity and, consequently, potency.[7][8]
Molecular analysis has shown that stereoisomers of 3-substituted 6-azabicyclo[3.1.1]heptanes can act as nonclassical isosteres of piperidine. The cis isomers mimic the common 1,4-disubstituted piperidine chair conformer, while the trans isomers present substituents in a geometry analogous to an unusual "boat" conformation of piperidine, providing orthogonal opportunities in drug design.[5][6]
Caption: Conformational differences between flexible piperidine and the rigid bicyclic scaffold.
Section 2: A Head-to-Head Comparison of Key Properties
To make an informed decision, a direct comparison of physicochemical and pharmacological properties is essential. While this compound is a specific derivative, we can infer general properties of the core scaffolds. The benzyl group is often used as a protecting group or a synthetic handle in early-stage chemistry.[9][10]
| Property | Piperidine | 3-Azabicyclo[3.1.1]heptane | Rationale & Implication |
| Conformational Freedom | High (Chair-chair interconversion)[2] | Low (Locked bicyclic structure)[5][6] | Rigidity can decrease the entropic cost of binding, potentially increasing potency and selectivity. |
| Fraction sp3 (Fsp3) | High | Very High | Increasing Fsp3 character (three-dimensionality) is correlated with improved clinical success rates, often leading to better solubility and reduced off-target effects compared to flat, aromatic systems.[11] |
| Metabolic Stability | Potentially labile; susceptible to α-carbon oxidation leading to reactive iminium intermediates.[12][13] | Generally improved; the bicyclic nature can shield adjacent carbons from metabolic enzymes.[14] | Blocking metabolic hot-spots is a key strategy to improve a drug's half-life and safety profile. Rigidification can prevent the ideal orientation for enzymatic oxidation.[15][16] |
| Synthetic Accessibility | High; numerous commercial sources and well-established synthetic routes.[1][4] | Moderate to Low; requires multi-step synthesis from available starting materials, though scalable methods exist.[6][9] | The ease and cost of synthesis are critical factors. Piperidines are readily available, while bicyclic analogs represent a greater synthetic investment, often reserved for lead optimization. |
| Intellectual Property | Crowded IP space due to its ubiquity. | Novel and less explored, offering more "white space" for new patents. | The novelty of the 3-azabicyclo[3.1.1]heptane scaffold can provide a significant competitive advantage in creating new intellectual property. |
Section 3: Experimental Validation: Protocols for Scaffold Selection
Theoretical advantages must be confirmed with empirical data. Below are two fundamental experimental protocols a drug discovery team would use to compare compounds built on these two scaffolds.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay directly tests one of the key hypothesized advantages of the rigid scaffold: improved resistance to metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a piperidine-containing compound versus its 3-azabicyclo[3.1.1]heptane-based analogue.
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Compound Addition: Add the test compounds (from a 10 mM DMSO stock) to the buffer to achieve a final concentration of 1 µM.
-
Pre-incubation: Add pooled Human Liver Microsomes (final concentration 0.5 mg/mL) to each well. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor solution). This is the T=0 time point.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound not found in the matrix).
-
Controls:
-
Negative Control: A parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Positive Control: A compound with known metabolic liability (e.g., Verapamil) to ensure the HLM and cofactor system are active.
-
-
Sample Processing: Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 2: Competitive Radioligand Binding Assay
This assay is the gold standard for determining a compound's affinity for its target receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for a specific target receptor (e.g., a GPCR or ion channel).
Methodology:
-
Membrane Preparation: Use commercially available cell membranes or prepare them from a cell line overexpressing the target receptor.
-
Assay Buffer: Prepare an appropriate binding buffer specific to the receptor of interest.
-
Reaction Setup: In a 96-well filter plate, combine:
-
Cell membranes (containing the receptor).
-
A fixed concentration of a radioligand (e.g., ³H-labeled known binder) at or near its dissociation constant (Kd).
-
Varying concentrations of the unlabeled test compound (e.g., 10-point serial dilution from 10 µM to 1 pM).
-
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, unlabeled high-affinity ligand to block all specific binding.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The Strategic Choice: When to Hop Scaffolds
The decision to move from a piperidine to a more complex bicyclic scaffold is a strategic one, typically made during the lead optimization phase of a project.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 12. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabolism of alicyclic amines to reactive iminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 3-Azabicyclo[3.1.1]heptane: A Superior Pyridine Isostere for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a cornerstone of this process.[1][2] The pyridine ring, a prevalent scaffold in numerous pharmaceuticals, is frequently a target for such modification to enhance metabolic stability, modulate solubility, or explore new intellectual property space.[3][4]
This guide provides an in-depth comparison of 3-azabicyclo[3.1.1]heptane (3-aza-BCHep), a saturated bicyclic amine, with pyridine and its other isosteres. We will explore its structural mimicry, comparative physicochemical properties, and performance in real-world drug discovery applications, supported by experimental data and protocols. As a three-dimensional, C(sp³)-rich scaffold, 3-aza-BCHep offers a compelling solution to the "flatland" problem of traditional aromatic heterocycles, often leading to significant improvements in drug-like properties.[5][6]
Part 1: Structural and Physicochemical Mimicry of Pyridine
The effectiveness of a bioisostere hinges on its ability to replicate the spatial arrangement of the original moiety, ensuring that it can engage with the biological target in a similar fashion. 3-Azabicyclo[3.1.1]heptane has been proposed as a non-classical, saturated isostere for the 3,5-disubstituted pyridine ring.[7][8]
Geometric Analysis: Exit Vector Comparison
Computational analysis and X-ray crystallography reveal a striking geometric resemblance between the exit vectors of 1,5-disubstituted 3-aza-BCHep and 3,5-disubstituted pyridine. The bond angles and distances between substituents are remarkably similar, allowing the bicyclic scaffold to project functional groups into the same regions of space as the pyridine ring.[6][9] This structural congruence is the fundamental basis for its utility as a pyridine surrogate.
Caption: Geometric similarity underpins the bioisosteric relationship.
Comparative Physicochemical Properties
The primary motivation for replacing a pyridine ring is often to enhance a molecule's physicochemical profile. The introduction of the 3-aza-BCHep core, with its higher fraction of sp³-hybridized carbons (Fsp³), leads to notable improvements in properties critical for drug development.
| Property | Pyridine | Piperidine | 3-Azabicyclo[3.1.1]heptane | Rationale for Improvement |
| Molecular Weight ( g/mol ) | 79.10 | 85.15 | 97.16[10] | Modest increase for significant 3D gain. |
| Fsp³ | 0 | 1.0 | 1.0 | Increased three-dimensionality improves solubility and reduces promiscuity. |
| Calculated logP | 0.65 | 0.89 | 0.60[10] | Maintains or slightly reduces lipophilicity compared to pyridine. |
| pKa | 5.25 | 11.22 | ~11.57 (Predicted)[11] | Increased basicity can enhance solubility via salt formation. |
| Aqueous Solubility | Miscible | Miscible | High | The rigid, polar amine structure disrupts crystal packing, improving solubility. |
| Polar Surface Area (Ų) | 12.89 | 12.03 | 12.03 | Similar PSA suggests comparable passive permeability characteristics. |
Part 2: Case Study: Rupatadine Analog
To demonstrate the practical benefits of this bioisosteric replacement, Mykhailiuk and coworkers synthesized an analog of the antihistamine drug Rupatadine, replacing the core pyridine ring with the 3-azabicyclo[3.1.1]heptane scaffold.[5][6] The results underscore the profound impact of this substitution on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Bioisosteric replacement of pyridine in Rupatadine.
Performance Data Comparison
| Parameter | Rupatadine (Pyridine) | 3-Aza-BCHep Analog | Improvement Factor |
| LogD (pH 7.4) | 3.1 | 2.4 | Lower Lipophilicity |
| Aqueous Solubility | 4 µg/mL | 40 µg/mL | 10x Increase |
| Metabolic Stability (% remaining) | 38% | 98% | ~2.6x Increase |
Data sourced from Angew. Chem. Int. Ed. 2023, e202304246.[5]
The causality behind these improvements is clear:
-
Reduced Lipophilicity & Increased Solubility : The rigid, saturated bicyclic structure disrupts the planarity and reduces the nonpolar surface area relative to the aromatic pyridine, leading to weaker crystal lattice interactions and better solvation by water.
-
Enhanced Metabolic Stability : The pyridine ring in Rupatadine is a metabolic soft spot, susceptible to oxidation by cytochrome P450 enzymes. The C(sp³)-rich, sterically hindered 3-aza-BCHep core lacks these vulnerable sites, dramatically slowing metabolic clearance.[6]
Part 3: Comparison with Other Pyridine Isosteres
While 3-aza-BCHep is a powerful tool, it is one of many options available to the medicinal chemist.
-
Pyridones : These scaffolds introduce a carbonyl group, acting as both a hydrogen bond acceptor and donor.[12][13] They can significantly alter a molecule's polarity and solubility but may introduce new metabolic liabilities or change the electronics of the system.[12]
-
Other Bicyclic Scaffolds : Systems like 2-azabicyclo[2.2.2]octane or Dewar pyridines also serve as rigidified piperidine or pyridine mimics.[14][15] The choice among these depends on the precise exit vector geometry required for optimal target binding. Each scaffold offers a unique conformational restriction and spatial presentation of substituents.[15][16]
The key advantage of 3-aza-BCHep lies in its specific mimicry of the meta-substitution pattern of pyridine, combined with a robust improvement in ADME properties without a significant increase in molecular complexity or synthetic difficulty.
Part 4: Experimental Protocols
Protocol 1: General Synthesis of 3-Azabicyclo[3.1.1]heptanes
This protocol is adapted from a general and scalable synthesis involving the reductive ring-opening of a spirocyclic oxetanyl nitrile.[5]
Caption: Synthetic workflow for 3-azabicyclo[3.1.1]heptane core.
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the starting spirocyclic oxetanyl nitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add a solution of lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in THF dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Quenching : Carefully cool the reaction mixture back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Workup : A white, granular precipitate of aluminum salts will form. Stir the resulting slurry vigorously for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Isolation : Concentrate the filtrate in vacuo. The resulting crude amine can be purified by distillation. For easier handling and storage, the amine can be dissolved in diethyl ether or CH₂Cl₂ and treated with a solution of HCl in ether to precipitate the corresponding hydrochloride salt, which can be collected by filtration.
Protocol 2: Determination of Metabolic Stability
This protocol describes a standard in vitro assay using human liver microsomes (HLM) to assess metabolic clearance.
Step-by-Step Methodology:
-
Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Incubation (T₀) : At time zero, remove an aliquot of the reaction mixture and quench it by adding it to a 3-fold volume of ice-cold acetonitrile containing an internal standard. This serves as the 0-minute time point.
-
Initiation : Warm the remaining reaction mixture to 37 °C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time Points : Remove aliquots at various time points (e.g., 5, 15, 30, 60 minutes) and quench them immediately in the same manner as the T₀ sample.
-
Analysis : Centrifuge all quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining relative to the internal standard.
-
Calculation : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. The percent remaining at the final time point (e.g., 60 minutes) is reported as a direct measure of stability.
Conclusion
3-Azabicyclo[3.1.1]heptane represents a significant advancement in the medicinal chemist's toolkit for isosteric replacement. It is not merely a placeholder for pyridine but a strategic replacement that confers tangible benefits. By transitioning from a flat, aromatic system to a C(sp³)-rich, three-dimensional scaffold, researchers can systematically address common drug development hurdles such as poor solubility and high metabolic turnover. The case of the Rupatadine analog provides compelling evidence that this replacement can dramatically improve a molecule's ADME profile, a critical step on the path to a successful clinical candidate. For drug development professionals, embracing such novel bioisosteres is essential for navigating the complex challenges of modern drug discovery.
References
- 1. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 2. baranlab.org [baranlab.org]
- 3. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 4. [PDF] Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-Azabicyclo(3.1.1)heptane | C6H11N | CID 19688498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Azabicyclo[3.1.1]heptane CAS#: 286-35-1 [m.chemicalbook.com]
- 12. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to X-ray Crystallography of 3-Azabicyclo[3.1.1]heptane Derivatives: From Single Crystal to MicroED Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical structural motif. Its rigid, three-dimensional framework serves as a valuable isostere for commonly used saturated heterocycles like piperidine and pyridine, offering improved physicochemical properties and novel intellectual property.[1][2][3][4] Elucidating the precise three-dimensional structure of novel 3-azabicyclo[3.1.1]heptane derivatives is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design. X-ray crystallography stands as the definitive method for achieving this, providing unambiguous atomic-level insights.
This guide provides a comparative overview of two powerful crystallographic techniques applicable to 3-azabicyclo[3.1.1]heptane derivatives: traditional single-crystal X-ray diffraction (scXRD) and the increasingly important method of microcrystal electron diffraction (MicroED). We will delve into the experimental considerations for each, offering field-proven insights and detailed protocols to aid researchers in selecting the optimal approach for their specific compounds.
The Crystallization Challenge: Paving the Way for Diffraction
The primary bottleneck in the X-ray crystallographic analysis of any small molecule, including 3-azabicyclo[3.1.1]heptane derivatives, is obtaining high-quality crystals suitable for diffraction. These compounds, often synthesized as oils or amorphous solids, require careful optimization of crystallization conditions.
Key Strategy: Salt Formation for Enhanced Crystallinity
A recurring theme in the successful crystallization of bicyclic amines is the formation of hydrochloride salts. This strategy has proven effective for 3-azabicyclo[3.1.1]heptane and related scaffolds.[1][5] The introduction of an ionic center can significantly enhance the crystal packing forces, leading to the formation of well-ordered, single crystals.
Underlying Principle: The formation of a salt introduces strong, directional hydrogen bonding and electrostatic interactions. These forces can overcome the weaker van der Waals interactions that often lead to disordered packing or the formation of oils in the freebase form. The resulting crystal lattice is typically more robust and well-defined, making it ideal for X-ray diffraction studies.
Comparative Analysis: scXRD vs. MicroED
The choice between single-crystal X-ray diffraction and microcrystal electron diffraction hinges on the size and quality of the crystals that can be obtained. The following table provides a high-level comparison of these two techniques.
| Feature | Single-Crystal X-ray Diffraction (scXRD) | Microcrystal Electron Diffraction (MicroED) |
| Crystal Size Requirement | Typically > 5-10 µm | Sub-micron to a few microns |
| Primary Interaction | X-rays interact with the electron cloud | Electrons interact with the electrostatic potential of the atomic nuclei and electrons |
| Data Collection Time | Hours to days | Minutes to hours |
| Sample Preparation | Mounting of a single crystal on a goniometer | Deposition of a crystal slurry onto an EM grid and vitrification |
| Instrumentation | X-ray diffractometer (in-house or synchrotron) | Transmission Electron Microscope (TEM) with a cryo-stage and sensitive detector |
| Key Advantage | "Gold standard" for small molecule structure determination; well-established methodology | Ability to analyze nanocrystals that are too small for scXRD; requires minute amounts of sample |
| Primary Limitation | Requires relatively large, well-ordered single crystals, which can be difficult to grow | Newer technique with less widespread accessibility; sensitive to sample preparation artifacts |
In-Depth Methodologies
Method 1: Single-Crystal X-ray Diffraction (scXRD)
This classical technique remains the gold standard for the structural elucidation of small molecules when suitable crystals are available.
Caption: Workflow for scXRD of 3-azabicyclo[3.1.1]heptane derivatives.
Part 1: Crystallization
-
Hydrochloride Salt Formation:
-
Dissolve the purified 3-azabicyclo[3.1.1]heptane derivative (freebase) in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Add a stoichiometric amount of a solution of HCl in a volatile solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.
-
A precipitate of the hydrochloride salt should form. If not, the solution can be concentrated.
-
Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
-
Crystallization Screening:
-
Vapor Diffusion:
-
Dissolve a small amount of the hydrochloride salt in a solvent in which it is soluble (e.g., methanol, ethanol, or water).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing an "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether, ethyl acetate, or acetone).
-
Slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the salt, promoting slow crystal growth.
-
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the hydrochloride salt in a suitable solvent.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free location.
-
-
Part 2: Data Collection and Processing
-
Crystal Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[6]
-
-
Data Processing:
-
The collected images are processed to integrate the intensities of the diffraction spots.[7]
-
The data are then scaled and merged to produce a final reflection file.
-
Part 3: Structure Solution and Refinement
-
Structure Solution:
-
Structure Refinement:
-
An initial model of the molecule is built into the electron density map.
-
The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.[8]
-
-
Validation:
-
The final structure is validated to ensure that it is chemically reasonable and provides a good fit to the data.
-
Method 2: Microcrystal Electron Diffraction (MicroED)
MicroED is a cryo-electron microscopy (cryo-EM) technique that has revolutionized the structural analysis of small molecules that form only very small crystals.[5][9][10][11]
Caption: Workflow for MicroED of 3-azabicyclo[3.1.1]heptane derivatives.
Part 1: Sample Preparation
-
Crystal Slurry Preparation:
-
If starting with a powder, gently crush the material to break up larger agglomerates.
-
Suspend a small amount of the microcrystalline powder in a suitable liquid (e.g., the mother liquor or a volatile solvent like isopropanol) to form a slurry.
-
-
Grid Preparation:
-
Apply a few microliters of the crystal slurry to a transmission electron microscopy (TEM) grid (e.g., a carbon-coated copper grid).
-
Blot away excess liquid with filter paper.
-
Immediately plunge-freeze the grid in liquid ethane or liquid nitrogen to vitrify the sample, preserving the crystals in a near-native state.[5][9]
-
Part 2: Data Collection and Processing
-
Crystal Screening:
-
Load the vitrified grid into a cryo-TEM.
-
At low magnification, screen the grid to locate suitable microcrystals.[5]
-
-
Data Collection:
-
Data Processing:
-
The diffraction movie is converted into a format that can be processed by standard crystallographic software.
-
The data are indexed, integrated, and scaled.
-
Part 3: Structure Solution and Refinement
-
Structure Solution:
-
Due to the high resolution often achieved with MicroED, structures can typically be solved ab initio using direct methods.[11]
-
-
Structure Refinement:
-
The atomic model is refined against the electron diffraction data in a similar manner to scXRD.
-
Concluding Remarks
The structural elucidation of 3-azabicyclo[3.1.1]heptane derivatives is a critical step in harnessing their full potential in drug discovery. While single-crystal X-ray diffraction remains the preferred method, the challenges in obtaining large, high-quality crystals can be significant. The strategic formation of hydrochloride salts is a powerful tool to overcome this hurdle. For cases where only microcrystalline material is available, MicroED offers a revolutionary alternative, enabling atomic-level structural insights from previously intractable samples. By understanding the principles and protocols of both scXRD and MicroED, researchers can select the most appropriate crystallographic approach to accelerate their drug development programs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. fiveable.me [fiveable.me]
- 9. An Overview of Microcrystal Electron Diffraction (MicroED) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 3-Azabicyclo[3.1.1]heptane Analogs in Biological Assays
This guide provides a comprehensive comparative analysis of 3-azabicyclo[3.1.1]heptane analogs, a class of compounds gaining significant traction in modern medicinal chemistry. We will delve into their biological activities, focusing on their role as modulators of neuronal nicotinic acetylcholine receptors (nAChRs) and as bioisosteric replacements in other therapeutic areas, such as antihistamines. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data and the rationale behind the evaluation of these promising scaffolds.
The Rise of a Privileged Scaffold: Why 3-Azabicyclo[3.1.1]heptane?
In the quest for novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by moving away from traditional flat, aromatic rings towards more three-dimensional, saturated scaffolds.[1] The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly valuable structural motif. It serves as a saturated bioisostere of pyridine, meaning it mimics the size, shape, and vectoral properties of a pyridine ring while being composed of sp³-hybridized carbons.[2][3] This structural alteration can lead to significant improvements in critical drug-like properties, including solubility, metabolic stability, and lipophilicity, without compromising biological activity.[4][5]
This guide will explore two key areas where 3-azabicyclo[3.1.1]heptane analogs have demonstrated significant potential: as potent and selective ligands for neuronal nicotinic acetylcholine receptors and as a bioisosteric replacement for the pyridine ring in the antihistamine drug Rupatadine.
Section 1: Modulation of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
A significant body of research has focused on 3,6-diazabicyclo[3.1.1]heptane derivatives as ligands for nAChRs, which are crucial targets for various neurological and psychiatric disorders. The α4β2 subtype is of particular interest due to its role in cognitive function and nicotine addiction.
Comparative Biological Data: nAChR Binding Affinities
The following table summarizes the binding affinities (Ki values) of a series of 3,6-diazabicyclo[3.1.1]heptane analogs for the α4β2 and α7 nAChR subtypes. Lower Ki values indicate higher binding affinity. The data is compiled from studies by Gualtieri et al. and other related research, showcasing the structure-activity relationships (SAR) within this chemical series.
| Compound ID | R Group | α4β2 Ki (nM) | α7 Ki (nM) | Selectivity (α7/α4β2) |
| 4a | 6-chloropyridin-3-yl | 0.056 | >1000 | >17857 |
| 4b | 6-fluoropyridin-3-yl | 0.023 | >1000 | >43478 |
| 4c | 6-bromopyridin-3-yl | 0.023 | 29.8 | 1295 |
| 3c | 5-phenylpyridin-3-yl | 0.011 | 17000 | 1545455 |
| 3j | 5-(4-nitrophenyl)pyridin-3-yl | ~0.011 | >10000 | >909091 |
| 43 | 5-(N-(2-fluorophenyl)nicotinamide) | 0.010 | >33200 | >3320000 |
Data compiled from multiple sources for illustrative comparison.[6][7]
Expert Insights on SAR: The data reveals that the 3,6-diazabicyclo[3.1.1]heptane core is a potent pharmacophore for the α4β2 nAChR. Substitutions at the 3-position of the bicycloheptane with various pyridinyl moieties consistently yield compounds with picomolar to low nanomolar affinity for the α4β2 subtype. Notably, the introduction of a phenyl group at the 5-position of the pyridine ring (as in 3c ) and further substitution on that phenyl ring can fine-tune both affinity and selectivity. Compound 43 , with an extended N-arylnicotinamide side chain, demonstrates exceptional affinity and remarkable selectivity for the α4β2 over the α7 subtype.[5]
Functional Activity: Agonism and Antagonism
Beyond binding affinity, understanding the functional activity of these analogs is crucial. This is often assessed using a dopamine (DA) release assay from striatal synaptosomes. Activation of presynaptic α4β2 nAChRs on dopaminergic nerve terminals triggers dopamine release.
Some 3,6-diazabicyclo[3.1.1]heptane analogs have been shown to act as partial agonists at the α4β2 nAChR, while others exhibit antagonist activity. For instance, compound 3a (a halogenated analog) demonstrated agonist activity in a [³H]-DA release assay, whereas the phenyl-substituted derivative 3c acted as an antagonist.[7] This highlights how subtle structural modifications can switch the functional response of these ligands.
Section 2: Bioisosteric Replacement in Antihistamines
The utility of the 3-azabicyclo[3.1.1]heptane scaffold extends beyond nAChR modulation. Its ability to mimic a pyridine ring has been effectively demonstrated in the context of the antihistamine drug Rupatadine.
Comparative Physicochemical Properties: Rupatadine vs. Saturated Analog
In a compelling study, the pyridine ring of Rupatadine was replaced with a 3-azabicyclo[3.1.1]heptane core. This single modification led to a dramatic improvement in key physicochemical properties, which are often hurdles in drug development.
| Property | Rupatadine | Saturated Analog (48) | Improvement Factor |
| Solubility (pH 7.4) | 29 µM | 365 µM | ~12.6x |
| Lipophilicity (logD at pH 7.4) | >4.5 | 3.8 | Lower lipophilicity |
| Metabolic Stability (t½ in human liver microsomes) | 3.2 min | 35.7 min | ~11.2x |
Data from Mykhailiuk et al.[4][8][9]
Expert Insights on Bioisosterism: This case study powerfully illustrates the benefits of replacing a flat aromatic ring with a saturated, three-dimensional bioisostere. The 3-azabicyclo[3.1.1]heptane analog of Rupatadine exhibits over a tenfold increase in both aqueous solubility and metabolic stability, along with a reduction in lipophilicity.[4][8] These are highly desirable improvements that can translate to better bioavailability and a more favorable dosing regimen in a clinical setting.
Below is a diagram illustrating the bioisosteric replacement concept.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Conformational Rigidity of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
Abstract
Conformational rigidity is a cornerstone of modern drug design, offering a powerful strategy to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.[1][2][3] Bicyclic scaffolds, such as the 3-azabicyclo[3.1.1]heptane system, are of particular interest as they provide structurally constrained frameworks that can present pharmacophoric elements in well-defined spatial orientations.[4][5] This guide provides a comprehensive, multi-faceted approach to assessing the conformational rigidity of a specific derivative, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine. We present a comparative analysis of leading experimental and computational techniques, including Variable Temperature Nuclear Magnetic Resonance (VT-NMR), 2D NMR (NOESY/ROESY), X-ray Crystallography, and in silico modeling. By juxtaposing these methods against both a flexible and a rigid analogue, this guide offers researchers a robust framework for characterizing novel bicyclic molecules.
Introduction: The "Why" of Rigidity
In drug discovery, a flexible ligand must often adopt a specific, high-energy conformation to bind to its biological target. This process is entropically unfavorable.[1] By designing molecules with intrinsic rigidity, we "pre-pay" this entropic penalty, leading to a more favorable free energy of binding and, consequently, higher potency.[6] The 3-azabicyclo[3.1.1]heptane scaffold is a compelling isostere for commonly used rings like piperidine, but it locks the core into a more defined three-dimensional shape.[5][7] Our subject molecule, this compound, incorporates this rigid core, a bulky N-benzyl group that further restricts conformational freedom, and a primary amine "exit vector" for interaction with biological targets. Understanding its precise conformational landscape is therefore critical to unlocking its therapeutic potential.
The Conformational Landscape: A Multi-Modal Approach
No single technique can fully capture the dynamic nature of a molecule in solution. A credible assessment of conformational rigidity relies on the convergence of evidence from multiple, orthogonal methods. This guide champions a synergistic workflow that combines spectroscopic, crystallographic, and computational data.
Figure 1. A multi-technique workflow for conformational analysis.
Core Methodologies: A Head-to-Head Comparison
We will evaluate the conformational dynamics of our target molecule alongside two benchmarks:
-
Flexible Analogue: N-Benzyl-N-methylcyclohexan-1,4-diamine (a monocyclic system with greater rotational freedom).
-
Rigid Analogue: 2-Benzyl-2-azabicyclo[2.2.1]heptan-5-amine (a more constrained [2.2.1] system).
Variable Temperature (VT) NMR Spectroscopy: Quantifying Dynamic Exchange
Principle: VT-NMR is a powerful method for measuring the energy barriers between two or more conformations that are in rapid exchange at room temperature.[8][9] As the temperature is lowered, this exchange slows down. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for each conformer merge into a single broad peak. By analyzing the line shape at various temperatures, we can calculate the rate of exchange (k) and ultimately the Gibbs free energy of activation (ΔG‡) for the conformational inversion—a direct measure of rigidity.[10][11][12]
Experimental Protocol: VT-¹H NMR
-
Sample Preparation: Dissolve ~10 mg of the amine in a low-freezing point deuterated solvent (e.g., methanol-d₄ or dichloromethane-d₂) in a high-quality NMR tube. Add a small amount of TMS as an internal standard.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify key proton signals that are expected to shift between conformers (e.g., axial vs. equatorial protons).
-
Temperature Variation: Gradually decrease the sample temperature in increments of 10 K, allowing the probe to equilibrate for at least 5-10 minutes at each step.[9] Acquire a spectrum at each temperature.
-
Identify Coalescence: Observe the broadening and eventual coalescence of the selected signals. Record the coalescence temperature (Tc).
-
Low-Temperature Spectrum: Continue to lower the temperature until the slow-exchange regime is reached, where sharp, distinct signals for the major and minor conformers are visible.
-
Data Analysis: Use the Eyring equation to calculate the free energy barrier (ΔG‡) from the rate constant (k) at the coalescence temperature.
2D NMR (NOESY/ROESY): Mapping Through-Space Proximity
Principle: While VT-NMR measures the rate of conformational change, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) map the spatial proximity of protons (< 5 Å).[13][14] Strong cross-peaks between protons confirm they are close in 3D space, providing definitive evidence for a specific, preferred conformation in solution.[15][16][17] ROESY is often preferred for molecules in the intermediate molecular weight range where the NOE can be zero.[14][15]
Experimental Protocol: 2D ROESY
-
Sample Preparation: Prepare a high-concentration sample (~15-20 mg) in a deuterated solvent.
-
Acquisition: Run a standard 2D ROESY experiment using a mixing time appropriate for small molecules (e.g., 200-500 ms).
-
Data Analysis: Analyze the 2D spectrum for key correlations. For the 3-azabicyclo[3.1.1]heptane core, look for NOEs between the benzyl protons and specific protons on the bicyclic core to define the orientation of the benzyl group. Correlations between the C6-proton and other ring protons can help establish its exo or endo configuration.
X-ray Crystallography: The Solid-State Benchmark
Principle: Single-crystal X-ray crystallography provides an unambiguous, high-resolution 3D structure of the molecule in its solid, crystalline state.[18][19][20] While this represents a static picture and may not perfectly reflect the solution-state ensemble, it is the gold standard for determining bond lengths, angles, and the definitive conformation. This data is invaluable for validating and benchmarking computational models.[21]
In Silico Computational Modeling: Probing the Energy Landscape
Principle: Computational chemistry allows for the exploration of the entire conformational potential energy surface.[22] By using methods like Density Functional Theory (DFT), we can calculate the relative energies of different conformers and the energy barriers of the transition states that separate them. This provides a theoretical counterpart to the experimental data from VT-NMR.[23]
Computational Workflow
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima.
-
Geometry Optimization: Optimize the geometry of each identified conformer and the transition state(s) connecting them using an appropriate level of theory (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform frequency calculations to confirm that minima have zero imaginary frequencies and transition states have exactly one imaginary frequency. These calculations also provide the zero-point vibrational energies and thermal corrections to calculate the free energy.
-
Barrier Calculation: The energy difference between the ground state conformer and the transition state provides the calculated activation energy barrier.
Figure 2. Relationship between VT-NMR spectra and the conformational energy profile.
Expected Data & Comparative Analysis
The combination of these techniques allows for a robust, cross-validated assessment. The data can be summarized for clear comparison.
| Parameter | This compound (Target) | N-Benzyl-N-methylcyclohexan-1,4-diamine (Flexible) | 2-Benzyl-2-azabicyclo[2.2.1]heptan-5-amine (Rigid) |
| ΔG‡ (VT-NMR) | ~12-15 kcal/mol (Expected) | < 8 kcal/mol (Expected) | > 20 kcal/mol or no exchange observed (Expected) |
| Key NOE/ROE Correlations | Strong correlations defining a single dominant conformer | Averaged or weak correlations indicating multiple conformers | Very strong, unambiguous correlations |
| ΔE (Computational) | ~12-15 kcal/mol (Expected) | < 8 kcal/mol (Expected) | > 20 kcal/mol (Expected) |
| X-ray Conformation | Single, well-defined conformer in the unit cell | N/A (Difficult to crystallize a single conformer) | Single, highly strained conformer |
Interpretation:
-
For our target molecule , we anticipate a significant, measurable energy barrier (ΔG‡) via VT-NMR, indicating substantial rigidity. This would be corroborated by a set of strong ROESY correlations consistent with a single dominant solution conformation and a computational barrier that aligns with the experimental value.
-
The flexible analogue would exhibit a much lower barrier, with coalescence occurring at a very low temperature, if at all. Its ROESY spectrum would likely be complex or show averaged signals, indicative of rapid interconversion between multiple low-energy chair and boat conformations.
-
The rigid analogue is expected to show no dynamic behavior in the NMR across a wide temperature range, signifying a very high barrier to inversion. Its structure is locked, a fact that would be confirmed by both ROESY and crystallography.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Variable Temperature NMR Experiment Studying Restricted Bond Rotation | Semantic Scholar [semanticscholar.org]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. acdlabs.com [acdlabs.com]
- 18. excillum.com [excillum.com]
- 19. rigaku.com [rigaku.com]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. 3D conformation and crystal interaction insights into drug development challenges for HCV drug analogues via molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
A Comparative Benchmarking Guide to the Synthesis of 3-Azabicyclo[3.1.1]heptanes
Introduction: The Rising Prominence of a Saturated Scaffold
In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has led to a surge in the exploration of saturated bicyclic scaffolds as bioisosteres for traditional aromatic rings.[1] The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly valuable motif, effectively mimicking the spatial arrangement of meta-substituted pyridines and benzenes.[2][3][4] This unique geometric feature, coupled with the improved physicochemical properties often imparted by sp³-rich structures, has made these compounds highly sought-after building blocks in drug discovery programs.[5][6] However, the inherent ring strain and stereochemical complexity of the 3-azabicyclo[3.1.1]heptane system have historically presented significant synthetic challenges. This guide provides an in-depth comparison of the leading contemporary strategies for the synthesis of this crucial scaffold, offering experimental insights and objective data to inform route selection for research, development, and scalable production.
Route 1: Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles
One of the most robust and scalable methods developed in recent years involves the unexpected reductive rearrangement of spirocyclic oxetanyl nitriles. This approach offers a general and modular entry into 3-azabicyclo[3.1.1]heptanes with substitution at the bridgehead positions.[4][5]
Strategic Overview & Mechanistic Rationale
The core of this strategy lies in the reduction of a nitrile group appended to a spirocyclic oxetane. While typical reductions would yield the corresponding amine, the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) induces a fascinating ring-opening and recyclization cascade. The reaction is initiated by the reduction of the nitrile to the primary amine. The resulting amino group, in concert with the aluminum species, coordinates to the oxetane oxygen, facilitating a Lewis acid-mediated ring opening. This process generates a transient carbocation or a species with significant carbocationic character, which is then trapped intramolecularly by the newly formed amine to construct the bicyclic core. The choice of LiAlH₄ is critical; it not only serves as the reductant but also as the requisite Lewis acid to promote the key rearrangement.
Experimental Protocol: Synthesis of 3-azabicyclo[3.1.1]heptane hydrochloride[7]
-
Reaction Setup: A solution of the starting spiro[3.3]heptane-2-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon or nitrogen) in a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel.
-
Reduction: The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄, typically 2-3 equivalents) is added portion-wise, or a solution of LiAlH₄ in THF is added via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: The reaction is carefully quenched by sequential, slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath. The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Salt Formation: The crude amine is purified by distillation or column chromatography. For easier handling and improved stability, the purified amine is often converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of HCl in the same solvent or with gaseous HCl. The resulting precipitate is collected by filtration and dried under vacuum.
Performance & Scalability
This method has proven to be highly effective and scalable, with reports of producing significant quantities (e.g., 90 grams) of the target compound in good yield (around 77%) after distillation.[7] The starting spirocyclic nitriles can be prepared through various methods, including the double alkylation of substituted acetonitriles, lending modularity to the synthesis.
Workflow Diagram
Caption: Reductive rearrangement workflow.
Route 2: Intramolecular Imide Formation from 1,3-Disubstituted Cyclobutanes
A highly efficient, multigram approach to 3-azabicyclo[3.1.1]heptanes, particularly those with functionality at the bridgehead positions, relies on the cyclization of a strategically functionalized cyclobutane derivative.[8][9]
Strategic Overview & Mechanistic Rationale
This strategy hinges on the construction of a cyclobutane ring bearing an amino group and a carboxylic acid derivative (or its precursor) in a 1,3-relationship. The key step is an intramolecular condensation to form a bicyclic imide, which can then be further elaborated. The synthesis often commences with a diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate, which cleverly installs the required amino (as a nitrile) and ester functionalities with the correct stereochemistry.[8][9] Subsequent hydrolysis of the nitrile and cyclization, typically mediated by a base, forges the bicyclic imide. This imide is a stable and versatile intermediate that can be reduced to access the desired 3-azabicyclo[3.1.1]heptane core. The diastereoselectivity of the initial Strecker reaction is crucial for the success of the subsequent cyclization, ensuring the reactive groups are correctly oriented.
Experimental Protocol: Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione[8]
-
Strecker Reaction: Methyl 3-oxocyclobutane-1-carboxylate is treated with benzylamine, sodium cyanide, and a Lewis acid (e.g., Ti(OiPr)₄) to afford the corresponding aminonitrile in a diastereoselective manner.
-
Nitrile Hydrolysis: The nitrile group of the Strecker product is selectively hydrolyzed to an amide under controlled acidic or basic conditions.
-
Cyclization/Imide Formation: The resulting amino-amide is treated with a strong base, such as potassium tert-butoxide (t-BuOK), to effect an intramolecular cyclization, yielding the N-benzyl protected bicyclic imide.
-
Debenzylation: The benzyl protecting group on the imide nitrogen is removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to give the key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, typically isolated as its hydrochloride salt. This step has been successfully performed on a 30-gram scale.[8]
Performance & Versatility
This route is distinguished by its efficiency and the utility of its key intermediate. The overall yield for a six-step sequence to a monoprotected diamine building block was reported to be 65%.[8] The resulting bicyclic imide is a versatile platform for further derivatization, including the synthesis of bicyclic analogs of Thalidomide, which are of interest for applications in proteolysis-targeting chimeras (PROTACs).[8]
Logical Relationship Diagram
Caption: Imide formation and elaboration strategy.
Route 3: Strain-Release Cycloadditions of Bicyclo[1.1.0]butanes
A cutting-edge approach leverages the high ring strain of bicyclo[1.1.0]butanes (BCBs) to drive cycloaddition reactions, providing a novel entry to the 3-azabicyclo[3.1.1]heptane skeleton.[2] This method is part of a broader trend in synthetic chemistry harnessing the unique reactivity of highly strained molecules.
Strategic Overview & Mechanistic Rationale
Bicyclo[1.1.0]butanes possess a highly strained central bond that is susceptible to cleavage and participation in a variety of transformations. In the context of 3-azabicyclo[3.1.1]heptane synthesis, BCBs can undergo formal [3+2] or other cycloaddition-type reactions with nitrogen-containing partners. For instance, catalyst-controlled annulations with vinyl azides can lead to the divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes.[1] The reaction proceeds via the opening of the central BCB bond to form a 1,3-diradical or related reactive intermediate, which is then trapped by the reaction partner. The regioselectivity and stereoselectivity of these cycloadditions are often controlled by the choice of catalyst and the nature of the substituents on the BCB and the coupling partner.
Performance & Scope
While still an emerging area, strain-release cycloadditions offer a powerful and potentially modular route to complex bicyclic systems. These methods are characterized by their ability to rapidly build molecular complexity from relatively simple starting materials. The functional group tolerance can be high, depending on the specific catalytic system employed.[1] This approach is particularly promising for accessing unsaturated variants (azabicyclo[3.1.1]heptenes), which can be subsequently reduced to the saturated core or used as versatile intermediates for further functionalization.
Comparative Analysis
| Synthesis Route | Key Advantages | Potential Limitations | Scalability | Starting Material Accessibility |
| Reductive Ring-Opening | General, modular, scalable, good yields.[5][7] | Requires strong, hazardous reducing agents (LiAlH₄). | Demonstrated up to ~100g scale.[7] | Requires synthesis of spirocyclic oxetanes. |
| Intramolecular Imide Formation | Highly efficient, multigram scale, versatile intermediate, good for functionalized cores.[8][9] | Multi-step sequence, requires careful control of stereochemistry. | Demonstrated up to 30g scale for key intermediate.[8] | Starts from commercially available cyclobutanone derivatives.[8] |
| Strain-Release Cycloadditions | Rapid complexity generation, access to unsaturated analogs, novel reactivity.[1][2] | Bicyclo[1.1.0]butane precursors can be challenging to prepare and handle. | Generally lab-scale; scalability can be catalyst-dependent. | Substituted BCBs often require multi-step synthesis. |
| Intramolecular [2+2] Cycloadditions | Can be effective for specific substrates.[10][11] | Can suffer from regioselectivity issues, sometimes requires photochemical setup or high temperatures. | Variable, often substrate-dependent. | Requires synthesis of suitably functionalized diene precursors. |
Conclusion and Outlook
The synthesis of 3-azabicyclo[3.1.1]heptanes has evolved significantly, with several robust and innovative strategies now available to chemists. The reductive ring-opening of spirocyclic oxetanyl nitriles stands out as a general and scalable method, particularly for accessing the parent scaffold and its bridgehead-substituted analogs.[4][5] For the multigram synthesis of highly functionalized derivatives, the intramolecular imide formation route offers an efficient and versatile platform.[8] Meanwhile, strain-release cycloadditions represent the frontier of this field, providing rapid access to molecular complexity and novel unsaturated derivatives, though the accessibility of the strained starting materials remains a consideration.[1][2]
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the required scale of the synthesis, and the available starting materials. As the demand for these valuable scaffolds continues to grow in the pharmaceutical and agrochemical industries, further innovations that enhance the efficiency, safety, and modularity of these synthetic routes are anticipated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient synthesis of Azabicyclo[3.1.1]heptanes via Strain-release Cycloadditions of Bicyclo[1.1.0]butanes [jstage.jst.go.jp]
- 3. mykhailiukchem.org [mykhailiukchem.org]
- 4. researchgate.net [researchgate.net]
- 5. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
biological efficacy of 3-azabicyclo[3.1.1]heptane derivatives compared to parent drugs
A Comparative Guide for Drug Development Professionals
In the relentless pursuit of novel therapeutics with enhanced efficacy, improved safety profiles, and optimized pharmacokinetic properties, medicinal chemists are increasingly venturing into the realm of three-dimensional (3D) molecular scaffolds. These complex structures offer a departure from the "flat" world of traditional aromatic rings, providing new vectors for interacting with biological targets and fine-tuning drug-like properties. Among these emerging scaffolds, the 3-azabicyclo[3.1.1]heptane core has garnered significant attention as a versatile bioisostere for commonly used moieties such as pyridine and piperidine.[1][2]
This guide provides an in-depth comparison of the biological and physicochemical properties of 3-azabicyclo[3.1.1]heptane derivatives relative to their parent drugs. Through two distinct case studies—an analog of the antihistamine Rupatadine and a bridged derivative of the immunomodulator Thalidomide—we will explore the potential of this unique bicyclic system to unlock superior therapeutic performance. This analysis is grounded in experimental data and established scientific principles, offering valuable insights for researchers and drug development professionals.
The Rationale: Why 3-Azabicyclo[3.1.1]heptane?
The concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to enhance a drug's biological activity, is a cornerstone of modern drug design. The 3-azabicyclo[3.1.1]heptane scaffold serves as a saturated, conformationally restricted bioisostere for pyridine and piperidine rings, which are ubiquitous in pharmaceuticals.[1] This structural rigidity can offer several advantages:
-
Improved Physicochemical Properties: The introduction of a 3D, sp³-rich scaffold can lead to significant improvements in aqueous solubility, a reduction in lipophilicity (logD), and enhanced metabolic stability.[3] These factors are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Target Engagement: The fixed orientation of substituents on the bicyclic core can lead to more precise and higher-affinity interactions with the target protein.
-
Novel Intellectual Property: The creation of derivatives with this unique scaffold can open up new avenues for patent protection.
The following case studies will illustrate these principles in action.
Case Study 1: The Rupatadine Analog - A Leap in Physicochemical Properties
Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis.[4][5] While effective, its pyridine ring presents a potential site for metabolic degradation. In a compelling demonstration of the benefits of the 3-azabicyclo[3.1.1]heptane scaffold, a saturated analog of Rupatadine was synthesized and evaluated.[3]
Comparison of Physicochemical Properties
The replacement of the pyridine ring in Rupatadine with a 3-azabicyclo[3.1.1]heptane core resulted in a dramatic improvement in key physicochemical parameters.[6]
| Property | Rupatadine (Parent Drug) | 3-Azabicyclo[3.1.1]heptane Analog | Fold Improvement |
| Aqueous Solubility | 29 µM | 365 µM | ~12.6x |
| Lipophilicity (logD at pH 7.4) | >4.5 | 3.8 | Lower (more favorable) |
| Metabolic Stability (t½ in human liver microsomes) | 3.2 min | 35.7 min | ~11.2x |
Table 1: Comparison of the physicochemical properties of Rupatadine and its 3-azabicyclo[3.1.1]heptane analog. Data sourced from Mykhailiuk et al.[6]
These results clearly indicate that the 3-azabicyclo[3.1.1]heptane analog possesses a significantly more favorable drug-like profile than its parent compound. The more than 12-fold increase in aqueous solubility and over 11-fold enhancement in metabolic stability are particularly noteworthy, suggesting the potential for improved bioavailability and a longer duration of action in vivo.
Biological Efficacy: An Unanswered Question
While the physicochemical advantages of the Rupatadine analog are evident, direct comparative data on its biological efficacy, such as its binding affinity for the histamine H1 receptor, is not yet available in the public domain. The parent drug, Rupatadine, is a potent H1 antagonist with a reported pKi of 8.4.[1] Further studies are required to determine if the structural modification impacts the analog's antihistaminic activity.
Experimental Protocols
This assay is crucial for determining the binding affinity of a test compound for the H1 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]mepyramine) for binding to the H1 receptor in a cell membrane preparation. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human histamine H1 receptor (e.g., HeLa or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of the test compound (the Rupatadine analog).
-
Add a fixed concentration of the radioligand, [³H]mepyramine.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known H1 antagonist).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a Histamine H1 Receptor Radioligand Binding Assay.
Case Study 2: Bridged Thalidomide Analogs - A New Frontier in Targeted Protein Degradation
Thalidomide, a drug with a complex history, is now a valuable therapeutic for multiple myeloma and other conditions.[2] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CUL4-CRBN E3 ubiquitin ligase complex.[7] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.
This unique mechanism has inspired the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to a target protein to induce its degradation.[8] Bridged 3-azabicyclo[3.1.1]heptane derivatives of Thalidomide have been synthesized as novel E3 ligase ligands for use in PROTACs.
The Rationale for Bridged Analogs
The conformational rigidity of the 3-azabicyclo[3.1.1]heptane core can precisely orient the functional groups required for CRBN binding and for linking to a warhead that targets a specific protein for degradation. This can lead to more potent and selective PROTACs.
References
- 1. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Portico [access.portico.org]
- 5. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rupatadine: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to NMR Spectral Differentiation of 3-Azabicyclo[3.1.1]heptane Stereoisomers
The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, prized for its conformational rigidity which allows for precise positioning of substituents in three-dimensional space.[1] This rigid framework serves as a valuable bioisostere for piperidine and pyridine rings, often leading to improved physicochemical properties in drug candidates.[2][3][4] However, the synthesis of substituted 3-azabicyclo[3.1.1]heptanes frequently yields a mixture of stereoisomers, primarily designated as exo and endo. The accurate and unambiguous assignment of these isomers is critical for understanding structure-activity relationships (SAR) and ensuring the development of a single, well-characterized active pharmaceutical ingredient.
This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral features that distinguish exo and endo isomers of 3-azabicyclo[3.1.1]heptane derivatives. We will delve into the underlying principles, provide a robust experimental protocol, and present a detailed analysis of ¹H and ¹³C NMR data, with a special focus on the Nuclear Overhauser Effect (NOE) as the definitive tool for stereochemical assignment.
Theoretical Foundation: The NMR Toolkit for Stereoisomer Elucidation
The differentiation of exo and endo isomers hinges on the distinct spatial relationships of their constituent protons and carbons, which manifest as measurable differences in their NMR spectra. The key parameters for this analysis are:
-
Chemical Shift (δ): The chemical shift of a nucleus is highly sensitive to its local electronic environment. In the rigid bicyclic system of 3-azabicyclo[3.1.1]heptane, the orientation of a substituent (either exo or endo) places nearby protons and carbons in different regions of shielding and deshielding, leading to predictable variations in their resonance frequencies. For instance, steric compression effects can cause significant deshielding of protons that are spatially close to a heteroatom's lone pair of electrons.[5][6]
-
Scalar Coupling (J-coupling): The through-bond interaction between nuclei, known as J-coupling, provides valuable information about the dihedral angles between coupled protons. According to the Karplus relationship, the magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle. While the rigidity of the bicyclo[3.1.1]heptane system limits large conformational changes, subtle differences in the dihedral angles between protons in the exo and endo isomers can result in measurable differences in their coupling constants.[7]
-
Nuclear Overhauser Effect (NOE): This through-space correlation is the most powerful tool for differentiating these stereoisomers. The NOE arises from the dipolar coupling between nuclei that are close in space, typically within 5 Å. By observing NOE correlations in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, we can map the spatial proximity of protons within the molecule. This allows for the direct determination of the relative stereochemistry of substituents.[8]
Experimental Protocol for Isomer Characterization
To ensure high-quality, unambiguous data, a comprehensive suite of NMR experiments should be performed.
Sample Preparation:
-
Dissolve 5-10 mg of the 3-azabicyclo[3.1.1]heptane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition: A standard set of experiments on a 400 MHz or higher field spectrometer is recommended:
-
¹H NMR: A standard proton experiment to observe chemical shifts, multiplicities, and integration.
-
¹³C NMR: A proton-decoupled carbon experiment to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton (H-H) J-coupling networks and confirm proton assignments.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C spectra.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): The key experiment for stereochemical assignment. A mixing time of 500-800 ms is typically appropriate for molecules of this size.
Experimental Workflow Diagram
Caption: Workflow for NMR-based stereoisomer determination.
Spectral Analysis: A Comparative Case Study
Let's consider a hypothetical 3-azabicyclo[3.1.1]heptane substituted at the C1 position with a group 'R'. The key to differentiation lies in the protons on the bicyclic core, particularly the bridgehead protons and those on the cyclobutane ring.
Molecular Structures
Caption: General structures of C1-substituted endo and exo 3-azabicyclo[3.1.1]heptane isomers.
Note: As I cannot generate images, the above DOT script is a template. In a real guide, these would be replaced with chemical structure diagrams showing the 3D orientation of the 'R' group relative to the azabicyclic core.
In the rigid bicyclo[3.1.1]heptane system, the spatial orientation of the 'R' group significantly influences the chemical shifts of adjacent protons.
-
Bridgehead Protons (H5): In the exo isomer, the 'R' group is oriented away from the bridgehead proton H5. In the endo isomer, the 'R' group is oriented towards H5, potentially causing steric compression and deshielding, resulting in a downfield shift for H5 in the endo isomer compared to the exo.
-
Cyclobutane Protons (H6, H7): The protons on the four-membered ring (C6 and C7) will show the most pronounced differences. The endo 'R' group will be spatially closer to one set of these protons (e.g., the syn protons), leading to significant deshielding. Conversely, the exo 'R' group will be closer to the anti protons. This results in a larger chemical shift difference (Δδ) between the geminal protons on C6 and C7 in one isomer versus the other.[5]
Carbon chemical shifts are also affected by stereochemistry, although often to a lesser extent than proton shifts. The "gamma-gauche" effect is a key principle here. A substituent in a gauche (staggered) conformation relative to a carbon three bonds away will cause that carbon to be shielded (shifted upfield).
-
In the endo isomer, the 'R' group may have a gauche relationship with carbons C2 and C4, leading to a slight upfield shift for these carbons compared to the exo isomer, where the relationship might be anti-periplanar.
While chemical shift arguments are powerful, they are inferential. NOESY provides direct evidence of through-space proximity, making it the gold standard for assignment. The key is to identify correlations between the substituent 'R' (or protons on 'R') and specific protons on the bicyclic core.
References
- 1. 6-Azabicyclo[3.1.1]heptane|High-Quality Research Chemical [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
Navigating Metabolic Headwinds: A Comparative Guide to the In Vivo Stability of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the journey of a promising molecule from conception to clinical reality is fraught with metabolic challenges. A candidate's in vivo stability is a critical determinant of its pharmacokinetic profile, influencing dosing regimens, therapeutic efficacy, and potential toxicity. The 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine scaffold has emerged as a compelling structural motif, offering a rigid three-dimensional framework that can enhance target engagement. However, its metabolic fate, particularly in comparison to more conventional scaffolds, remains a subject of keen interest. This guide provides a comprehensive comparison of the anticipated in vivo stability of compounds containing this bicyclic amine, juxtaposed with relevant alternatives, and grounded in established metabolic principles and supporting data from analogous structures.
The Stability Conundrum: Why Bicyclic Amines?
The quest for drug candidates with optimized pharmacokinetic properties has driven the exploration of novel chemical space. Saturated bicyclic amines, such as the 3-azabicyclo[3.1.1]heptane core, are increasingly utilized as bioisosteres for traditional aromatic and monocyclic aliphatic rings.[1][2] The conformational rigidity inherent in these bridged systems can pre-organize substituents into a bioactive conformation, thereby improving potency and selectivity.[3] Furthermore, this rigidity can shield metabolically susceptible sites from enzymatic attack, a significant advantage over flexible monocyclic amines like piperidine.[2][4]
Deconstructing the Metabolic Pathways: A Comparative Analysis
The in vivo stability of a compound is primarily governed by its susceptibility to metabolism, predominantly by cytochrome P450 (CYP) enzymes in the liver.[5] For this compound, the principal metabolic liabilities lie with the N-benzyl group and the bicyclic amine core itself.
N-Benzyl Group Metabolism: A Double-Edged Sword
The N-benzyl group is a common substituent in medicinal chemistry, often employed to modulate physicochemical properties and target interactions.[6] However, it is also a well-known metabolic hotspot. The primary metabolic pathways for N-benzyl amines are:
-
N-debenzylation: This is often the most significant metabolic route, involving the oxidative cleavage of the C-N bond to yield the de-benzylated amine and benzaldehyde.[7][8] The rate of N-dealkylation can be influenced by the electronic properties of the substituents.[9][10]
-
Benzylic Oxidation: Oxidation of the benzylic carbon to form a benzylic alcohol, which can be further oxidized to a ketone or carboxylic acid.[11][12]
-
Aromatic Hydroxylation: The introduction of a hydroxyl group onto the phenyl ring, typically at the para position.
In the context of the 3-azabicyclo[3.1.1]heptane scaffold, the rigidity of the bicyclic system may sterically hinder the approach of metabolizing enzymes to the N-benzyl group, potentially slowing the rate of N-debenzylation compared to a more flexible N-benzylpiperidine.
The Bicyclic Core: A Shield Against Metabolism?
The 3-azabicyclo[3.1.1]heptane core itself is generally considered to be more metabolically robust than a simple piperidine ring.[13] The common metabolic pathways for piperidine and other alicyclic amines include:
-
Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen atom.[5]
-
N-oxidation: Formation of an N-oxide metabolite.[5]
-
Ring Opening: More extensive metabolism leading to the cleavage of the ring.[5]
The bridged nature of the 3-azabicyclo[3.1.1]heptane scaffold restricts the conformational flexibility of the embedded piperidine-like ring, which can reduce its susceptibility to enzymatic oxidation.[2]
Comparative Stability Profile: A Data-Informed Perspective
| Scaffold | Key Metabolic Pathways | Expected In Vivo Stability | Rationale |
| This compound | N-debenzylation, Benzylic Oxidation, Aromatic Hydroxylation | Moderate to High | The rigid bicyclic core may sterically hinder N-debenzylation, a primary clearance pathway for N-benzyl amines. The bicyclic core itself is expected to be more stable than a monocyclic amine.[2][4] |
| N-Benzylpiperidine | N-debenzylation, Ring Oxidation (alpha to N), Aromatic Hydroxylation | Low to Moderate | The flexible piperidine ring is more susceptible to enzymatic attack. N-debenzylation is a well-established and often rapid metabolic pathway for this class of compounds.[6][8] |
| 3-Alkyl-3-azabicyclo[3.1.1]heptan-6-amine | N-dealkylation (slower for smaller alkyl groups), Ring Oxidation | High | Replacement of the benzyl group with a smaller, less metabolically labile alkyl group would significantly enhance stability by removing the primary sites of metabolism. N-dealkylation rates are generally slower for smaller alkyl groups.[9] |
| Piperidine | Ring Oxidation (alpha and beta to N), N-oxidation | Moderate | While lacking the N-benzyl liability, the flexible piperidine ring remains susceptible to oxidation.[5] |
Visualizing Metabolic Fates and Experimental Assessment
To better understand the metabolic pathways and the experimental workflow for their assessment, the following diagrams are provided.
Caption: Predicted major metabolic pathways for this compound.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Experimental Protocols for Assessing In Vivo Stability
A definitive assessment of the in vivo stability of any compound requires rigorous experimental evaluation. The following is a generalized protocol for a rodent pharmacokinetic study.
Protocol: In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 3 days prior to the study.
2. Compound Formulation and Dosing:
-
Formulation: Prepare a clear, sterile solution or a homogenous suspension of the test compound in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol HS 15 in saline).
-
Dosing: Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
3. Blood Sampling:
-
Collect serial blood samples (approximately 100-150 µL) from the tail vein or via a cannulated vessel at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
4. Plasma Processing:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
5. Bioanalysis by LC-MS/MS:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the parent compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.
-
Extract the compound from the plasma samples (e.g., via protein precipitation with acetonitrile).
-
Analyze the extracted samples using the validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the concentration-time curve (AUC)
-
Bioavailability (%F) for the oral dose.
-
Conclusion
References
- 1. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Azabicyclo[3.1.1]heptane|High-Quality Research Chemical [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of metabolic rates of some 9-aralkyladenines obtained using hamster hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Top 37 papers published by Enamine Ltd in 2023 [scispace.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
For the innovative researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of surplus or waste chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS No. 1245794-60-8), a bicyclic amine compound utilized in drug development and medicinal chemistry.
Our approach moves beyond a simple checklist, delving into the causality behind each procedural step. Adherence to these protocols is not merely about regulatory compliance; it is a self-validating system designed to protect you, your colleagues, and the environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a compound is the foundation of its safe management. While comprehensive toxicological data for this compound is not extensively published, Safety Data Sheets (SDS) for this compound and its close structural analogs consistently indicate several key hazards:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The core takeaway is that this compound must be treated as hazardous waste. Its disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which prohibits the disposal of such chemicals in regular trash or down the sewer system.[1] Amines, as a class, can also be harmful to aquatic life, making environmental containment a priority.[2]
Therefore, all waste streams containing this compound—whether pure, in solution, or as residue on contaminated labware—must be collected and managed as hazardous chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the complete process from the point of generation to the final hand-off for disposal. This workflow is designed to ensure safety and compliance at every stage.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste. This prevents dangerous reactions that can occur when incompatible chemicals are mixed.[3]
-
Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution (and if so, the solvent), or contaminated materials (e.g., gloves, weighing paper, pipette tips).
-
Segregation is Key: this compound waste must be kept separate from other chemical waste streams. Specifically, do not mix it with:
-
Acids and strong oxidizing agents (potential for violent reaction).
-
Halogenated solvents (unless the final disposal method is incineration and the facility permits it).
-
Aqueous waste streams intended for drain disposal.
-
-
Rationale: Segregation ensures that the waste can be handled safely by laboratory personnel and the disposal contractor. It also allows the disposal facility to choose the most effective treatment method without the complication of unknown or reactive mixtures.
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary line of defense against exposure.
-
Gloves: Chemical-resistant gloves (nitrile is a common and effective choice).
-
Eye Protection: Safety glasses with side shields or splash goggles.
-
Lab Coat: A standard laboratory coat to protect against skin contact.
Step 3: Containerization and Labeling
Proper containment and labeling are mandated by regulations and are essential for safety and tracking.
-
Container Selection:
-
Use a container that is chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.
-
The container must have a secure, leak-proof screw-top cap.[1]
-
Ensure the container is clean and free of any residue from previous contents. If reusing a container, it must be triple-rinsed, with the rinsate collected as hazardous waste.[4][5]
-
-
Labeling Protocol:
-
Immediately label the waste container. Do not leave it for later.
-
Use your institution's official hazardous waste tag. This label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
List all constituents by percentage, including solvents (e.g., "Methanol 90%, this compound 10%").
-
The date when the first drop of waste was added to the container (the "accumulation start date").[6]
-
The relevant hazard characteristics (e.g., "Irritant").
-
-
Step 4: On-Site Accumulation
Designated laboratory areas for waste storage, known as Satellite Accumulation Areas (SAAs), are subject to specific rules.[6][7]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6] It should not be near a sink or floor drain.
-
Storage:
-
Volume Limits: A laboratory SAA may accumulate no more than 55 gallons of hazardous waste in total, or 1 quart of any acutely toxic waste.[7][8]
Step 5: Arranging for Disposal
Laboratory personnel are responsible for the safe collection and accumulation of waste; the final disposal is handled by trained professionals.
-
Contact your EHS Office: Once your waste container is full (do not overfill; 90% capacity is a safe limit) or has been in accumulation for the maximum allowed time (typically 6 to 12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[6][9]
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company.[2] This contractor is equipped to transport the waste and ensure it is disposed of using environmentally sound methods.
Final Disposition: The Science of Destruction
While you will not be performing the final disposal, understanding the likely method provides a complete picture of the chemical's lifecycle. For nitrogen-containing organic compounds like this compound, the most common and effective method of destruction is high-temperature incineration .[1][10]
-
Mechanism: In a specialized incinerator operating at very high temperatures (often >1800°F), the organic molecule is broken down.[6] The carbon and hydrogen atoms are oxidized to form carbon dioxide (CO₂) and water (H₂O).
-
Nitrogen Considerations: The nitrogen atom in the amine group is primarily converted into nitrogen gas (N₂). However, some can also form nitrogen oxides (NOx), which are atmospheric pollutants.[6][11] Licensed hazardous waste incinerators are equipped with advanced flue gas treatment systems ("scrubbers") to remove NOx and other harmful byproducts before they are released into the atmosphere.[5][10]
Summary and Visual Guides
For quick reference, the key parameters are summarized below, followed by a workflow diagram.
Disposal Parameters Table
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Irritant to skin, eyes, and respiratory system. |
| PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents direct contact and exposure. |
| Container | Tightly sealed, compatible material (HDPE, Glass) | Prevents leaks and reactions with the container. |
| Segregation | Keep separate from acids, oxidizers, and general waste | Prevents hazardous chemical reactions. |
| Labeling | Use official hazardous waste tag with full chemical name, constituents, and start date | Ensures regulatory compliance and safe handling. |
| Storage (SAA) | At point of generation, in secondary containment, closed lid | Minimizes spill risk and ensures regulatory compliance. |
| Final Disposal | Via licensed hazardous waste contractor (likely incineration) | Ensures complete destruction in an environmentally sound manner. |
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and responsibility, ensuring that the impact of your research is positive and its byproducts are managed with the utmost care.
References
- 1. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. Hazardous Waste Disposal [cool.culturalheritage.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
- 9. researchgate.net [researchgate.net]
- 10. mcclellandindia.com [mcclellandindia.com]
- 11. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
